4-Bromo-2-chloro-5-fluoroiodobenzene
Description
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Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEZDAWMIXHIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661531 | |
| Record name | 1-Bromo-5-chloro-2-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000572-73-5 | |
| Record name | 1-Bromo-5-chloro-2-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-5-fluoroiodobenzene
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Bromo-2-chloro-5-fluoroiodobenzene, a highly substituted aromatic compound with significant potential as a building block in pharmaceutical and materials science research. The presented methodology is grounded in established chemical principles, emphasizing safety, reliability, and reproducibility.
Introduction: The Significance of Polysubstituted Halobenzenes
Polysubstituted benzene derivatives, particularly those bearing multiple, distinct halogen atoms, are invaluable synthons in modern organic chemistry. The differential reactivity of the carbon-halogen bonds allows for selective, stepwise functionalization through various cross-coupling reactions. This capability makes them highly sought-after intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. This compound, with its unique arrangement of four different halogens, offers a versatile platform for intricate molecular engineering.
Retrosynthetic Analysis and Strategic Approach
The most logical and efficient synthetic route to this compound commences from the corresponding aniline precursor, 4-Bromo-2-chloro-5-fluoroaniline. The transformation of the amino group into an iodo substituent can be reliably achieved via a Sandmeyer-type reaction. This classical yet powerful method involves two key steps: the diazotization of the aniline followed by the displacement of the resulting diazonium salt with an iodide source.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Precursor: 4-Bromo-2-chloro-5-fluoroaniline
While 4-Bromo-2-chloro-5-fluoroaniline is commercially available from various suppliers, this section outlines a representative synthetic method for its preparation, should a custom synthesis be required.[1][2] The synthesis of polysubstituted anilines often involves a multi-step sequence of electrophilic aromatic substitution and reduction reactions. A plausible route could start from a simpler, commercially available fluoroaniline, followed by sequential halogenation and other necessary functional group manipulations. For the purpose of this guide, we will proceed assuming the availability of the precursor.
Part 2: The Core Synthesis: From Aniline to Iodobenzene via Diazotization-Iodination
This two-step, one-pot procedure is the cornerstone of the synthesis. It leverages the conversion of an aromatic amino group into a diazonium salt, an excellent leaving group, which is subsequently displaced by an iodide ion.
Causality Behind Experimental Choices
-
Diazotization at Low Temperatures: The formation of the diazonium salt is conducted at 0-5 °C. This is critical because arenediazonium salts are generally unstable at higher temperatures and can decompose, leading to side products and reduced yields. The low temperature ensures the in situ formation and accumulation of the diazonium salt for the subsequent reaction.
-
Acidic Medium: The reaction is carried out in a strong acidic medium (e.g., hydrochloric acid). The acid serves two primary purposes: it protonates the aniline to form the anilinium salt, which is soluble in the aqueous medium, and it reacts with sodium nitrite to generate the reactive diazotizing agent, nitrous acid (HONO), in situ.
-
Iodide Source: Potassium iodide (KI) is an excellent and cost-effective source of the iodide nucleophile. Unlike the Sandmeyer reactions for chlorination or bromination, the iodination of diazonium salts does not typically require a copper(I) catalyst.[3][4] The iodide ion itself is a sufficiently strong reducing agent to facilitate the radical mechanism believed to be involved in this transformation.[5]
Visualizing the Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Role |
| 4-Bromo-2-chloro-5-fluoroaniline | C₆H₄BrClFN | 224.46 | Starting Material |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | Acid |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| Potassium Iodide | KI | 166.00 | Iodide Source |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | Quenching Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
| Deionized Water | H₂O | 18.02 | Solvent |
Procedure:
-
Preparation of the Aniline Salt:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 4-Bromo-2-chloro-5-fluoroaniline (e.g., 10.0 g, 44.5 mmol) and concentrated hydrochloric acid (40 mL).
-
Stir the mixture to form a fine slurry of the anilinium hydrochloride salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (3.4 g, 49.0 mmol, 1.1 eq) in deionized water (15 mL).
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline slurry over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. Causality Note: Slow, controlled addition of NaNO₂ is crucial to manage the exothermic reaction and prevent the decomposition of the unstable diazonium salt.
-
After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The solution should appear clear to slightly yellow.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (11.1 g, 66.8 mmol, 1.5 eq) in deionized water (25 mL).
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the initial gas evolution subsides, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 1-2 hours, then gently warm it to 40-50 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. A dark, oily solid or precipitate of the crude product should be visible.
-
To quench any excess iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark iodine color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Product Characteristics:
| Property | Value |
| CAS Number | 1000572-73-5[6] |
| Molecular Formula | C₆H₂BrClFI[6] |
| Molecular Weight | 335.34 g/mol [6] |
| Appearance | Solid[6] |
| ¹H NMR | Expected to show two distinct aromatic proton signals. |
| ¹³C NMR | Expected to show six distinct aromatic carbon signals, with characteristic C-halogen couplings. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 334/336 (accounting for isotopes). |
Safety and Handling
-
General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Concentrated hydrochloric acid is highly corrosive.
-
Sodium nitrite is an oxidizer and is toxic if ingested.
-
Arenediazonium salts are potentially explosive, especially when isolated in a dry state. This protocol is designed for the in situ use of the diazonium salt, which significantly mitigates this risk.
-
The halogenated organic compounds involved are irritants and should be handled with care.
-
Conclusion
The synthesis of this compound via the Sandmeyer-type iodination of 4-Bromo-2-chloro-5-fluoroaniline is a robust and reliable method. By carefully controlling the reaction conditions, particularly temperature during the diazotization step, high yields of the desired product can be achieved. This guide provides a detailed, scientifically-grounded protocol that can be readily implemented in a research setting, enabling the exploration of this versatile building block in the development of novel chemical entities.
References
- 1. 4-Bromo-2-chloro-5-fluoroaniline | 1000572-63-3 | AQB57263 [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
4-Bromo-2-chloro-5-fluoroiodobenzene CAS number 1000572-73-5
An In-Depth Technical Guide to 4-Bromo-2-chloro-5-fluoroiodobenzene (CAS No. 1000572-73-5): A Versatile Building Block for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, CAS No. 1000572-73-5, a highly functionalized aromatic compound. Its unique structure, featuring four different halogen substituents, presents a powerful platform for selective and sequential chemical modifications. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, proposes a robust synthetic strategy, explores its differential reactivity in modern organic synthesis, and highlights its significance as a key intermediate in the construction of complex molecular architectures, particularly within the pharmaceutical industry. We will explore the mechanistic rationale behind its synthetic utility and provide field-proven protocols for its synthesis and application.
Introduction: The Strategic Value of Polysubstituted Halobenzenes
In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. This compound represents a particularly sophisticated example of such a building block.
The strategic value of this molecule lies in the distinct reactivity of its four carbon-halogen bonds (C-I, C-Br, C-Cl, C-F). This hierarchy of reactivity allows for programmed, site-selective functionalization through a variety of cross-coupling reactions, making it an ideal scaffold for constructing complex molecules with a high degree of precision.[1][2] Such control is paramount in drug discovery, where subtle structural modifications can lead to significant changes in therapeutic efficacy and safety profiles.[3][4] This guide serves to elucidate the core attributes of this versatile reagent and empower scientists to leverage its full synthetic potential.
Physicochemical Properties
This compound is a solid at room temperature, with properties defined by its dense halogenation.[5] A summary of its key physical and chemical data is presented below.
| Property | Value | Source(s) |
| CAS Number | 1000572-73-5 | [5][6] |
| Molecular Formula | C₆H₂BrClFI | [5][7] |
| Molecular Weight | 335.34 g/mol | [5][7] |
| IUPAC Name | 1-bromo-2-chloro-5-fluoro-4-iodobenzene | [7] |
| Synonyms | 1-bromo-5-chloro-2-fluoro-4-iodobenzene, 1-Iodo-2-chloro-4-bromo-5-fluorobenzene | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [8][9] |
| InChI Key | AFEZDAWMIXHIIV-UHFFFAOYSA-N | [5] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes Br [label="Br", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; F [label="F", fontcolor="#FBBC05"]; I [label="I", fontcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"];
// Benzene ring structure C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C1 -- Br [len=1.2]; C2 -- Cl [len=1.2]; C3 -- H1 [len=1.2]; C4 -- I [len=1.2]; C5 -- F [len=1.2]; C6 -- H2 [len=1.2];
// Positioning using 'pos' attribute (example values, may need tweaking) C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; Br [pos="0,2.8!"]; Cl [pos="-2.6,1.5!"]; H1 [pos="-2.6,-1.5!"]; I [pos="0,-2.8!"]; F [pos="2.6,-1.5!"]; H2 [pos="2.6,1.5!"]; }
Caption: Molecular Structure of this compound.
Synthesis and Mechanistic Insights
While direct literature on the synthesis of CAS No. 1000572-73-5 is sparse, a robust and industrially scalable route can be proposed based on well-established methodologies for analogous polyhalogenated benzenes. The most logical approach involves a Sandmeyer-type reaction starting from a corresponding aniline precursor, specifically 4-bromo-2-chloro-5-fluoroaniline.
The key transformation is the conversion of the amino group to an iodo group via diazotization followed by reaction with an iodide source. A particularly efficient method, described in a patent for a similar isomer, utilizes a one-pot diazotization-iodination protocol.[10]
Causality Behind the Method: This one-pot approach is superior to the traditional method of isolating the diazonium salt before adding the iodide source. By generating the diazonium salt in the presence of cuprous iodide (as a catalyst) and potassium iodide, it reacts immediately as it is formed.[10][11] This minimizes the accumulation of the often-unstable diazonium salt, enhancing safety and significantly reducing the formation of unwanted azo by-products, thereby increasing the overall yield.[10]
Proposed Synthesis Workflow
Caption: Proposed one-pot synthesis workflow.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4-bromo-2-chloro-5-fluoroaniline.
Materials:
-
4-Bromo-2-chloro-5-fluoroaniline
-
Sulfuric acid (80% aq. solution)
-
Cuprous iodide (CuI)
-
Potassium iodide (KI)
-
Sodium nitrite (NaNO₂) (40% aq. solution)
-
Sodium bisulfite (NaHSO₃) (10% aq. solution)
-
Ethyl acetate or Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-bromo-2-chloro-5-fluoroaniline (1.0 eq). At room temperature, slowly add 80% sulfuric acid (approx. 4-5 eq by mass). Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the anilinium salt precipitate.
-
Reaction Setup: Cool the mixture to 50-60°C. To this slurry, add cuprous iodide (0.1 eq) and potassium iodide (1.5 eq). Stir for 30 minutes to ensure homogeneous distribution.
-
Diazotization/Iodination: Slowly add a 40% aqueous solution of sodium nitrite (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature between 50-60°C. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, continue stirring at 50-60°C until gas evolution ceases (typically 1-2 hours). This indicates the complete consumption of the diazonium intermediate.
-
Work-up: Cool the reaction mixture to room temperature. Add 10% aqueous sodium bisulfite solution dropwise to quench any excess iodine. The mixture is then transferred to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product.
Reactivity and Synthetic Utility
The primary utility of this compound stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the ease of oxidative addition follows the order: C-I > C-Br > C-Cl >> C-F .[1] This predictable hierarchy allows for the sequential and site-selective introduction of different functionalities.
-
C-I Bond: The most labile bond, it is readily activated under mild Suzuki, Sonogashira, Heck, or Stille coupling conditions, allowing for the introduction of an aryl, vinyl, or alkynyl group at position 4.
-
C-Br Bond: The C-Br bond is significantly less reactive than the C-I bond. It can be targeted for a second cross-coupling reaction under more forcing conditions (e.g., using more active catalysts, higher temperatures, or different ligand systems) after the C-I position has been functionalized.
-
C-Cl and C-F Bonds: These bonds are generally inert to standard palladium cross-coupling conditions, providing stable positions on the ring. However, the C-F bond can be susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, adding another layer of synthetic versatility.[1]
Caption: Selective functionalization pathways based on halogen reactivity.
Representative Protocol: Selective Suzuki Coupling
Objective: To selectively couple a boronic acid at the C-I position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent: Add the palladium catalyst, Pd(PPh₃)₄, followed by the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-90°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the 4-arylated product.
Applications in Drug Discovery and Development
The ability to build complex molecules in a controlled, step-wise manner makes this compound a high-value intermediate in pharmaceutical R&D.[12] The core scaffold can be elaborated into diverse structures for screening against various biological targets.
-
Scaffold Elaboration: It serves as a foundational piece for creating libraries of compounds where different groups can be systematically introduced at the iodine and bromine positions to explore structure-activity relationships (SAR).
-
Metabolic Tuning: The presence of fluorine is a common strategy in medicinal chemistry to block sites of metabolism or enhance binding affinity.[4] This compound provides a pre-installed fluorine atom, simplifying the synthesis of fluorinated drug candidates.
-
Targeted Inhibitors: Polysubstituted aromatic cores are common features in many targeted therapies, including kinase inhibitors. The synthetic flexibility offered by this reagent is well-suited for the synthesis of such complex APIs.[12]
Handling and Safety
As with all halogenated organic compounds, this compound should be handled by technically qualified personnel in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
-
Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14][15]
-
Storage: Store in a cool, dry place in a tightly sealed container.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[13][16]
Conclusion
This compound is far more than a simple halogenated solvent; it is a sophisticated and powerful tool for modern organic synthesis. Its defining feature—a predictable hierarchy of C-halogen bond reactivity—provides chemists with an exceptional level of control for building molecular complexity. This attribute makes it a highly valuable intermediate, particularly in the demanding field of drug discovery, where precise molecular engineering is essential for success. As synthetic methodologies continue to advance, the utility and applications of such versatile building blocks are poised to expand even further.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. aablocks.com [aablocks.com]
- 7. 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | C6H2BrClFI | CID 50997836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1000572-73-5 this compound AKSci 5277DF [aksci.com]
- 9. chemscene.com [chemscene.com]
- 10. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. adama.com [adama.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. solutions.covestro.com [solutions.covestro.com]
- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1000572-73-5 Name: [xixisys.com]
physical and chemical properties of 4-Bromo-2-chloro-5-fluoroiodobenzene
An In-Depth Technical Guide to 4-Bromo-2-chloro-5-fluoroiodobenzene
Introduction: A Multifaceted Building Block in Modern Synthesis
This compound is a synthetically versatile, polyhalogenated aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science. Its strategic arrangement of four different halogen atoms—iodine, bromine, chlorine, and fluorine—on a benzene ring provides a unique platform for complex molecular engineering. The distinct reactivity of each halogen allows for selective and sequential chemical transformations, empowering researchers to build intricate molecular architectures with high precision. This guide offers a comprehensive overview of the , its reactivity profile, synthetic applications, and essential safety protocols, providing a critical resource for scientists and drug development professionals.
Compound Identification and Structural Properties
Correctly identifying a chemical entity is the foundation of all subsequent research. The nomenclature and structural identifiers for this compound are summarized below.
-
Common Name : this compound
-
IUPAC Name : 1-Bromo-5-chloro-2-fluoro-4-iodobenzene[1]
-
CAS Number : 1000572-73-5[1]
-
Synonyms : 1-Iodo-2-chloro-4-bromo-5-fluorobenzene[1]
-
Molecular Structure :
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its behavior in various experimental conditions, including solubility, reaction kinetics, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂BrClFI | [1][2] |
| Molecular Weight | 335.34 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI Key | AFEZDAWMIXHIIV-UHFFFAOYSA-N | [1] |
| XLogP3 | 4.2 | [3] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 0 | [4] |
| Rotatable Bond Count | 0 | [4] |
Chemical Reactivity and Synthetic Strategy
The utility of this compound stems from the differential reactivity of its four halogen substituents. This hierarchy is governed by the strength of the carbon-halogen (C-X) bond.[5] The bond dissociation energies decrease in the order C-F > C-Cl > C-Br > C-I.[5] Consequently, the C-I bond is the weakest and most susceptible to cleavage, making it the most reactive site, particularly in metal-catalyzed cross-coupling reactions.[5][6]
This predictable reactivity allows for a highly controlled, stepwise functionalization of the aromatic ring. A typical synthetic sequence involves targeting the iodine first, followed by the bromine, and then potentially the chlorine, while the fluorine atom is generally the most inert in these reactions.
Caption: Reactivity hierarchy for sequential cross-coupling reactions.
Plausible Synthetic Route
While specific synthesis documentation for this exact isomer is not publicly detailed, a common and effective method for producing such polyhalogenated aromatics is through a Sandmeyer-type reaction. This involves the diazotization of a corresponding aniline precursor, followed by the introduction of iodine.
A plausible precursor would be 4-bromo-2-chloro-5-fluoroaniline. The synthesis would proceed as follows:
-
Diazotization : The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.
-
Iodination : The diazonium salt is then reacted with a source of iodide, such as potassium iodide, often with a copper catalyst, to replace the diazonium group with iodine.[7] This one-pot diazotization and iodination method can improve yield by minimizing side reactions.[7]
Applications in Research and Drug Development
Halogenated compounds are integral to modern pharmaceuticals, with chlorine and bromine frequently incorporated into drug structures to modulate their metabolic stability, binding affinity, and pharmacokinetic properties.[8][9] this compound serves as a quintessential building block for accessing novel chemical entities.
-
Scaffold for Active Pharmaceutical Ingredients (APIs) : Its ability to undergo selective, sequential functionalization makes it an ideal starting material for constructing complex APIs.[10] Chemists can introduce different molecular fragments at specific positions on the benzene ring, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).
-
Fragment-Based Drug Discovery : In fragment-based approaches, the core structure can be elaborated upon to create libraries of candidate molecules for screening against biological targets. The defined points of reactivity are crucial for this diversification.
-
Synthesis of Targeted Inhibitors : Similar multi-halogenated intermediates are used in the synthesis of targeted therapies, such as kinase inhibitors for oncology and inflammatory diseases.[10]
Safety and Handling
As with all halogenated aromatic compounds, proper safety precautions are mandatory when handling this compound. The following guidelines are based on safety data for structurally related chemicals.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[11][12][13]
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][14] Eyewash stations and safety showers should be readily accessible.[13]
-
Handling : Avoid all personal contact, including inhalation and contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or persists.[12][13]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[12][14]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[12][14]
-
Experimental Protocol: Representative Suzuki Coupling
To illustrate the practical utility of this compound, this section provides a representative, self-validating protocol for a selective Suzuki cross-coupling reaction targeting the most reactive C-I bond.
Objective : To synthesize 4-bromo-2-chloro-5-fluoro-1-(4-methoxyphenyl)benzene.
Caption: Experimental workflow for a selective Suzuki coupling reaction.
Methodology :
-
Reagent Preparation :
-
To an oven-dried reaction flask, add this compound (1.0 eq).
-
Add (4-methoxyphenyl)boronic acid (1.1 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, such as potassium carbonate (2.5 eq).
-
-
Reaction Assembly :
-
Add a suitable solvent system, such as a 3:1 mixture of dioxane and water.
-
Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Reaction Execution :
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Aqueous Workup :
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired product.
-
-
Characterization :
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The disappearance of the starting material and the appearance of new aromatic signals corresponding to the methoxyphenyl group, along with the correct molecular ion peak in the mass spectrum, validates the success of the reaction.
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | C6H2BrClFI | CID 50997836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ossila.com [ossila.com]
- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. downloads.ossila.com [downloads.ossila.com]
An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluoroiodobenzene: Synthesis, Structural Analysis, and Reactivity for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 4-bromo-2-chloro-5-fluoroiodobenzene, a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. The strategic arrangement of four different halogen atoms on the benzene ring offers a unique platform for sequential and site-selective chemical modifications. This document delves into the logical synthesis of this compound, offers an in-depth analysis of its expected structural and spectroscopic characteristics, and explores its versatile reactivity in key cross-coupling reactions. The insights and protocols provided herein are curated for researchers, scientists, and drug development professionals to facilitate the rational design and synthesis of novel complex molecules.
Introduction: The Strategic Advantage of Polysubstituted Scaffolds
In the landscape of modern drug discovery, the ability to rapidly and efficiently generate molecular complexity is paramount. Polysubstituted aromatic compounds are privileged scaffolds in a multitude of marketed pharmaceuticals and clinical candidates. This compound (C₆H₂BrClFI) emerges as a valuable synthetic intermediate due to its dense and varied halogenation. This substitution pattern is not a random assortment but a carefully orchestrated arrangement that allows for a high degree of control in subsequent chemical transformations. The differential reactivity of the C-I, C-Br, C-Cl, and C-F bonds in metal-catalyzed cross-coupling reactions enables chemists to selectively introduce different functionalities in a stepwise manner, making it a powerful tool for building sophisticated molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000572-73-5 | [1] |
| Molecular Formula | C₆H₂BrClFI | [1] |
| Molecular Weight | 335.34 g/mol | [1] |
| Appearance | Solid | [1] |
| Synonyms | 1-Bromo-5-chloro-2-fluoro-4-iodobenzene, 1-Iodo-2-chloro-4-bromo-5-fluorobenzene | [1] |
Synthesis of this compound: A Rational Approach
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Diazotization-Iodination
This protocol is adapted from a known procedure for a similar isomer[2].
Step 1: Diazotization of 4-Bromo-2-chloro-5-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-bromo-2-chloro-5-fluoroaniline to concentrated sulfuric acid at room temperature.
-
Stir the mixture to form the aniline salt.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide and a catalytic amount of cuprous iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.
-
The crude product will precipitate out of the solution.
Step 3: Work-up and Purification
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
To remove any unreacted iodine, wash the solid with a saturated aqueous solution of sodium thiosulfate.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to afford pure this compound.
Structural Analysis and Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its spectroscopic features can be reliably predicted based on the substituent effects of the halogens on the benzene ring.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two vicinal protons. The fluorine atom will cause splitting of the adjacent proton signal (³JHF coupling), and the other proton will also show a doublet due to coupling with its neighbor (³JHH coupling).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons. The carbon atoms directly attached to the halogens will exhibit characteristic chemical shifts influenced by the electronegativity and heavy atom effect of the substituents. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JCF).
¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, likely a doublet of doublets due to coupling with the two ortho protons.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic protons, C=C stretching of the benzene ring, and C-X (X = F, Cl, Br, I) stretching vibrations.
Reactivity and Synthetic Applications: A Chemist's Toolkit for Site-Selectivity
The primary synthetic utility of this compound lies in the differential reactivity of its four carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-OTf > C-Cl.[3][4] The C-F bond is generally unreactive under these conditions. This reactivity hierarchy allows for the selective, sequential functionalization of the molecule.
Figure 2: Logical pathway for sequential functionalization of this compound.
Selective Functionalization at the C-I Bond: Sonogashira and Suzuki Couplings
The carbon-iodine bond is the most reactive site for oxidative addition to a palladium(0) catalyst, making it the ideal position for initial functionalization.[5]
This reaction is highly effective for forming a C(sp²)-C(sp) bond.[6][7]
-
To a degassed solution of this compound in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1 equivalents).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Add an amine base, typically triethylamine or diisopropylethylamine (2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction with an organic solvent, wash with aqueous ammonium chloride and brine, dry the organic layer, and purify by column chromatography.
This reaction is a powerful method for C-C bond formation between the aryl iodide and a boronic acid or ester.[3][8]
-
In a reaction vessel, combine this compound, the boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic phase, and purify by chromatography or recrystallization.
Sequential Functionalization at the C-Br Bond: Buchwald-Hartwig Amination
Following the reaction at the C-I bond, the C-Br bond becomes the next most reactive site for palladium-catalyzed cross-coupling. The Buchwald-Hartwig amination is a key transformation for introducing nitrogen-containing moieties.[9][10][11]
-
Combine the C-I functionalized product, the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄) in a glovebox or under an inert atmosphere.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor for completion.
-
After cooling, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Conclusion and Future Outlook
This compound stands out as a highly versatile and strategically designed building block for organic synthesis. Its unique arrangement of four different halogens provides a predictable and controllable platform for sequential, site-selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This in-depth guide has provided a logical synthetic route, predicted spectroscopic characteristics, and detailed protocols for key transformations, empowering researchers in drug discovery and materials science to leverage the full potential of this powerful synthetic intermediate. The continued exploration of novel catalytic systems will undoubtedly further expand the synthetic utility of such polyhalogenated aromatic scaffolds, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ossila.com [ossila.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
spectral data of 4-Bromo-2-chloro-5-fluoroiodobenzene (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2-chloro-5-fluoroiodobenzene
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the polyhalogenated aromatic compound, this compound. Designed for researchers, chemists, and professionals in the field of drug development and materials science, this document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the relationship between the molecular structure and its spectral signatures, this guide serves as a critical resource for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles, ensuring scientific rigor and reliability.
Molecular Structure and Spectroscopic Overview
This compound is a benzene ring substituted with four different halogen atoms. This high degree of substitution results in a unique and complex substitution pattern that is definitively resolved by modern spectroscopic techniques. The precise arrangement of these electron-withdrawing and sterically bulky groups dictates the electronic environment of each atom, giving rise to characteristic signals in NMR, IR, and MS analyses. Accurate interpretation of these spectra is paramount for confirming the compound's identity and purity.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation, with fluorine coupling adding a valuable layer of complexity.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show two distinct signals corresponding to the two aromatic protons. Their chemical shifts and coupling patterns are dictated by the electronic effects of the adjacent halogen substituents.
-
H-3: This proton is flanked by a chlorine atom at C-2 and a bromine atom at C-4. The strong deshielding effects of these halogens would place its signal at a relatively high chemical shift. It will appear as a doublet due to coupling with the fluorine atom at C-5.
-
H-6: This proton is situated between an iodine atom at C-1 and a fluorine atom at C-5. The combined deshielding effects will also result in a downfield chemical shift. This signal is expected to be a doublet due to coupling to the neighboring fluorine.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | Doublet (d) | ~4-6 Hz (⁴JHF) |
| H-6 | 7.5 - 7.9 | Doublet (d) | ~8-10 Hz (³JHF) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six unique signals for the six aromatic carbons, as the molecule is asymmetric. The chemical shifts are heavily influenced by the directly attached halogen atom, and carbon-fluorine couplings (¹JCF, ²JCF, etc.) are expected.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (C-I) | 90 - 100 | Doublet |
| C-2 (C-Cl) | 130 - 135 | Doublet |
| C-3 (C-H) | 135 - 140 | Doublet |
| C-4 (C-Br) | 115 - 120 | Doublet |
| C-5 (C-F) | 155 - 165 | Doublet (large ¹JCF) |
| C-6 (C-H) | 120 - 125 | Doublet |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bonding within a molecule. For this compound, the spectrum will be dominated by absorptions corresponding to the aromatic ring and the carbon-halogen bonds.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Weak |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1250 - 1000 | C-F Stretch | Strong |
| 1100 - 1000 | C-Cl Stretch | Strong |
| 690 - 515 | C-Br Stretch | Medium-Strong |
| 600 - 500 | C-I Stretch | Medium |
The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of signals characteristic of this specific substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula.
The molecular ion peak (M⁺) for this compound will exhibit a highly characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio).
-
Nominal Molecular Weight: 398 g/mol (using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹²⁷I)
-
Predicted Isotopic Pattern: The M⁺ peak will be a cluster of peaks (M, M+2, M+4, etc.) reflecting the various combinations of Br and Cl isotopes. The most abundant peak in the cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.
Fragmentation Pathway
Electron impact ionization is expected to cause fragmentation of the molecule. A primary fragmentation pathway involves the loss of the weakest carbon-halogen bond, which is the C-I bond.
Caption: Predicted primary fragmentation of the molecular ion.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with a diamond ATR crystal.
-
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure.
-
Acquire the sample spectrum.
-
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
MS Data Acquisition
-
Technique: Electron Impact (EI) ionization coupled with a Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Instrumentation: A GC-MS system is ideal for sample introduction and analysis.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC.
-
GC Method: Use a temperature program that allows for the elution of the compound (e.g., ramp from 50°C to 250°C).
-
MS Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: ~230°C.
-
-
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous method for the structural confirmation of this compound. The predicted spectra, based on fundamental principles, align with the unique electronic and structural features of this polyhalogenated aromatic compound. The characteristic isotopic patterns in the mass spectrum, the specific C-F and H-F coupling constants in the NMR spectra, and the distinct fingerprint in the IR spectrum collectively serve as a definitive analytical signature. The protocols outlined herein provide a framework for obtaining high-fidelity data essential for quality control and research applications.
A Technical Guide to the Chemoselective Functionalization of 4-Bromo-2-chloro-5-fluoroiodobenzene: Navigating the Reactivity of C–I and C–Br Bonds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, polyhalogenated aromatic compounds are invaluable building blocks. Their utility, however, is directly tied to the ability to selectively functionalize specific carbon-halogen (C-X) bonds. This guide provides an in-depth analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 4-Bromo-2-chloro-5-fluoroiodobenzene, a complex and synthetically useful scaffold. Understanding and controlling this reactivity is paramount for the efficient construction of novel molecular architectures.
The Fundamental Principles: Why C–I is More Reactive than C–Br
The selective functionalization of polyhalogenated arenes in transition-metal-catalyzed cross-coupling reactions is primarily governed by the relative ease of the initial oxidative addition step.[1][2] This step, where the metal catalyst inserts into the C-X bond, is heavily influenced by the bond dissociation energy (BDE) of that bond.[1]
The established reactivity trend for aryl halides is a direct consequence of their decreasing bond strengths down the halogen group:
C–I > C–Br > C–Cl > C–F [1][3]
This hierarchy is rooted in fundamental atomic properties. The C-I bond is the longest and weakest, making it the most susceptible to cleavage by a low-valent metal catalyst, such as Palladium(0).[3][4] Conversely, the C-Br bond is shorter and stronger, requiring more energy to break.[5][6]
| Bond Type (Aryl) | Average Bond Dissociation Energy (kJ/mol) | Average Bond Length (nm) |
| C–I | ~270 | ~0.214 |
| C–Br | ~330 | ~0.193 |
| C–Cl | ~397 | ~0.177 |
| C–F | ~522 | ~0.138 |
| Note: These are approximate values and can vary based on the specific molecular environment.[4][7] |
In the specific case of This compound , the C-I bond is the primary site of reactivity in most palladium-catalyzed cross-coupling reactions under standard conditions.[1] The C-Br bond represents a secondary site of reactivity, which can be engaged after the C-I bond has been functionalized or under more forcing conditions. The C-Cl and C-F bonds are generally considered unreactive under typical cross-coupling conditions, though their strong electron-withdrawing inductive effects influence the overall reactivity of the ring.[8][9]
Strategic Chemoselective Cross-Coupling Reactions
The significant difference in reactivity between the C-I and C-Br bonds allows for a sequential and site-selective approach to the functionalization of this compound. This orthogonal reactivity is a powerful tool for building molecular complexity.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. By carefully selecting the catalyst and reaction conditions, one can achieve highly selective coupling at the C-I position, leaving the C-Br bond intact for subsequent transformations.[10]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-I
Objective: To selectively couple an arylboronic acid at the C-1 position (C-I bond) of this compound.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the Toluene/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality of Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and reliable catalyst for Suzuki couplings. It is generally effective for the activation of C-I bonds under relatively mild conditions.[11]
-
Base: K₂CO₃ is a moderately strong base, sufficient to facilitate the transmetalation step without promoting side reactions or decomposition of the starting material.
-
Solvent System: The aqueous/organic biphasic system is standard for Suzuki reactions, promoting the dissolution of both the organic and inorganic reagents.
-
Temperature: The reaction is heated to ensure a reasonable reaction rate for the activation of the C-I bond, while being mild enough to avoid significant reaction at the C-Br bond.[12]
The Sonogashira reaction allows for the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the aromatic ring. Similar to the Suzuki coupling, the C-I bond is the more reactive site.[13][14]
Experimental Protocol: Selective Sonogashira Coupling at C-I
Objective: To selectively couple a terminal alkyne at the C-1 position (C-I bond).
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
THF or DMF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent (THF or DMF) and the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor for completion.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash, dry, and purify as described for the Suzuki reaction.
Causality of Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira couplings. The palladium facilitates the oxidative addition, while the copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15][16]
-
Base: An amine base like TEA or DIPEA is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[13]
-
Conditions: Sonogashira couplings of aryl iodides are often efficient even at room temperature, highlighting the high reactivity of the C-I bond.[13]
For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful tool. The principles of chemoselectivity remain the same, with the C-I bond reacting preferentially.[17][18]
Experimental Protocol: Selective Buchwald-Hartwig Amination at C-I
Objective: To selectively couple a primary or secondary amine at the C-1 position.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.04 equiv)
-
NaOtBu or Cs₂CO₃ (1.4 equiv)
-
Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ and the phosphine ligand in a Schlenk flask.
-
Add the solvent and stir for a few minutes to allow for catalyst pre-formation.
-
Add this compound, the amine, and the base.
-
Seal the flask and heat to 80-110 °C, monitoring the reaction progress.
-
After completion, cool the reaction, quench with water, and extract the product.
-
Wash, dry, and purify the product via column chromatography.
Causality of Choices:
-
Catalyst/Ligand: The choice of ligand is critical in Buchwald-Hartwig amination and can significantly influence the reaction's efficiency and scope. Bulky, electron-rich phosphine ligands are commonly used to promote the reductive elimination step and stabilize the palladium catalyst.[19][20]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine and facilitate the catalytic cycle.[18] For more sensitive substrates, a weaker base like Cs₂CO₃ may be employed.
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen, making an inert atmosphere essential for good results.
Visualizing the Synthetic Strategy
The ability to perform these reactions selectively allows for a clear and logical synthetic workflow.
Caption: Sequential functionalization workflow for this compound.
Functionalizing the C-Br Bond: The Next Step
Once the C-I bond has been successfully functionalized, the C-Br bond becomes the most reactive site on the aromatic ring. To react this second position, more forcing conditions are typically required. This may involve:
-
Higher Temperatures: Increasing the reaction temperature provides the necessary activation energy to break the stronger C-Br bond.
-
More Active Catalysts: Employing catalyst systems with more electron-rich and bulky ligands can facilitate the oxidative addition into the C-Br bond.
-
Longer Reaction Times: Allowing the reaction to proceed for an extended period can drive the conversion of the less reactive C-Br bond.
By modulating these parameters, a second, different functional group can be introduced, leading to a highly substituted and complex aromatic product from a single starting material.
Conclusion
The differential reactivity of the C-I and C-Br bonds in this compound provides a clear strategic advantage in synthetic chemistry. By leveraging the inherent weakness of the C-I bond, initial functionalization can be achieved with high chemoselectivity. This leaves the more robust C-Br bond available for subsequent transformations under tailored reaction conditions. This stepwise approach, grounded in the fundamental principles of bond energies and reaction kinetics, is essential for the efficient and controlled synthesis of advanced intermediates for drug discovery and materials science.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scispace.com [scispace.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
electrophilic and nucleophilic sites of 4-Bromo-2-chloro-5-fluoroiodobenzene
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Bromo-2-chloro-5-fluoroiodobenzene
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a polyhalogenated aromatic compound of significant interest to researchers in drug discovery and materials science. We dissect the molecule's electronic architecture to delineate its distinct electrophilic and nucleophilic reaction sites. The guide elucidates the competing and cooperative electronic effects—inductive withdrawal and resonance donation—of the four different halogen substituents (I, Cl, Br, F). This foundational analysis is used to predict regioselectivity in both electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNA_r) reactions. Furthermore, we explore the differential reactivity of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions. This document serves as a predictive roadmap for synthetic chemists, offering detailed mechanistic insights, step-by-step experimental protocols for selective functionalization, and a clear summary of the molecule's versatile reactivity profile.
Introduction
This compound (CAS 1000572-73-5) is a highly functionalized aromatic scaffold.[1] Its unique substitution pattern, featuring four different halogens, presents a complex but predictable landscape of reactivity. For medicinal chemists and materials scientists, such polysubstituted benzenes are invaluable building blocks. The ability to selectively functionalize each position on the ring allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. This guide moves beyond a simple description of the molecule to provide a deep, mechanistically-grounded understanding of why specific sites are susceptible to certain transformations, empowering researchers to strategically design synthetic routes and unlock the full potential of this versatile intermediate.
Chapter 1: Foundational Principles of Aromatic Reactivity in Polyhalogenated Systems
The reactivity of any substituted benzene is governed by the electronic influence of its substituents. In this compound, the four halogens exert powerful, and sometimes opposing, electronic effects that dictate the molecule's behavior.
The Dual Electronic Nature of Halogen Substituents
Halogens are a unique class of substituents in aromatic chemistry due to their dual electronic character:
-
Inductive Effect (-I): All halogens are more electronegative than carbon. Consequently, they withdraw electron density from the benzene ring through the sigma (σ) bond framework.[2] This effect is distance-dependent and deactivates the ring, making it less nucleophilic and thus less reactive toward electrophiles.[3] The strength of the inductive effect correlates with electronegativity: F > Cl > Br > I .[4]
-
Resonance Effect (+R): Each halogen possesses lone pairs of electrons in p-orbitals that can be donated into the aromatic pi (π) system.[5] This donation of electron density partially counteracts the inductive withdrawal. The resonance effect is most pronounced at the ortho and para positions, increasing the electron density at these sites relative to the meta position. This is why halogens, despite being deactivators, are ortho, para-directors in electrophilic aromatic substitution.[6][7]
The net result is a delicate balance. For all halogens, the inductive effect outweighs the resonance effect, leading to an overall deactivation of the ring compared to benzene itself.[2]
Summary of Halogen Electronic Effects
The distinct properties of each halogen are critical for predicting the reactivity of this compound.
| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on EAS |
| Fluorine (F) | 3.98 | Strongest | Weakest | Strongest Deactivation |
| Chlorine (Cl) | 3.16 | Strong | Moderate | Strong Deactivation |
| Bromine (Br) | 2.96 | Moderate | Moderate | Moderate Deactivation |
| Iodine (I) | 2.66 | Weakest | Strongest | Weakest Deactivation |
Chapter 2: Analysis of Electrophilic Sites
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring.[8] In this compound, the ring is severely electron-deficient due to the cumulative inductive effect of four halogens, making EAS reactions challenging and requiring highly reactive electrophiles and/or harsh reaction conditions.[9][10]
Identifying Potential Reaction Sites
The molecule has two unsubstituted carbons available for electrophilic attack: C3 and C6 . The regioselectivity of an EAS reaction will be determined by the directing effects of the adjacent halogen substituents.
Caption: Directing effects for Electrophilic Aromatic Substitution.
-
Reactivity at C3: This position is ortho to both the chlorine at C2 and the bromine at C4. Both are ortho, para-directors, so they cooperatively direct an incoming electrophile to this site.
-
Reactivity at C6: This position is ortho to both the iodine at C1 and the fluorine at C5. Both are also ortho, para-directors, directing the electrophile to C6.
Representative Protocol: Forced Nitration
Due to the ring's low reactivity, a standard nitration protocol (HNO₃/H₂SO₄) may be sluggish. More potent conditions are required.
Objective: To introduce a nitro group via EAS. Warning: This reaction involves strong acids and potent nitrating agents. It should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool a mixture of fuming sulfuric acid (20% SO₃) and concentrated sulfuric acid (1:1, 10 mL) to 0 °C in an ice-salt bath.
-
Substrate Addition: Dissolve this compound (1.0 mmol) in a minimal amount of concentrated sulfuric acid and add it slowly to the cooled acid mixture, ensuring the temperature does not exceed 5 °C.
-
Nitrating Agent: Slowly add fuming nitric acid (1.1 mmol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice (100 g). The solid product should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography to separate the C3 and C6 isomers.
Chapter 3: Analysis of Nucleophilic Sites
The strong electron-withdrawing nature of the four halogens makes the aromatic ring highly electrophilic and thus exceptionally susceptible to nucleophilic attack. This opens up two major classes of reactions: Nucleophilic Aromatic Substitution (SNA_r) and metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNA_r)
SNA_r reactions proceed via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The subsequent loss of a leaving group restores aromaticity.
Key Factors for Reactivity:
-
Ring Activation: The combined -I effects of the halogens strongly activate the entire ring for nucleophilic attack.
-
Leaving Group Ability: In SNA_r, the rate-determining step is typically the initial nucleophilic attack. A more electronegative halogen creates a more polarized C-X bond and a more electrophilic carbon center, accelerating the attack. This leads to an unconventional leaving group trend: F > Cl > Br > I .[13]
Based on this trend, the carbon at C5, bonded to fluorine, is the most probable site for SNA_r . The chlorine at C2 is the second most likely site.
Caption: General workflow for the SNA_r reaction at the C5 position.
Representative Protocol: Methoxylation at C5
Objective: To selectively replace the fluorine atom with a methoxy group via SNA_r.
Methodology:
-
Preparation: To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL) in a round-bottom flask, add sodium methoxide (1.2 mmol, 1.2 equivalents).
-
Reaction: Heat the mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 4-bromo-2-chloro-5-methoxyiodobenzene.
Metal-Catalyzed Cross-Coupling Reactions
While C-F and C-Cl bonds are typically inert in cross-coupling, C-Br and especially C-I bonds are excellent substrates for forming new carbon-carbon or carbon-heteroatom bonds using catalysts like palladium or copper.[14]
Reactivity Hierarchy: The reactivity of carbon-halogen bonds in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) follows the order of bond strength: C-I > C-Br >> C-Cl .[14]
Therefore, for this compound:
-
Most Reactive Site: The iodine at C1 is the primary site for selective cross-coupling. Reaction conditions can be tuned to functionalize this position while leaving the other halogens untouched.
-
Second Reactive Site: The bromine at C4 can be targeted next, usually under more forcing conditions (higher temperature, different ligand/catalyst system) after the C-I bond has reacted.
This differential reactivity allows for sequential, site-selective functionalization of the molecule.
Caption: Workflow for selective, sequential cross-coupling reactions.
Representative Protocol: Suzuki Coupling at C1
Objective: To selectively form a new carbon-carbon bond at the C1 position, replacing iodine.
Methodology:
-
Preparation: In a Schlenk flask, combine this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent and Degassing: Add a 3:1 mixture of toluene and water (10 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir vigorously for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by silica gel column chromatography to obtain the C1-arylated product.
Chapter 4: Summary of Site Reactivity
The unique arrangement of four different halogens on a benzene ring provides a powerful platform for highly selective, multi-step synthetic transformations. The reactivity of each site is a direct consequence of the fundamental electronic principles outlined in this guide.
| Position | Substituent | Primary Reaction Type | Relative Reactivity | Mechanistic Rationale |
| C1 | Iodine | Metal-Catalyzed Cross-Coupling | Highest (for coupling) | Weakest C-X bond, highest polarizability. |
| C2 | Chlorine | Nucleophilic Aromatic Substitution | Low (for SNA_r) | Stronger C-X bond than Br/I, but weaker than F. |
| C3 | Hydrogen | Electrophilic Aromatic Substitution | Very Low | Ring is heavily deactivated; directed by C2(Cl) and C4(Br). |
| C4 | Bromine | Metal-Catalyzed Cross-Coupling | High (after C-I) | Weaker C-X bond than Cl, suitable for harsher coupling conditions. |
| C5 | Fluorine | Nucleophilic Aromatic Substitution | Highest (for SNA_r) | Most electronegative halogen, creates the most electrophilic carbon center. |
| C6 | Hydrogen | Electrophilic Aromatic Substitution | Very Low | Ring is heavily deactivated; directed by C1(I) and C5(F). |
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. ossila.com [ossila.com]
A Comprehensive Technical Guide to 4-Bromo-2-chloro-5-fluoroiodobenzene for Advanced Research and Development
This guide provides an in-depth technical overview of 4-Bromo-2-chloro-5-fluoroiodobenzene, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthetic pathways, and strategic applications in modern organic synthesis, with a focus on the underlying principles that guide its use in complex molecular architectures.
Introduction to a Versatile Synthetic Intermediate
This compound (CAS No. 1000572-73-5) is a polysubstituted aromatic compound featuring four different halogen atoms.[1] This unique substitution pattern makes it a highly valuable and versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The distinct electronic and steric environments of the bromine, chlorine, fluorine, and iodine substituents allow for selective and sequential chemical transformations, offering chemists precise control over molecular design.
The strategic placement of these halogens on the benzene ring opens up a wide array of possibilities for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental tools in modern drug discovery.[2][3][4] This guide will delve into the practical aspects of utilizing this compound, providing insights into its reactivity and handling.
Physicochemical Properties and Commercial Availability
Understanding the fundamental properties of this compound is crucial for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1000572-73-5 | [1] |
| Molecular Formula | C₆H₂BrClFI | [1] |
| Molecular Weight | 335.34 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
Commercial Suppliers:
This compound is available from several reputable chemical suppliers catering to the research and development sector. It is important to source this material from suppliers who provide comprehensive analytical data to ensure purity and batch-to-batch consistency.
-
CymitQuimica: Offers various quantities, from milligrams to grams.[1]
-
AK Scientific: Provides the compound for research and development purposes.
-
Synquest Labs: Lists the compound with its corresponding product number.
-
Oakwood Chemical: Another key supplier for this chemical intermediate.
-
Sigma-Aldrich: Lists the compound under its CAS number.
Synthetic Pathways: A Strategic Approach
The proposed synthetic route would likely begin with a commercially available, appropriately substituted aniline. The key steps would involve:
-
Diazotization: The aniline precursor is treated with a nitrite source, typically sodium nitrite, in the presence of a strong acid to form a diazonium salt.
-
Iodination: The diazonium salt is then reacted with an iodide source, such as potassium iodide, to introduce the iodine atom onto the aromatic ring.[5]
This one-pot diazotization and iodination approach is often favored as it can improve yield and simplify the operational procedure by avoiding the isolation of the potentially unstable diazonium salt.[5]
Caption: Proposed synthetic workflow for this compound.
Strategic Applications in Cross-Coupling Reactions
The primary utility of this compound lies in its application as a versatile substrate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the halogen substituents is key to its strategic use. In general, the reactivity of aryl halides in oxidative addition to palladium(0) follows the order: I > Br > Cl. This allows for selective functionalization at the iodo- and bromo-positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] Given the reactivity trend, the iodine atom of this compound will preferentially react in a Suzuki coupling, leaving the bromine and chlorine atoms available for subsequent transformations.
Experimental Protocol Example (Conceptual):
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated to the appropriate temperature (typically 80-100 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled, and the product is extracted and purified by column chromatography.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[2][4] Similar to the Suzuki coupling, the reaction will selectively occur at the iodo-position of this compound.
Experimental Protocol Example (Conceptual):
-
In a reaction flask, dissolve this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.05 equivalents).
-
An amine base, such as triethylamine or diisopropylethylamine, is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, as monitored by an appropriate analytical technique.
-
The product is isolated through extraction and purified via column chromatography.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds provide essential guidance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7] Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a powerful and versatile building block for advanced organic synthesis. Its unique polyhalogenated structure allows for selective and sequential functionalization through well-established cross-coupling reactions, providing a strategic advantage in the design and synthesis of complex target molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its successful application in research and development, particularly in the ever-evolving landscape of drug discovery and materials science.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling and Management of 4-Bromo-2-chloro-5-fluoroiodobenzene
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 4-Bromo-2-chloro-5-fluoroiodobenzene (CAS No. 1000572-73-5). Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation. By grounding our protocols in established chemical principles and regulatory standards, we aim to create a self-validating system of safety that protects personnel, ensures experimental integrity, and maintains environmental stewardship.
Compound Identification and Physicochemical Profile
This compound is a polyhalogenated aromatic compound.[1][2] Its utility as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents, stems from the differential reactivity of its four halogen substituents.[3] Understanding its physical properties is the foundational step in risk assessment and the design of appropriate handling procedures.
| Property | Value | Source |
| CAS Number | 1000572-73-5 | [1] |
| Molecular Formula | C₆H₂BrClFI | [1][4] |
| Molecular Weight | 335.34 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Purity | ≥97-98% (Typical) | [1][5] |
| InChI Key | AFEZDAWMIXHIIV-UHFFFAOYSA-N | [1] |
Hazard Identification and Toxicological Assessment
While a complete toxicological profile for this specific molecule is not extensively documented, data from structurally similar halogenated benzenes and available Safety Data Sheets (SDS) allow for a robust hazard assessment.[6][7] The primary risks are associated with irritation and acute toxicity upon exposure.
GHS Hazard Classification: The compound is classified as hazardous, necessitating careful handling.[8][9] The primary hazard statements (H-statements) derived from analogous compounds are summarized below.
| Hazard Statement | Classification | Rationale and Implication |
| H315 | Causes skin irritation | Direct contact with the skin can lead to local redness, inflammation, or dermatitis. This is a common characteristic of halogenated aromatic compounds.[7][8][9] |
| H319 | Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[8][9] |
| H335 | May cause respiratory irritation | Inhalation of dust or powder can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.[8][9] |
| H411 | Toxic to aquatic life with long lasting effects | As with many persistent halogenated organics, release into the environment should be strictly avoided to prevent long-term harm to aquatic ecosystems.[8] |
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management is not solely reliant on personal protective equipment (PPE). A far more robust strategy involves the "Hierarchy of Controls," which prioritizes systemic solutions over individual actions. This approach is fundamental to modern laboratory safety.
Caption: The Hierarchy of Controls, prioritizing engineering and administrative solutions over PPE.
For this compound, elimination and substitution are generally not feasible as the molecule is required for specific synthetic outcomes. Therefore, our focus rests heavily on robust Engineering Controls, stringent Administrative Controls, and appropriate PPE.
Exposure Control and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense. All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[10] Administrative controls include proper training and restricting access to authorized personnel only. The final barrier is PPE, which must be selected based on the specific hazards.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield worn over goggles is mandatory when there is a risk of splashing.[6][11] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For extended handling or direct contact, neoprene or other resistant gloves should be considered. Always inspect gloves before use and change them immediately upon contamination.[10][12] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. An apron may be used for additional protection during large-scale transfers.[6][10] |
| Respiratory | NIOSH-approved Respirator (if applicable) | While a fume hood is the primary control, a respirator with organic vapor cartridges should be available for emergency situations or if engineering controls fail.[10] |
Safe Handling and Operational Workflow
A systematic workflow is critical to ensuring safety and reproducibility. The following protocol outlines the key steps from preparation to disposal.
Caption: A generalized workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Review Documentation: Before beginning, thoroughly review this guide and the manufacturer's SDS.[10]
-
Assemble PPE: Don all required PPE as detailed in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the work area is clear of clutter. Place absorbent pads on the work surface to contain minor spills.[10]
-
Emergency Readiness: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[6]
-
-
Handling:
-
Aliquot the Chemical: Carefully weigh the required amount of the solid compound within the fume hood. Use appropriate tools to minimize the generation of dust.[10][13]
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.[10]
-
-
Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[10]
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled, and sealed container.[10]
-
Dispose of Waste: Follow all institutional and local regulations for hazardous waste disposal.[8][12]
-
Storage and Incompatibility
Proper storage is crucial to prevent degradation and dangerous reactions.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] It should be protected from light, as some halogenated compounds can be light-sensitive.[12]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11][14][15] Incorrect storage can lead to dangerous reactions, fires, or explosions.[15]
-
Labeling: Ensure all containers are clearly labeled with the full chemical name and appropriate hazard warnings.
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11][14] Seek medical attention if irritation persists.[8][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[8][11][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][14]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[12]
-
Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite.[8][11]
-
Carefully sweep or scoop the material into a suitable container for hazardous waste disposal. Avoid creating dust.[12][13]
-
Decontaminate the spill area and wash it thoroughly.[16]
-
-
Fire: The compound is not considered highly flammable, but containers may burn.[8] Use an extinguishing media suitable for the surrounding fire, such as dry chemical, CO₂, or foam.[8][12] Firefighters should wear self-contained breathing apparatus (SCBA) as hazardous fumes (e.g., hydrogen halides, carbon oxides) may be emitted.[11][12]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | C6H2BrClFI | CID 50997836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. 1-Bromo-4-chloro-5-fluoro-2-iodobenzene | C6H2BrClFI | CID 50999479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 201849-17-4 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838 [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. Safe Chemical Storage: Avoid Dangerous Combinations [loehrke.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Note & Protocol: Achieving High Site-Selectivity in the Sonogashira Coupling of 4-Bromo-2-chloro-5-fluoroiodobenzene
Introduction: The Imperative of Selectivity in Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to functionalize complex molecular scaffolds with precision is paramount. Polyhalogenated aromatic compounds serve as versatile building blocks, offering multiple reaction sites for diversification. However, this multiplicity presents a significant challenge: achieving site-selective functionalization. The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds, is a cornerstone of synthetic chemistry.[1][2] This application note provides a detailed guide to executing a highly selective Sonogashira coupling at the iodo position of 4-bromo-2-chloro-5-fluoroiodobenzene, a substrate embodying the challenge of chemoselectivity. By carefully controlling reaction parameters, we can exploit the inherent differences in carbon-halogen bond reactivity to isolate the desired mono-alkynylated product, leaving the bromo and chloro substituents intact for subsequent transformations.
The Scientific Rationale: Exploiting the Halogen Reactivity Gradient
The Sonogashira coupling typically proceeds via a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[3] The selectivity in polyhalogenated substrates is primarily governed by the initial, and often rate-limiting, step of the palladium cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[1]
The propensity of a carbon-halogen bond to undergo oxidative addition is inversely related to its bond dissociation energy (BDE). For aryl halides, the reactivity trend is well-established: C–I > C–Br > C–OTf > C–Cl .[1][4][5] This predictable hierarchy forms the basis for achieving selectivity in molecules like this compound. The C-I bond, being the weakest, will preferentially react with the Pd(0) catalyst under carefully controlled conditions, leading to selective alkynylation at that position.
The choice of catalyst, ligands, base, and solvent all play crucial roles in modulating the reactivity and preventing side reactions or loss of selectivity. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, while the choice of an appropriate base is critical for the deprotonation of the terminal alkyne without promoting undesired side reactions.[3][6]
Visualizing the Pathway to Selectivity
To illustrate the core principles of this selective transformation, the following diagrams outline the experimental workflow and the underlying catalytic mechanism.
Figure 1: A generalized experimental workflow for the selective Sonogashira coupling.
Figure 2: The dual catalytic cycles of the Sonogashira reaction, highlighting the selective oxidative addition step.
Detailed Experimental Protocol
This protocol is designed to achieve high selectivity for the iodo position of this compound.
4.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | (Not available) | Custom Synthesis/TCI | Starting material (1.0 eq) |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | Sigma-Aldrich | Coupling partner (1.1 - 1.2 eq) |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | Strem Chemicals | Palladium catalyst (1-3 mol%) |
| CuI (Copper(I) iodide) | 7681-65-4 | Acros Organics | Co-catalyst (1-2 mol%) |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 121-44-8 / 108-18-9 | Fisher Scientific | Base and solvent (degas before use) |
| Toluene or Tetrahydrofuran (THF) | 108-88-3 / 109-99-9 | J.T. Baker | Anhydrous solvent (degas before use) |
| Inert Gas (Argon or Nitrogen) | 7440-37-1 / 7727-37-9 | Airgas | High purity, for maintaining an inert atmosphere |
4.2. Equipment
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and septum
-
Magnetic stirrer and stir plate
-
Inert gas line with manifold (Schlenk line)
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
4.3. Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), copper(I) iodide (0.02 eq), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Addition of Reagents: Through the septum, add anhydrous, degassed toluene (or THF) to dissolve the solids, followed by the amine base (e.g., TEA, 3.0 eq). Stir the mixture for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Catalyst Addition: In a separate vial, dissolve Pd(PPh₃)₂Cl₂ (0.03 eq) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The mild temperature is key to maintaining selectivity for the C-I bond.[5] Higher temperatures may lead to competing coupling at the C-Br position.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst and copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove the amine base) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-bromo-2-chloro-5-fluoro-1-(alkynyl)benzene.
Expected Results and Characterization
Under these optimized conditions, a high yield (typically >85%) of the mono-alkynylated product is expected, with excellent selectivity for the iodo position.
Characterization:
-
¹H NMR: Appearance of new signals corresponding to the alkynyl protons (if any) and a shift in the aromatic proton signals adjacent to the new C-C bond.
-
¹³C NMR: Appearance of two new quaternary signals in the alkyne region (typically 80-100 ppm) and a significant upfield shift of the carbon atom formerly attached to iodine.
-
¹⁹F NMR: The fluorine signal should remain a doublet of doublets, with potential small changes in chemical shift due to the new substituent.
-
GC-MS: A single major peak corresponding to the mass of the desired product. The absence of peaks corresponding to di-alkynylated or bromo/chloro-coupled products confirms the high selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; insufficient degassing; poor quality reagents. | Use a fresh bottle of catalyst. Ensure all solvents and bases are anhydrous and thoroughly degassed. Use high-purity starting materials. |
| Poor Selectivity | Reaction temperature is too high; prolonged reaction time. | Maintain the reaction at room temperature. Monitor closely and quench the reaction upon consumption of the starting material. |
| Glaser Homocoupling | Presence of oxygen; excessive copper catalyst. | Ensure a strictly inert atmosphere. Reduce the loading of CuI. Copper-free Sonogashira conditions can also be explored.[6][8] |
| Difficult Purification | Incomplete reaction; formation of byproducts. | Ensure the reaction goes to completion. Optimize chromatography conditions (solvent system, silica gel activity). |
Conclusion
The protocol detailed herein provides a robust and reliable method for the selective Sonogashira coupling at the iodo position of this compound. By leveraging the intrinsic reactivity differences of the carbon-halogen bonds and maintaining mild reaction conditions, researchers can efficiently synthesize valuable, selectively functionalized intermediates. This approach opens avenues for subsequent orthogonal cross-coupling reactions at the remaining bromo and chloro positions, enabling the rapid assembly of complex, highly substituted aromatic structures for applications in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Regioselective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-5-fluoroiodobenzene
Introduction: Navigating Selectivity in Polyhalogenated Scaffolds
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its impact is particularly profound in the pharmaceutical and materials science industries, where arylamine moieties are prevalent in a vast array of bioactive molecules and functional materials.[2][4][5] The reaction's broad substrate scope and functional group tolerance have replaced harsher, more traditional methods, significantly expanding the synthetic chemist's toolkit.[1]
This application note addresses a specific and challenging application of this reaction: the selective amination of 4-bromo-2-chloro-5-fluoroiodobenzene. This polyhalogenated aromatic compound presents a fascinating case study in regioselectivity. With three distinct carbon-halogen bonds (C-I, C-Br, and C-Cl), the ability to selectively functionalize one site over the others is of paramount importance for the efficient synthesis of complex, highly substituted aromatic structures. Understanding and controlling this selectivity is crucial for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation for the synthesis of novel molecular entities.
Mechanism and the Foundation of Regioselectivity
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][2][6][7] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) intermediate.[1][2][7] This step is often the rate-determining step of the catalytic cycle.[8][9]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. A base then deprotonates the coordinated amine, forming a palladium amido complex.[2][7]
-
Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.[1][2][7]
The regioselectivity in the amination of this compound is primarily determined by the relative rates of oxidative addition at the different C-X bonds. The generally accepted reactivity order for aryl halides in oxidative addition is C-I > C-Br > C-Cl.[10] This trend is attributed to the decreasing bond dissociation energy from C-Cl to C-I, making the C-I bond the most susceptible to cleavage by the palladium catalyst. However, it is important to note that aryl iodides can sometimes present challenges due to the potential for catalyst inhibition by the iodide anion.[10]
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", pos="0,2.5!"]; ArX [label="Ar-X\n(4-Bromo-2-chloro-\n5-fluoroiodobenzene)", fillcolor="#F1F3F4", pos="-2.5,1.5!"]; OA_complex [label="[Ar-Pd(II)(X)L_n]", fillcolor="#F1F3F4", pos="0,0!"]; Amine [label="R₂NH", fillcolor="#F1F3F4", pos="-2.5,-1.5!"]; Base [label="Base", fillcolor="#F1F3F4", pos="2.5,-1.5!"]; Amido_complex [label="[Ar-Pd(II)(NR₂)L_n]", fillcolor="#F1F3F4", pos="0,-2.5!"]; Product [label="Ar-NR₂", fillcolor="#F1F3F4", pos="2.5,1.5!"];
// Edges Pd0 -> OA_complex [label="Oxidative Addition"]; ArX -> OA_complex; OA_complex -> Amido_complex [label="Amine Coordination\n& Deprotonation"]; Amine -> OA_complex; Base -> OA_complex; Amido_complex -> Pd0 [label="Reductive Elimination"]; Amido_complex -> Product; } Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Selective Amination at the C-I Bond
This protocol provides a detailed methodology for the selective amination of this compound at the C-I position. The choice of catalyst, ligand, and base is critical for achieving high selectivity and yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial Source | --- |
| Amine (e.g., Morpholine) | Anhydrous | Commercial Source | Distill if necessary |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source | --- |
| Xantphos | ≥98% | Commercial Source | Air-stable ligand |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercial Source | Handle in a glovebox |
| Toluene | Anhydrous | Commercial Source | Degas before use |
| Argon or Nitrogen | High Purity | --- | For inert atmosphere |
Catalyst and Ligand Selection: The "Why"
For the selective amination of an aryl iodide in the presence of bromide and chloride, a catalyst system that is highly active for C-I bond activation but less so for C-Br and C-Cl bonds under the reaction conditions is desirable.
-
Palladium Precursor: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[10]
-
Ligand: Xantphos, a bulky, electron-rich bidentate phosphine ligand, is an excellent choice. Its wide bite angle is known to promote the reductive elimination step and stabilize the palladium center, often leading to cleaner reactions and higher yields.[7] Bidentate ligands like Xantphos can also help prevent the formation of inactive palladium iodide dimers.[1]
Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask or glovebox, add this compound (1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL).
-
Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at 80-100 °C. The optimal temperature may vary depending on the amine used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[11] A typical reaction time is 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
-
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label = "Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; A [label="Weigh Reagents:\n- Aryl Halide\n- Pd(OAc)₂\n- Xantphos\n- NaOtBu"]; B [label="Setup Schlenk Flask\n(Inert Atmosphere)"]; }
subgraph "cluster_Reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; C [label="Add Anhydrous Toluene"]; D [label="Add Amine"]; E [label="Heat and Stir\n(80-100 °C)"]; F [label="Monitor Progress\n(TLC, GC-MS)"]; }
subgraph "cluster_Purification" { label = "Workup & Purification"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; G [label="Quench and Extract"]; H [label="Dry and Concentrate"]; I [label="Column Chromatography"]; J [label="Characterize Product\n(NMR, MS, HPLC)"]; }
A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } Caption: Step-by-step experimental workflow for the selective amination.
Data Interpretation and Characterization
The successful synthesis of the mono-aminated product, 4-(4-bromo-2-chloro-5-fluorophenyl)morpholine (assuming morpholine as the amine), should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the amine moiety (e.g., morpholine protons) and shifts in the aromatic proton signals. |
| ¹³C NMR | Appearance of new signals for the amine carbons and a significant downfield shift for the carbon atom where amination occurred (formerly C-I). |
| Mass Spec (GC-MS/LC-MS) | A molecular ion peak corresponding to the mass of the desired product. |
| HPLC | A single major peak with a retention time distinct from the starting material.[12][13][14] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the Buchwald-Hartwig amination.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents/solvents- Insufficient temperature | - Use fresh palladium precursor and ligand.- Ensure anhydrous and degassed solvents.- Screen a higher temperature range (e.g., up to 110 °C). |
| Poor Selectivity (Multiple Products) | - Reaction temperature too high- Inappropriate ligand choice | - Lower the reaction temperature.- Screen other ligands; sometimes a less reactive catalyst system can improve selectivity. |
| Dehalogenation of Starting Material | - Presence of water- β-hydride elimination side reaction | - Ensure strictly anhydrous conditions.- Use a bulkier ligand to disfavor β-hydride elimination. |
| Formation of Biaryl Side Products | - Catalyst decomposition | - Increase ligand to palladium ratio.- Ensure a thoroughly inert atmosphere. |
Conclusion
The selective Buchwald-Hartwig amination of this compound is a powerful tool for the synthesis of highly functionalized aromatic compounds. By carefully selecting the catalyst system and controlling the reaction conditions, chemists can achieve high regioselectivity, favoring amination at the most reactive carbon-iodine bond. The protocol and insights provided in this application note serve as a comprehensive guide for researchers in academia and industry, enabling the efficient and predictable synthesis of valuable building blocks for drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes and Protocol for the Chemoselective Stille Coupling of 4-Bromo-2-chloro-5-fluoroiodobenzene
Introduction: Navigating Chemoselectivity in Polyhalogenated Systems
The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1][2][3] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide has been extensively applied in the synthesis of complex molecules, including natural products and pharmaceuticals.[4][5] A significant challenge and opportunity in this field lies in the selective functionalization of polyhalogenated aromatic compounds, which are valuable building blocks in medicinal chemistry and materials science.
This application note provides a detailed protocol and scientific rationale for the Stille coupling of 4-Bromo-2-chloro-5-fluoroiodobenzene, a versatile scaffold containing four different halogen substituents. The inherent differences in the carbon-halogen bond dissociation energies allow for a high degree of chemoselectivity, making it possible to functionalize one position while leaving the others intact for subsequent transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of selective cross-coupling reactions.
The Principle of Chemoselectivity in the Stille Coupling
The mechanism of the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2][6] The initial and often rate-determining step, oxidative addition of the organic halide to the Pd(0) catalyst, is highly dependent on the nature of the carbon-halogen bond. The reactivity of aryl halides in this step follows the general trend: C-I > C-OTf > C-Br >> C-Cl.[7][8] This predictable reactivity order is the foundation for achieving chemoselectivity in polyhalogenated substrates like this compound. The carbon-iodine bond, being the weakest, will preferentially undergo oxidative addition, allowing for selective coupling at this position while the bromo, chloro, and fluoro substituents remain untouched under carefully controlled conditions.
Visualizing the Catalytic Cycle
To better understand the reaction pathway, the catalytic cycle for the Stille coupling is illustrated below.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Compass: Navigating Pharmaceutical Synthesis with 4-Bromo-2-chloro-5-fluoroiodobenzene
Abstract
In the intricate landscape of pharmaceutical synthesis, the strategic functionalization of aromatic scaffolds is paramount. Polyhalogenated aromatic compounds serve as versatile building blocks, offering multiple points for diversification through site-selective chemical transformations. This guide provides an in-depth exploration of 4-Bromo-2-chloro-5-fluoroiodobenzene , a multi-functionalized intermediate poised for the synthesis of complex pharmaceutical agents. We will dissect its reactivity, present detailed protocols for key cross-coupling reactions, and illustrate its potential in constructing molecular architectures relevant to modern drug discovery.
Introduction: The Strategic Advantage of Polysubstitution
The design of novel therapeutic agents often necessitates the assembly of complex molecular frameworks. Halogenated aromatic rings are foundational in medicinal chemistry, not only for their ability to form crucial halogen bonds with biological targets but also as versatile synthetic handles.[1][2] The strategic placement of multiple, distinct halogen atoms on a single benzene ring, as seen in this compound, creates a powerful tool for sequential and site-selective synthesis. This molecule offers a predictable reactivity ladder, enabling chemists to introduce different substituents in a controlled manner, thereby rapidly generating diverse libraries of compounds for biological screening.
The presence of four different halogens (I, Br, Cl, F) on the benzene ring allows for a high degree of synthetic flexibility. The reactivity of these halogens in common palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl > F.[3][4] This predictable hierarchy is the cornerstone of the synthetic strategies outlined in this document, allowing for the selective functionalization of the C-I bond while preserving the C-Br and C-Cl bonds for subsequent transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1160574-56-0 | [5] |
| Molecular Formula | C₆H₂BrClFI | [6] |
| Molecular Weight | 335.34 g/mol | [6] |
| Appearance | Solid | [7] |
| Purity | ≥98% (typical) | [7] |
The Principle of Orthogonal Reactivity
The synthetic utility of this compound is rooted in the concept of orthogonal reactivity. Each carbon-halogen bond possesses a distinct energy and susceptibility to oxidative addition by a palladium(0) catalyst. This allows for a stepwise approach to molecular construction.
Diagram 1: Sequential Functionalization Pathway
This diagram illustrates a potential three-step synthetic sequence, beginning with a Sonogashira coupling at the most reactive C-I bond, followed by a Suzuki coupling at the C-Br bond, and concluding with a Buchwald-Hartwig amination at the C-Cl bond. The C-F bond typically remains inert to these conditions, offering a stable substituent that can influence the electronic properties of the final molecule.[8]
Core Applications in Pharmaceutical Scaffolding
While direct, published examples of the synthesis of currently marketed drugs using this compound are not prevalent, its structural motifs and reactivity patterns are highly relevant to the synthesis of several classes of therapeutic agents.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or related nitrogen-containing heterocycle linked to an aromatic or heteroaromatic core.[4][9] The ability to perform sequential Suzuki and Buchwald-Hartwig reactions makes this intermediate ideal for constructing such scaffolds.
-
Factor Xa Inhibitors: Oral anticoagulants like rivaroxaban and apixaban often contain complex, substituted aromatic systems.[10][11] The site-selective introduction of aryl and amino groups is a key strategy in the synthesis of these molecules.
-
GLP-1 Receptor Agonists: The development of small-molecule, orally available GLP-1 receptor agonists is an active area of research for the treatment of type 2 diabetes.[6][12] These molecules often possess intricate aromatic cores that can be assembled using the cross-coupling methodologies described herein.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for palladium-catalyzed cross-coupling reactions.[5][13] Researchers should consider these as a starting point, with the understanding that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.
Protocol 1: Site-Selective Sonogashira Coupling at the C-I Bond
This protocol describes the selective coupling of a terminal alkyne to the most reactive carbon-iodine bond of this compound.[13][14]
Objective: To synthesize an alkynyl-substituted 4-bromo-2-chloro-5-fluorobenzene derivative.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry, argon-purged reaction vessel, add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Workflow for Sonogashira Coupling
Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol outlines the coupling of a boronic acid or ester at the C-I position.[1][4][5]
Objective: To synthesize an aryl-substituted 4-bromo-2-chloro-5-fluorobenzene derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Add the solvent system. Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction to 80-100 °C under an argon atmosphere. Monitor for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Site-Selective Buchwald-Hartwig Amination at the C-I Bond
This protocol details the introduction of a primary or secondary amine at the C-I position.[3][6]
Objective: To synthesize an amino-substituted 4-bromo-2-chloro-5-fluorobenzene derivative.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos or BrettPhos) (0.02-0.05 eq)
-
Strong base (e.g., NaOtBu or LHMDS) (1.4 eq)
-
Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the this compound and the anhydrous solvent.
-
Finally, add the amine. Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C. Monitor the reaction's progress.
-
Once complete, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify the product via chromatography.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. Cross-coupling reactions often involve flammable solvents and pyrophoric reagents (in the case of some bases or organometallics); appropriate safety precautions must be taken.
Conclusion
This compound represents a highly functionalized and synthetically valuable intermediate for the construction of complex pharmaceutical molecules. Its predictable, hierarchical reactivity allows for the strategic and site-selective introduction of diverse functional groups through well-established palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this versatile building block in the pursuit of novel therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. youtube.com [youtube.com]
- 10. WO2011084519A1 - Methods of synthesizing factor xa inhibitors - Google Patents [patents.google.com]
- 11. US20230150998A1 - Compounds as glp-1r agonists - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 4-Bromo-2-chloro-5-fluoroiodobenzene
Abstract: This guide provides a detailed strategic framework and validated protocols for the synthesis of novel heterocyclic compounds utilizing the poly-functionalized building block, 4-Bromo-2-chloro-5-fluoroiodobenzene. The inherent differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is exploited to achieve selective, sequential functionalization, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research. We will explore palladium-catalyzed cross-coupling reactions as the primary tools for molecular elaboration, followed by strategic cyclization reactions to forge the desired heterocyclic cores.
Introduction: The Strategic Value of Polysubstituted Scaffolds
In the landscape of modern drug discovery and materials science, the ability to precisely control molecular architecture is paramount. Polysubstituted aromatic compounds serve as invaluable starting points, offering multiple vectors for chemical modification. This compound is a particularly compelling scaffold due to its four distinct halogen substituents.[1] The well-established reactivity hierarchy in palladium-catalyzed cross-coupling reactions (I > Br > Cl) allows for a predictable and stepwise approach to synthesis, minimizing the need for complex protecting group strategies.[2] This document outlines methodologies to leverage this reactivity, focusing on the sequential application of Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions to build key intermediates, followed by intramolecular cyclizations to yield high-value heterocyclic systems such as indoles and benzofurans.
The Core Principle: Orthogonal Reactivity and Sequential Cross-Coupling
The synthetic utility of this compound is rooted in the differential reactivity of its C-X bonds towards palladium(0) catalysts. The oxidative addition step, which is often rate-determining, proceeds fastest for the C-I bond, followed by C-Br, and then C-Cl.[2] This allows for a highly chemoselective approach.
The overall synthetic logic is visualized below. By carefully selecting the reaction conditions (catalyst, ligand, temperature), we can functionalize one position while leaving the others intact for subsequent transformations.
Figure 1: General workflow for sequential functionalization and cyclization.
Part I: Selective Functionalization Protocols
This section details the protocols for selectively modifying the C-I and C-Br bonds. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Protocol 1: Selective Sonogashira Coupling at the C-I Bond
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, crucial for introducing an alkyne handle.[3][4] We exploit the high reactivity of the C-I bond to achieve selective coupling, leaving the C-Br and C-Cl bonds untouched. The copper(I) co-catalyst is essential for facilitating the transmetalation step under mild conditions.[3]
Reaction Scheme: (Illustrative scheme: Replace with actual chemical drawing if possible)
Detailed Protocol:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and Copper(I) iodide (CuI, 0.04 equiv.).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA, 3.0 equiv.) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add the desired terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. The high reactivity of the C-I bond generally precludes the need for heating.[5]
-
Work-up: Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-bromo-2-chloro-5-fluoro-1-(alkynyl)benzene intermediate.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Standard, reliable catalyst system for Sonogashira coupling.[4] |
| Base | Triethylamine (TEA) | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | Toluene / TEA | Anhydrous and degassed conditions prevent catalyst deactivation. |
| Temperature | Room Temperature | Sufficient for the highly reactive C-I bond, ensuring selectivity over C-Br.[5] |
Protocol 2: Buchwald-Hartwig Amination at the C-Br Bond
Following the Sonogashira coupling, the C-Br bond becomes the most reactive site for the next oxidative addition. The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[6][7] The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition to the C-Br bond and the subsequent reductive elimination to form the product.[8][9]
Reaction Scheme: (Illustrative scheme)
Detailed Protocol:
-
Setup: In a glovebox, add the alkynylated intermediate from Protocol 1 (1.0 equiv.), Pd₂(dba)₃ (0.015 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.03 equiv.) to an oven-dried vial.
-
Base and Amine: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) and the desired primary amine or ammonia equivalent (e.g., benzophenone imine, 1.2 equiv.).[10]
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.
Part II: Synthesis of a Fused Heterocycle: An Indole Scaffold
With the di-functionalized intermediate in hand, we can proceed to the cyclization step. The following protocol describes a palladium-catalyzed intramolecular reaction to construct a substituted indole, a privileged scaffold in medicinal chemistry.[11][12]
Protocol 3: Larock-type Indole Annulation
This protocol utilizes the aniline derivative formed in Protocol 2 and the adjacent alkyne to perform an intramolecular annulation.
Detailed Protocol:
-
Setup: To a pressure vessel, add the N-arylated alkyne intermediate (1.0 equiv.) and a palladium catalyst such as Pd(OAc)₂ (0.05 equiv.).
-
Base and Solvent: Add a mild base like potassium carbonate (K₂CO₃, 2.5 equiv.) and a polar aprotic solvent such as DMF or acetonitrile.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. The reaction involves the coordination of the palladium to the alkyne, followed by intramolecular aminopalladation and subsequent reductive elimination.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the target indole derivative.
| Intermediate | Heterocyclic Product | Key Transformation |
| 2-Alkynyl-aniline derivative | Substituted Indole | Intramolecular Aminopalladation |
| 2-Alkynyl-phenol derivative | Substituted Benzofuran | Intramolecular Oxypalladation |
| 2-Vinyl-aniline derivative | Substituted Indole | Intramolecular Heck Reaction |
Table 1: Example pathways from key intermediates to heterocyclic products.
Conclusion and Outlook
The strategic, sequential functionalization of this compound offers a powerful and flexible platform for the synthesis of diverse and novel heterocyclic compounds. By leveraging the principles of orthogonal reactivity in palladium-catalyzed cross-coupling, complex scaffolds can be assembled efficiently. The protocols outlined herein provide a robust starting point for researchers in medicinal chemistry and materials science to explore new chemical space and develop molecules with tailored properties.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Strategies for Regioselective Cross-Coupling of 4-Bromo-2-chloro-5-fluoroiodobenzene
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
4-Bromo-2-chloro-5-fluoroiodobenzene is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms—iodine, bromine, and chlorine—presents a powerful platform for sequential and site-selective chemical modifications. This differential reactivity allows for the controlled, stepwise introduction of various functional groups, enabling the construction of complex molecular architectures from a single, versatile starting material.[1][2] This guide provides a detailed exploration of the principles governing regioselective cross-coupling reactions on this substrate and delivers field-proven protocols for targeting each halogen site with high fidelity.
The Principle of Regioselective Reactivity
The ability to perform selective functionalization on polyhalogenated arenes is governed by the inherent differences in the carbon-halogen (C-X) bond strengths and their propensity to undergo oxidative addition with a low-valent transition metal catalyst, typically Palladium(0). The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br >> C-Cl.[3][4] This hierarchy is primarily due to the bond dissociation energies, where the C-I bond is the weakest and therefore the most easily cleaved by the palladium catalyst.
This predictable reactivity allows for a strategic approach to synthesis:
-
Position 1 (Iodine): The most reactive site, ideal for initial, mild cross-coupling reactions.
-
Position 4 (Bromine): The second most reactive site, which can be functionalized after the iodine, typically under slightly more forcing conditions.
-
Position 2 (Chlorine): The least reactive site, often remaining intact during reactions at the iodo and bromo positions, thus serving as a latent reactive handle for subsequent transformations using highly active catalyst systems.[5][6]
-
Position 5 (Fluorine): The C-F bond is exceptionally strong and is generally considered inert under standard cross-coupling conditions, though it significantly influences the electronic properties of the aromatic ring.
The following diagram illustrates the hierarchical reactivity of the carbon-halogen bonds in the title compound, which forms the basis for all regioselective strategies.
Caption: Hierarchical reactivity of C-X bonds.
Protocols for Selective C-I Bond Functionalization
The C-I bond is the primary site for modification due to its high reactivity. Mild reaction conditions are employed to ensure that the C-Br and C-Cl bonds remain untouched. Below are optimized protocols for three common cross-coupling reactions at this position.
Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl halide with an organoboron compound.[3][5]
Reaction Scheme:

Causality and Experimental Rationale: The selection of a catalyst like Pd(PPh₃)₄ is crucial. It is sufficiently active to cleave the C-I bond at moderate temperatures (e.g., 80-90 °C) but generally not reactive enough to disturb the C-Br bond under these conditions. The base (e.g., Na₂CO₃ or K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[3] A mixed solvent system like Dioxane/H₂O ensures the solubility of both the organic substrate and the inorganic base.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Boronic Acid | 1.1 - 1.2 equivalents |
| Base | Na₂CO₃ or K₂CO₃ (2.0 equivalents) |
| Solvent | Dioxane/H₂O (4:1 v/v) |
| Temperature | 80-90 °C |
| Time | 4-12 hours |
| Typical Yield | >90% |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 335.3 mg), the desired arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol, 212 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the mixture at 90 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling at the C-I Position
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[7][8]
Reaction Scheme:

Causality and Experimental Rationale: This reaction utilizes a dual-catalyst system. The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) reacts with the terminal alkyne to form a copper acetylide, which accelerates the transmetalation step.[8] An amine base like triethylamine (TEA) or diisopropylamine (DIPA) acts as both the base and often as the solvent. The reaction is typically run at or slightly above room temperature to maintain selectivity for the C-I bond.
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) |
| Co-catalyst | CuI (4 mol%) |
| Alkyne | 1.2 equivalents |
| Base/Solvent | Triethylamine (TEA) or THF/DIPA |
| Temperature | 25-50 °C |
| Time | 2-6 hours |
| Typical Yield | >85% |
Step-by-Step Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 335.3 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine (10 mL) followed by the terminal alkyne (1.2 mmol).
-
Stir the mixture at room temperature. If the reaction is sluggish, warm to 40-50 °C.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination at the C-I Position
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[9][10]
Reaction Scheme:

Causality and Experimental Rationale: This reaction requires a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is critical; bulky, electron-rich ligands like XPhos or RuPhos accelerate the rate-limiting reductive elimination step.[11] A strong base like sodium tert-butoxide (NaOtBu) is needed to deprotonate the amine, allowing it to coordinate to the palladium center. The reaction is run at elevated temperatures, but selectivity for C-I over C-Br is maintained due to the large difference in their oxidative addition rates.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos or RuPhos (2-4 mol%) |
| Amine | 1.2 equivalents |
| Base | NaOtBu or K₃PO₄ (1.4 equivalents) |
| Solvent | Toluene or Dioxane |
| Temperature | 100-110 °C |
| Time | 12-24 hours |
| Typical Yield | >80% |
Step-by-Step Protocol:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg) to a vial.
-
Add this compound (1.0 mmol, 335.3 mg) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the mixture at 110 °C in a pre-heated oil bath.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sequential Functionalization: Targeting the C-Br Bond
Once the C-I position has been successfully functionalized, the C-Br bond becomes the next target for cross-coupling. This sequential approach is a powerful strategy for building molecular diversity. More forcing conditions—such as higher temperatures or more active catalyst systems—are typically required to activate the stronger C-Br bond.
The following diagram outlines the workflow for a sequential Suzuki-Miyaura coupling strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. conservancy.umn.edu [conservancy.umn.edu]
Application Note: Strategic Catalyst Selection for C-Br Bond Activation in 4-Bromo-2-chloro-5-fluoroiodobenzene
Introduction: The Challenge of Selective Functionalization in Polyhalogenated Arenes
Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The ability to selectively functionalize a single carbon-halogen (C-X) bond in the presence of others is a powerful tool for building molecular complexity in a controlled, stepwise manner. The substrate, 4-Bromo-2-chloro-5-fluoroiodobenzene, presents a classic challenge in selective catalysis, containing four distinct halogen atoms (I, Br, Cl, F) on a single benzene ring. Each of these C-X bonds possesses a different bond dissociation energy and, consequently, a different reactivity profile in transition metal-catalyzed cross-coupling reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts for the selective activation of the C-Br bond. We will delve into the underlying mechanistic principles, compare leading catalytic systems, and provide detailed protocols for screening and optimization. The focus is not merely on what to do, but why specific choices in catalyst, ligand, and conditions lead to the desired selective transformation.
The Hierarchy of Reactivity: A Prerequisite for Selectivity
In transition metal catalysis, particularly with palladium and nickel, the oxidative addition of the catalyst to the C-X bond is often the rate- and selectivity-determining step.[1][2][3] The generally accepted order of reactivity for aryl halides is dictated by bond strength:
C-I > C-Br > C-OTf > C-Cl > C-F
This inherent reactivity hierarchy is the foundational principle for achieving selectivity. For this compound, the C-I bond is the most labile and will react preferentially under most standard cross-coupling conditions. Therefore, achieving C-Br activation requires a strategic approach:
-
Sequential Functionalization: The most practical strategy involves a two-step process. First, the C-I bond is selectively functionalized using mild conditions. The resulting product, now containing C-Br, C-Cl, and C-F bonds, becomes the substrate for the second, more forcing reaction to activate the C-Br bond.
-
Catalyst Control: In rare cases, catalyst systems can be designed to invert or alter the natural order of reactivity, though this is a more advanced and less common approach.
This guide will focus on the sequential functionalization strategy, addressing the challenge of activating the C-Br bond in the presence of the less reactive C-Cl and C-F bonds.
References
Application Notes and Protocols for the Sequential Cross-Coupling of 4-Bromo-2-chloro-5-fluoroiodobenzene
Abstract
This technical guide provides a comprehensive framework for the sequential, site-selective functionalization of 4-Bromo-2-chloro-5-fluoroiodobenzene, a versatile trihalogenated building block pivotal in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Capitalizing on the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), this document outlines detailed protocols for a three-step sequence of palladium-catalyzed cross-coupling reactions. We present field-proven methodologies for an initial Sonogashira or Suzuki coupling at the highly reactive C-I bond, followed by a Suzuki coupling at the C-Br bond, and culminating in a Buchwald-Hartwig amination at the more inert C-Cl bond. The causality behind the selection of catalysts, ligands, bases, and solvents for achieving high chemoselectivity at each stage is thoroughly discussed, providing researchers with a robust and logical guide for the synthesis of multi-substituted aromatic compounds.
Introduction: The Strategic Value of Sequential Cross-Coupling
Polyhalogenated aromatic compounds are invaluable scaffolds in medicinal chemistry and materials science, offering multiple points for diversification. The molecule this compound presents a unique synthetic opportunity due to the presence of three distinct halogen atoms with predictable differences in reactivity towards palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend, governed by the carbon-halogen bond dissociation energies, is C-I > C-Br > C-Cl.[1] This inherent hierarchy allows for a programmed, sequential approach to introduce different functionalities onto the benzene ring in a controlled manner, a strategy often referred to as orthogonal cross-coupling.
This application note details a reliable three-step sequence to selectively functionalize each position of this compound. By carefully tuning the reaction conditions—primarily the choice of palladium catalyst, phosphine ligand, and base—we can achieve high selectivity for the desired transformation at each step, minimizing unwanted side reactions. This approach enables the efficient construction of complex, unsymmetrically substituted aromatic cores from a single, readily available starting material.
Workflow for Sequential Cross-Coupling
The proposed synthetic route involves a three-stage process, each targeting a specific carbon-halogen bond in order of decreasing reactivity.
References
purification methods for products derived from 4-Bromo-2-chloro-5-fluoroiodobenzene
An In-Depth Guide to the Purification of Synthetic Products Derived from 4-Bromo-2-chloro-5-fluoroiodobenzene
Introduction: Navigating the Purification Challenges of Polyhalogenated Aromatics
This compound is a synthetically versatile, yet structurally complex, building block. Its polyhalogenated nature, featuring four distinct halogens (F, Cl, Br, I), offers chemists a powerful tool for sequential, site-selective functionalization through various cross-coupling and organometallic reactions. However, this same structural complexity presents significant downstream purification challenges. Products derived from this scaffold are often high-molecular-weight, non-polar solids, and are frequently accompanied by impurities with frustratingly similar physicochemical properties, such as starting materials, homo-coupled byproducts, and regioisomers.
This guide provides researchers, scientists, and drug development professionals with a detailed framework of application notes and robust protocols for the effective purification of compounds synthesized from this compound. The focus is not merely on procedural steps, but on the underlying chemical principles that inform the selection of an optimal purification strategy.
Part 1: Common Synthetic Transformations & Anticipated Impurity Profiles
The choice of purification strategy is intrinsically linked to the reaction performed. Understanding the likely byproducts of common synthetic routes is the first step in designing an effective separation protocol. The differential reactivity of the C-X bonds (C-I > C-Br > C-Cl) is the cornerstone of its synthetic utility, but can also be a source of impurities if selectivity is not perfect.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are staples for functionalizing the C-I and C-Br bonds.[1][2][3]
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds using boronic acids or esters.[3][4] Key impurities often include unreacted starting material, boronic acid homo-coupling products (biaryls from B(OH)₂-R), and dehalogenated starting material.
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, this reaction is often co-catalyzed by copper.[5][6] Common impurities are unreacted starting material and alkyne homo-coupling products (diynes), which can be particularly troublesome to separate.
-
Buchwald-Hartwig Amination: This method forges C-N bonds.[2][7][8] Besides residual starting material, side products can arise from competing reactions if the amine substrate contains other nucleophilic sites. Catalyst and ligand residues are also a key concern.[9]
Grignard Reagent Formation and Subsequent Reactions
Formation of a Grignard reagent, typically at the C-I or C-Br position, opens pathways for reaction with various electrophiles.
-
Impurity Profile: The primary byproduct in Grignard reactions is the Wurtz coupling product, formed from the reaction of the Grignard reagent with a molecule of the starting halide.[10][11] Incomplete reaction leaves starting material, and exposure to moisture during the reaction will lead to the proto-dehalogenated starting material. The purity of the magnesium used can also impact side reactions.[12]
The table below summarizes these common reactions and their associated purification challenges.
| Reaction Type | Target Transformation | Common Impurities & Contaminants | Primary Purification Challenge |
| Suzuki-Miyaura | Ar-X + R-B(OH)₂ → Ar-R | Unreacted Ar-X, R-B(OH)₂, Homo-coupled R-R, Palladium catalyst | Separation of product from structurally similar homo-coupled byproduct. |
| Sonogashira | Ar-X + R-C≡CH → Ar-C≡C-R | Unreacted Ar-X, Homo-coupled R-C≡C-C≡C-R (Glaser coupling), Pd/Cu catalysts | Removal of highly non-polar diyne byproduct and metal residues. |
| Buchwald-Hartwig | Ar-X + R₂NH → Ar-NR₂ | Unreacted Ar-X, Palladium catalyst, Ligand residues, Inorganic base | Removal of residual palladium and bulky phosphine ligands. |
| Grignard Reaction | Ar-X + Mg → Ar-MgX → Ar-E | Unreacted Ar-X, Wurtz coupling product (Ar-Ar), Proto-dehalogenated Ar-H | Separation of the desired product from the often-similar Wurtz dimer. |
Part 2: Primary Purification Methodologies & Protocols
Based on the likely impurity profile, a primary purification strategy can be selected. For derivatives of this compound, a multi-step approach combining extractive workup, chromatography, and crystallization is often necessary.
Decision Workflow for Purification Strategy
The following diagram illustrates a logical workflow for selecting a purification method.
Caption: Decision tree for purification strategy.
Protocol 1: Flash Column Chromatography
Flash chromatography is the workhorse for purifying products from complex mixtures, especially when impurities have similar polarities.[13] The separation of halogenated aromatic compounds can be challenging due to their similar retention factors.[14]
Expertise & Causality: The choice of stationary and mobile phase is critical. For the non-polar derivatives of this compound, normal-phase chromatography on silica gel is typically the most effective method. A shallow solvent gradient is often required to resolve closely eluting spots. Reversed-phase chromatography can be an alternative, particularly for more polar derivatives or when normal-phase fails to provide adequate separation.
Step-by-Step Protocol (Normal Phase):
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and dry it under vacuum to create a solid load. This prevents band broadening and improves resolution compared to a liquid load.
-
Column Packing: Dry pack the column with silica gel. Wet the column with the initial, low-polarity eluent (e.g., 100% hexanes or heptane). Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the solid-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 0-5% ethyl acetate in hexanes). Monitor the separation by Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds. A slow, shallow gradient is key to separating compounds with similar Rf values.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Solvent System Selection Guide (Silica Gel)
| Product Polarity | Recommended Starting Eluent | Gradient Range (Typical) |
| Very Low (e.g., Biaryls) | 100% Hexane/Heptane | 0% → 10% Ethyl Acetate in Hexane |
| Medium (e.g., Alkynes, Amines) | 5% Ethyl Acetate in Hexane | 5% → 30% Ethyl Acetate in Hexane |
| Higher (e.g., with polar groups) | 10% Ethyl Acetate in Hexane | 10% → 50% Ethyl Acetate in Hexane |
Protocol 2: Recrystallization
For solid products with good thermal stability, recrystallization is a powerful and scalable purification technique that can yield material of very high purity.[15][16] The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Expertise & Causality: Impurities that are either highly soluble or poorly soluble in the chosen solvent at all temperatures can be effectively removed. The challenge with polyhalogenated aromatics is their tendency to be soluble only in non-polar solvents, where solubility differences between the product and impurities may be minimal. A mixed-solvent system is often required.
Step-by-Step Protocol:
-
Solvent Selection: Test the solubility of the crude solid in a range of solvents (e.g., hexane, toluene, ethanol, ethyl acetate, acetone) at room temperature and at boiling. A good single solvent will dissolve the compound when hot but not when cold. If no single solvent is ideal, select a solvent pair (one in which the compound is soluble, and one in which it is insoluble).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the "good" solvent of a pair) needed to fully dissolve the solid. This ensures the solution is saturated upon cooling.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.[17]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the charcoal). This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Common Recrystallization Issues [17]
| Issue | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is not saturated; Compound is too soluble. | Evaporate some solvent to increase concentration; Scratch the inside of the flask; Add a seed crystal. |
| Product "Oils Out" | Compound's melting point is below the solvent's boiling point; Solution is supersaturated. | Re-heat to dissolve the oil, add a small amount of additional solvent, and cool slowly. Use a lower-boiling solvent system. |
| Low Yield | Compound has significant solubility in cold solvent; Too much solvent was used. | Cool the solution in an ice bath for a longer period; Minimize the amount of solvent used for dissolution and washing. |
Protocol 3: Removal of Organometallic Residues
Palladium and copper catalysts from cross-coupling reactions are common contaminants that must be removed, especially for pharmaceutical applications.
Expertise & Causality: These metal residues can often be removed through aqueous washes, precipitation, or by using specialized scavenger resins. The choice depends on the nature of the product and the scale of the reaction.
Step-by-Step Protocol (Aqueous Wash & Scavenging):
-
Initial Workup: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution designed to remove specific residues. An ammonium chloride wash can help remove some palladium species, while a dilute aqueous ammonia solution can complex with and remove copper salts.
-
Filtration through Celite/Silica: Filter the organic layer through a short plug of silica gel or Celite®. This can physically trap a significant amount of precipitated palladium black.
-
Scavenger Resin Treatment: If metal residues persist (indicated by discoloration or ICP-MS analysis), the use of a scavenger resin is highly effective.[18] a. Dissolve the partially purified product in a suitable solvent (e.g., toluene, THF). b. Add a functionalized silica scavenger resin (e.g., a thiol- or amine-functionalized resin for palladium). The amount should be based on the expected level of contamination. c. Stir the mixture at room temperature or with gentle heating for several hours. d. Filter off the resin and wash it with fresh solvent. e. Combine the filtrate and washings, and remove the solvent under reduced pressure.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. scispace.com [scispace.com]
- 13. cup.edu.cn [cup.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. silicycle.com [silicycle.com]
Troubleshooting & Optimization
preventing dehalogenation in Suzuki coupling of 4-Bromo-2-chloro-5-fluoroiodobenzene
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific challenges encountered during the Suzuki-Miyaura cross-coupling of complex, polyhalogenated substrates, focusing on the prevention of dehalogenation with 4-Bromo-2-chloro-5-fluoroiodobenzene as a model compound. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
The Challenge: Selective Coupling of this compound
The structure of this compound presents a classic challenge in synthetic chemistry: how to achieve site-selective functionalization. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > OTf >> Cl.[1][2] This inherent reactivity gradient is the key to selectivity. The primary goal is typically to couple at the most reactive C–I bond. However, this bond is also the most susceptible to a common and frustrating side reaction: hydrodehalogenation (or simply, dehalogenation), where the halogen is replaced by a hydrogen atom, leading to yield loss and purification difficulties.[3][4]
This guide will walk you through the causes of dehalogenation and provide robust strategies to mitigate it, ensuring a high yield of your desired product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm attempting a Suzuki coupling with this compound and observing a significant amount of the de-iodinated byproduct. What is causing this?
A1: Dehalogenation is a common side reaction in Suzuki couplings, particularly with reactive aryl iodides.[3][5][6][7] The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can be generated from various sources in your reaction mixture, including:
-
The Base: Strong bases, especially alkoxides, can act as hydride donors.[4]
-
The Solvent: Protic solvents (like alcohols) or even trace amounts of water can be hydride sources.[3][8]
-
Reagents: Impurities in reagents or the boronic acid itself can sometimes contribute.
Once formed, the Pd-H species can intercept the Ar-Pd(II)-X intermediate, leading to reductive elimination of the unwanted dehalogenated arene (Ar-H) instead of the desired cross-coupled product (Ar-Ar').[3]
Q2: How can I design my reaction to selectively couple at the iodine position while minimizing de-iodination?
A2: Achieving selectivity requires carefully tuning your reaction conditions to favor the desired cross-coupling pathway over the dehalogenation pathway. The key is to promote rapid reductive elimination of the product. Here are the most critical parameters to adjust:
-
Choice of Ligand: This is arguably the most crucial factor. Avoid simple phosphine ligands like PPh₃. Instead, use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[3][8]
-
Why? These ligands accelerate the rate-limiting steps of the desired catalytic cycle (oxidative addition and reductive elimination).[2] A faster reductive elimination of your product means the Ar-Pd(II)-I intermediate has less time to encounter a hydride source and undergo dehalogenation.
-
-
Choice of Base: The base is essential for activating the boronic acid for transmetalation, but it must be chosen carefully.[9][10]
-
Solvent System: Use anhydrous, aprotic solvents.
-
Recommendation: 1,4-Dioxane, Toluene, or THF are standard choices.[3] While many Suzuki reactions benefit from a small amount of water to aid in dissolving the base and facilitating transmetalation, excessive water can be a proton source leading to dehalogenation.[3][12] If using an aqueous mixture, carefully titrate the amount of water (e.g., 10:1 organic solvent to water).
-
-
Reaction Temperature: Lowering the temperature can often increase selectivity.
-
Why? Side reactions like dehalogenation may have a higher activation energy than the desired coupling. By lowering the temperature (e.g., from 100 °C to 80 °C), you can disproportionately slow the undesired pathway.[4]
-
Q3: Which specific catalyst systems (precatalyst + ligand) do you recommend for this substrate?
A3: For challenging substrates prone to dehalogenation, using a well-defined palladium precatalyst that readily forms the active Pd(0) species is highly advantageous.[3] We recommend screening a few reliable systems.
| Catalyst System | Ligand Type | Key Advantages |
| XPhos Pd G3 | Biaryl Phosphine | Excellent general catalyst, high activity, and stability. Often a top performer in suppressing dehalogenation.[3][13] |
| SPhos Pd G2 | Biaryl Phosphine | Similar to XPhos, very effective for challenging couplings and known to minimize side reactions.[3] |
| Pd₂(dba)₃ + XPhos | Biaryl Phosphine | A classic combination allowing for flexible Pd:Ligand ratios. Requires in-situ formation of the active catalyst.[3] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Highly active and robust, particularly good for less reactive coupling partners (like chlorides), but also effective at preventing side reactions.[8][13] |
Visualizing the Reaction Pathways
To better understand the process, let's visualize the key steps and the competing dehalogenation pathway.
Caption: Fig 1. Suzuki Cycle with Dehalogenation
Recommended Starting Protocol
This protocol is designed as a robust starting point to achieve selective coupling at the C–I bond of this compound, minimizing dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
XPhos Pd G3 (1–2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid, and the finely powdered K₃PO₄.[11]
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the catalyst and ligands.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of approximately 10:1 (dioxane:water). The total concentration should be around 0.1–0.5 M with respect to the aryl iodide.[11]
-
Degassing (Optional but Recommended): For best results, degas the final reaction mixture by bubbling argon through the solution for another 5-10 minutes or by using three freeze-pump-thaw cycles.[3]
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS.[11][14] Look for the consumption of the starting material and the appearance of the desired product mass.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Troubleshooting Flowchart
If you follow the protocol and still observe dehalogenation, use this logical guide to make adjustments.
Caption: Fig 2. Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
minimizing homocoupling byproducts with 4-Bromo-2-chloro-5-fluoroiodobenzene
A Senior Application Scientist's Guide to Minimizing Homocoupling Byproducts in Cross-Coupling Reactions
Welcome to the technical support center for advanced applications of 4-Bromo-2-chloro-5-fluoroiodobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, polyhalogenated building block in complex synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your reactions effectively. This document addresses one of the most persistent challenges encountered with this substrate: the formation of homocoupled byproducts.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of homocoupled byproduct in my Suzuki-Miyaura reaction. What is the primary cause?
A1: The most frequent cause of homocoupling in Suzuki-Miyaura reactions is the presence of palladium(II) species and oxygen in your reaction mixture.[1][2][3] While the desired cross-coupling cycle is driven by a Pd(0) catalyst, any Pd(II) present can initiate a separate, undesired catalytic cycle that leads to the homocoupling of your boronic acid or ester.[3]
Causality Explained:
-
Oxidation of Pd(0): Trace amounts of oxygen in your reaction vessel can oxidize the active Pd(0) catalyst to Pd(II).[1][3] Even with standard inerting procedures, residual oxygen can be sufficient to trigger this process.[1]
-
Pd(II) Precatalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the main catalytic cycle. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[3][4]
-
The Homocoupling Cycle: Once Pd(II) is present, it can undergo transmetalation with two molecules of your organoboron reagent. Subsequent reductive elimination produces the symmetrical biaryl (the homocoupled byproduct) and regenerates Pd(0), which can unfortunately re-oxidize to Pd(II) if oxygen is still present, continuing the parasitic cycle.
The diagram below illustrates the divergence of the desired cross-coupling pathway from the undesired homocoupling pathway.
Caption: Divergence of Suzuki and Homocoupling pathways.
Q2: Given the multiple halogen sites on this compound, how can I achieve selective coupling while minimizing homocoupling?
A2: Selectivity is governed by the relative rates of oxidative addition at each C-X bond. For palladium catalysis, the reactivity trend is overwhelmingly C–I > C–Br >> C–Cl.[5] This inherent reactivity difference is your greatest asset. To exploit it and minimize side reactions, you must use reaction conditions that favor the kinetics of C-I bond activation while keeping the overall reaction energy low enough to avoid activating the C-Br bond.
Key Strategies for Selectivity:
-
Low Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for C-Br cleavage, leading to double addition or undesired side reactions.[6] Start your optimizations at room temperature or slightly above (e.g., 40-50 °C).
-
Choice of Catalyst: Use a high-activity catalyst that can efficiently cleave the C-I bond under mild conditions. Palladium(0) sources like Pd(PPh₃)₄ or systems generated from Pd₂(dba)₃ with an appropriate ligand are excellent starting points.[3]
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of your coupling partner relative to the this compound. This helps ensure the mono-addition product is favored.
References
optimizing reaction yield for C-Cl bond activation in 4-Bromo-2-chloro-5-fluoroiodobenzene
Topic: Optimizing Reaction Yield for C-Cl Bond Activation in 4-Bromo-2-chloro-5-fluoroiodobenzene Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for researchers tackling the selective activation of the C-Cl bond in the complex polyhalogenated substrate, this compound. As this molecule contains four distinct halogen atoms, achieving chemoselectivity is a significant synthetic challenge. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Cl bond significantly harder to activate than the C-I and C-Br bonds?
The primary obstacle to activating a C-Cl bond is its high bond dissociation energy (BDE) compared to its heavier halogen counterparts.[1] The carbon-chlorine bond is stronger and less polarized, making it more resistant to cleavage.
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2] A higher BDE translates to a higher activation energy for this critical step, thus slowing the reaction rate dramatically. The established reactivity trend for halogens in these reactions is: C–I > C–Br > C–Cl >> C–F.[2]
| Bond | Average Bond Dissociation Energy (kcal/mol) |
| C–I | ~57 |
| C–Br | ~72 |
| C–Cl | ~85 |
| C–F | ~115 |
| Note: These are average values and can vary based on the specific molecular environment. |
Q2: Given the reactivity trend, how can I achieve selective functionalization at the C-Cl position of this compound?
Directly and selectively targeting the C-Cl bond in the presence of the much more reactive C-I and C-Br bonds is exceptionally difficult and generally not feasible in a single step. The most robust and logical approach is a sequential or iterative cross-coupling strategy .[3]
This strategy involves a multi-step process where the most reactive sites are functionalized first under conditions mild enough to leave the C-Cl bond untouched. Once the C-I and C-Br sites are reacted, more forcing conditions can be applied to activate the desired C-Cl bond.
Q3: What are the essential components of a catalytic system powerful enough to activate a C-Cl bond?
Activating the inert C-Cl bond requires a highly active catalyst system. The choice of ligand is the most critical factor.[4][5]
-
Palladium Precatalyst: Standard Pd(0) or Pd(II) sources are effective. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[6]
-
Ligands: Bulky and electron-rich phosphine ligands are mandatory for activating aryl chlorides.[7][8]
-
Electron-rich character: These ligands donate electron density to the palladium center, making it more nucleophilic and lowering the energy barrier for oxidative addition into the strong C-Cl bond.[4][9]
-
Steric bulk: Large ligands promote the formation of a coordinatively unsaturated, highly active monoligated Pd(0)L species and facilitate the final, product-releasing reductive elimination step.[4]
-
Examples: Buchwald-type biaryl phosphine ligands (XPhos, SPhos, RuPhos), tri-tert-butylphosphine (P(t-Bu)₃), and tricyclohexylphosphine (PCy₃) are field-proven options.[6][10][11]
-
-
Base: A strong, often non-nucleophilic, base is required to facilitate the transmetalation and catalyst regeneration steps. The choice is reaction-dependent, but common options include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu).[1][10]
-
Solvent: Anhydrous, degassed aprotic solvents are standard. Toluene, 1,4-dioxane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently used.[1][12]
Q4: What are the recommended starting conditions for common cross-coupling reactions involving aryl chlorides?
Optimization is always substrate-dependent, but the following table provides robust starting points for aryl chloride activation.
| Reaction | Coupling Partner | Recommended Catalyst System | Base | Typical Solvent / Temp. |
| Suzuki-Miyaura [6][8] | Arylboronic Acid/Ester | 1-2 mol% Pd(OAc)₂ or Pd₂(dba)₃2-4 mol% XPhos or SPhos | 2-3 equiv. K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane100-120 °C |
| Buchwald-Hartwig Amination [13][14] | Primary/Secondary Amine | 1-2 mol% Pd₂(dba)₃2-4 mol% RuPhos or XPhos | 1.5-2 equiv. NaOtBu or K₃PO₄ | Toluene or Dioxane100-110 °C |
| Sonogashira Coupling [11][12][15] | Terminal Alkyne | 1-2 mol% PdCl₂(PPh₃)₂ or Pd/C2-4 mol% XPhos(Optional: 2-5 mol% CuI) | 2-3 equiv. Cs₂CO₃ or Et₃N | DMF or Dioxane100-120 °C |
| Heck Reaction [16][17][18] | Alkene (e.g., Styrene, Acrylate) | 1-2 mol% Pd(OAc)₂2-4 mol% P(t-Bu)₃ or PCy₃ | 1.5-2 equiv. K₂CO₃ or Cy₂NMe | Dioxane or DMAc110-140 °C |
Troubleshooting Guide
This section addresses common problems encountered when attempting to activate the C-Cl bond.
Scenario 1: The reaction shows no conversion, or the starting material is recovered.
This is the most common failure mode and typically points to an issue with catalyst activity.
Scenario 2: The reaction is messy, with multiple byproducts and low yield of the desired product.
-
Possible Cause: Competing side reactions, such as homocoupling of the nucleophile (e.g., boronic acid dimerization in a Suzuki reaction).
-
Troubleshooting Steps:
-
Lower the Temperature: Even a 10°C reduction can sometimes suppress side reactions without halting the desired transformation.
-
Check Stoichiometry: Ensure the nucleophile is not in vast excess (typically 1.1-1.5 equivalents is sufficient).
-
Slower Addition: If practical, adding one of the coupling partners slowly via syringe pump can maintain a low instantaneous concentration and reduce homocoupling.
-
-
-
Possible Cause: Ligand degradation at high temperatures.
-
Troubleshooting Steps:
-
Confirm Ligand Stability: Check the literature for the thermal stability of your chosen ligand.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst that is more stable can sometimes provide more consistent results.
-
-
Scenario 3: Hydrodehalogenation is observed (the C-Cl bond is replaced by a C-H bond).
-
Possible Cause: This side reaction can occur when a proton source (like trace water) intercepts a catalytic intermediate. In Buchwald-Hartwig aminations, it can also arise from β-hydride elimination.[14]
-
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven-dried. Use anhydrous solvents and dry reagents thoroughly.
-
Base Selection: Use a strong, non-protic, and anhydrous base. Sodium tert-butoxide is excellent for this purpose, but must be handled in a glovebox. High-purity, dry K₃PO₄ or Cs₂CO₃ are also effective.
-
Inert Atmosphere: Maintain a strict inert atmosphere to prevent moisture from the air from entering the reaction.
-
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride[1]
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%).
-
Solvent Addition: Seal the flask and evacuate and backfill with nitrogen or argon (repeat 3 times). Add degassed solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl chloride is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride[10]
-
Setup: To a 2-necked flask or Schlenk tube under a nitrogen atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).
-
Solvent & Reagents: Add degassed toluene (5 mL). Add the aryl chloride (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the vessel and heat the mixture to the target temperature (e.g., 100 °C) with stirring for the required time (typically 6-24 hours).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. diva-portal.org [diva-portal.org]
Technical Support Center: Navigating the Challenges of Selective Functionalization of 4-Bromo-2-chloro-5-fluoroiodobenzene
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the selective functionalization of 4-Bromo-2-chloro-5-fluoroiodobenzene. This highly functionalized aromatic scaffold presents a unique set of challenges and opportunities in the synthesis of complex molecules. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical, step-by-step protocols to help you navigate your experiments with confidence and precision.
Understanding the Reactivity Landscape
The key to successfully functionalizing this compound lies in understanding the differential reactivity of its four halogen substituents. The generally accepted reactivity order for palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen (C-X) bond dissociation energies, following the trend: C-I > C-Br > C-Cl >> C-F[1][2]. This inherent difference is the primary tool for achieving selectivity.
Key Reactivity Considerations:
-
C-I Bond: The most labile bond, making the iodine at position 1 the most reactive site for oxidative addition to a Pd(0) catalyst. Selective functionalization at this position can typically be achieved under mild conditions.
-
C-Br Bond: The second most reactive site. After selective reaction at the C-I bond, the bromine at position 4 can be targeted for a subsequent cross-coupling reaction, usually requiring more forcing conditions (e.g., higher temperature, different ligand).
-
C-Cl Bond: Significantly less reactive than C-I and C-Br bonds. Functionalization at the chlorine at position 2 generally requires specialized, highly active catalyst systems and more vigorous reaction conditions.
-
C-F Bond: The strongest carbon-halogen bond on the ring and is generally considered inert in palladium-catalyzed cross-coupling reactions. However, the fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the other halogen sites.
The fluorine atom at position 5 and the chlorine at position 2, both being electron-withdrawing, increase the electrophilicity of the aromatic ring. This can facilitate the initial oxidative addition step in cross-coupling reactions[3]. The fluorine atom, being ortho to the iodine and para to the bromine, can particularly influence the electronic environment of these reactive centers.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the selective functionalization of this compound in a question-and-answer format.
Part 1: Issues with Initial C-I Functionalization
Q1: My Suzuki/Sonogashira/Buchwald-Hartwig reaction at the C-I position is sluggish or shows no conversion. What are the likely causes and how can I troubleshoot this?
A1: While the C-I bond is the most reactive, several factors can impede the reaction.
Possible Causes & Solutions:
-
Catalyst Inactivation:
-
Cause: The palladium catalyst may be deactivated by impurities in the reagents or solvents, or by exposure to oxygen.
-
Solution: Ensure all reagents and solvents are of high purity and are thoroughly degassed. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Consider using a palladium precatalyst, which can be more robust and provide a more consistent source of active Pd(0).
-
-
Suboptimal Ligand Choice:
-
Cause: The ligand may not be suitable for stabilizing the palladium catalyst or facilitating the catalytic cycle.
-
Solution: For the initial C-I coupling, standard phosphine ligands like PPh₃ may suffice. However, if the reaction is slow, switching to more electron-rich and bulky ligands (e.g., Buchwald or Josiphos-type ligands) can accelerate the oxidative addition and reductive elimination steps[4][5].
-
-
Inappropriate Base or Solvent:
-
Cause: The base may not be strong enough to facilitate the transmetalation step (in Suzuki coupling) or the deprotonation of the nucleophile. The solvent may not be optimal for solubility or catalyst stability.
-
Solution: For Suzuki couplings, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. For Sonogashira and Buchwald-Hartwig reactions, ensure the amine base is sufficiently strong and non-coordinating. The choice of solvent is also critical; polar aprotic solvents like DMF, dioxane, or THF are commonly used.
-
-
Low Reaction Temperature:
-
Cause: The reaction may have a higher activation energy than anticipated.
-
Solution: Gradually increase the reaction temperature. While many C-I couplings proceed at room temperature, gentle heating (e.g., 50-80 °C) can often significantly improve the reaction rate.
-
Q2: I'm observing significant amounts of homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). How can I minimize these side reactions?
A2: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings.
Strategies to Minimize Homocoupling:
-
Suzuki Coupling:
-
Cause: The presence of oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the aryl halide can also help to favor the cross-coupling pathway.
-
-
Sonogashira Coupling (Glaser Coupling):
-
Cause: The copper co-catalyst, in the presence of oxygen, can catalyze the oxidative dimerization of terminal alkynes.
-
Solution: Perform the reaction under strictly anaerobic conditions. Alternatively, consider using a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a suitable ligand and a base in a polar solvent.
-
Part 2: Challenges in Sequential C-Br Functionalization
Q3: After successfully functionalizing the C-I position, my attempt to react the C-Br bond is failing or giving low yields. What adjustments should I make?
A3: The C-Br bond is less reactive than the C-I bond, so more forcing conditions are generally required.
Troubleshooting Strategies:
-
Increase Reaction Temperature: The most straightforward approach is to increase the reaction temperature, often in the range of 80-120 °C.
-
Change Catalyst System:
-
Ligand: The ligand used for the C-I coupling may not be effective for the C-Br bond. Switch to a more electron-rich and sterically demanding ligand, such as a biaryl phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands are known to promote the oxidative addition to less reactive aryl bromides[5].
-
Palladium Source: Consider using a more active palladium precatalyst.
-
-
Optimize Base and Solvent: A stronger base and a higher-boiling point solvent (e.g., toluene, xylene) may be necessary to achieve the required reaction temperature and facilitate the catalytic cycle.
Q4: I'm losing selectivity and observing reaction at the C-Cl position during my C-Br functionalization. How can I improve selectivity?
A4: Achieving selectivity between C-Br and C-Cl can be challenging.
Strategies for Enhancing Selectivity:
-
Careful Temperature Control: Avoid excessively high temperatures, as this can lead to the activation of the C-Cl bond. A systematic temperature screen is recommended.
-
Ligand Tuning: The choice of ligand is critical for selectivity. Less sterically hindered ligands may favor reaction at the less hindered C-Br bond. Conversely, some highly active ligands may reduce selectivity. A ligand screen is often necessary to find the optimal balance between reactivity and selectivity.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the C-Br functionalization is complete to minimize the competing reaction at the C-Cl position.
Part 3: Halogen-Metal Exchange
Q5: I want to perform a selective halogen-metal exchange. Which halogen will react, and what are the critical parameters?
A5: Halogen-metal exchange with organolithium reagents (e.g., n-BuLi, t-BuLi) also follows a predictable reactivity trend: I > Br > Cl[6]. Therefore, you can expect selective exchange at the C-I bond at low temperatures.
Critical Parameters for Selective Halogen-Metal Exchange:
-
Temperature: This is the most critical parameter. The exchange at the C-I bond can often be achieved at very low temperatures (e.g., -78 °C to -100 °C). At higher temperatures, selectivity may be lost, and exchange at the C-Br bond can occur.
-
Organolithium Reagent: The choice of organolithium reagent can influence the reaction. t-BuLi is more reactive than n-BuLi and may be required for less reactive substrates, but it can also be less selective.
-
Solvent: Ethereal solvents like THF or diethyl ether are typically used.
-
Quenching: The resulting aryllithium species is highly reactive and should be quenched with the desired electrophile at low temperature.
Troubleshooting Halogen-Metal Exchange:
-
Problem: No reaction or incomplete exchange.
-
Solution: Ensure your organolithium reagent is fresh and properly titrated. Consider using a more reactive organolithium reagent or a slight excess.
-
-
Problem: Loss of selectivity (exchange at C-Br).
-
Solution: Lower the reaction temperature and shorten the reaction time.
-
-
Problem: "Halogen dance" or rearrangement.
-
Cause: In some cases, the initially formed aryllithium can undergo rearrangement to a more stable regioisomer, a phenomenon known as the "halogen dance"[7].
-
Solution: This is a complex issue that may require significant changes to the reaction conditions, such as the choice of base or solvent, or a different synthetic strategy altogether.
-
Experimental Protocols
The following are generalized, step-by-step protocols for the selective functionalization of this compound. Note: These are starting points and may require optimization for your specific coupling partner and desired product.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
Materials:
-
This compound
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous THF or DMF (if a co-solvent is needed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (TEA or a mixture of TEA and THF/DMF).
-
Add the terminal alkyne (1.1 eq) via syringe.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sequential Suzuki Coupling at the C-Br Position
(Assuming the C-I position has been previously functionalized)
Materials:
-
Product from Protocol 1 (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos or XPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the C-I functionalized starting material (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos or XPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (1,4-dioxane or toluene).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Relative Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen | C-X Bond Dissociation Energy (kcal/mol) | General Reactivity |
| I | ~65 | Highest |
| Br | ~81 | High |
| Cl | ~96 | Moderate |
| F | ~115 | Low (Generally Unreactive) |
Visualizations
Diagram 1: Reactivity Hierarchy and Selective Functionalization Workflow
Caption: Sequential functionalization workflow.
Diagram 2: Troubleshooting Logic for a Failed C-I Coupling Reaction
Caption: Troubleshooting a failed C-I coupling.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
troubleshooting failed reactions with 4-Bromo-2-chloro-5-fluoroiodobenzene
Technical Support Center: 4-Bromo-2-chloro-5-fluoroiodobenzene
A Guide for Senior Application Scientists
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly functionalized building block. As a polyhalogenated aromatic compound, it offers incredible synthetic versatility but also presents unique challenges in achieving reaction selectivity and success. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles governing the reactivity of this compound. Understanding these concepts is the first step in successful troubleshooting.
Q1: What is the expected order of reactivity for the halogens in palladium-catalyzed cross-coupling reactions?
The reactivity of the carbon-halogen (C-X) bonds towards oxidative addition in typical palladium-catalyzed cross-coupling reactions is governed by their bond dissociation energies (BDEs). The weaker the bond, the more readily it reacts. For this molecule, the established reactivity hierarchy is: C-I > C-Br > C-Cl >> C-F .[1]
-
Iodine (I): The C-I bond is the longest and weakest, making it the most reactive site. Reactions can often be performed selectively at this position under mild conditions, such as at room temperature.[2]
-
Bromine (Br): The C-Br bond is stronger than C-I and requires more forcing conditions (e.g., higher temperatures, more specialized ligands) to react.[2][3]
-
Chlorine (Cl): The C-Cl bond is significantly stronger, making its activation a challenge. Successful coupling at this site often requires highly active catalysts with sterically bulky, electron-rich phosphine ligands.[4][5]
-
Fluorine (F): The C-F bond is the strongest and is generally considered inert to oxidative addition under standard cross-coupling conditions.
Part 2: General Cross-Coupling Troubleshooting
Many issues are common to all palladium-catalyzed reactions. This workflow provides a systematic approach to diagnosing general failures.
Q2: My reaction failed completely, and I only recovered my starting material. Where do I start troubleshooting?
A complete lack of conversion points to a fundamental problem with one of the core components of the catalytic cycle. A systematic check is the most efficient way to identify the culprit.
Troubleshooting Steps:
-
Catalyst Integrity: The active catalyst is Pd(0). Many protocols use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ.[6] If this reduction fails, the cycle never starts.
-
Action: Try using a dedicated Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). Ensure catalysts are fresh and have been stored properly. Catalyst decomposition is often indicated by the formation of palladium black.[6]
-
-
Atmosphere Control: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.[6]
-
Action: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent & Solvent Purity: Impurities in solvents, bases, or starting materials can poison the catalyst.[6] Amines used as bases should be anhydrous and freshly distilled if possible.[6] Solvents should be anhydrous (unless water is a required co-solvent).
-
Action: Use high-purity, anhydrous solvents. Purify starting materials if their quality is questionable. Ensure your base is fresh and dry.
-
-
Solubility Issues: For the catalytic cycle to function, all components must have some solubility in the reaction medium.
-
Action: Observe the reaction mixture. If reagents are not dissolving, consider a different solvent system. For Suzuki reactions, co-solvents like water or ethanol are often used to dissolve the inorganic base.[7]
-
Part 3: Reaction-Specific Troubleshooting Guides
A. Suzuki-Miyaura Coupling
Q3: I am attempting a Suzuki coupling at the iodine position, but I am seeing significant amounts of a dehalogenated (H instead of I) starting material. What is causing this?
This side reaction is hydrodehalogenation. It occurs when the Pd(II) intermediate formed after oxidative addition undergoes reaction with a hydride source before it can transmetalate with the boronic acid.[8]
-
Causality: The hydride source can be an amine base, an alcohol solvent, or even trace water in the presence of base. The Pd-aryl intermediate is reduced, and the aryl group is protonated, releasing the dehalogenated arene.
-
Solutions:
-
Change the Base: Switch from amine bases or hydroxides to carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) bases, which are less likely to generate hydrides.
-
Use Anhydrous Conditions: If using a non-aqueous system, ensure all components are scrupulously dry.
-
Increase Boronic Acid Equivalents: A higher concentration of the boronic acid can increase the rate of transmetalation, helping it outcompete the hydrodehalogenation pathway.
-
Q4: My Suzuki reaction is slow and gives low yields. I suspect my boronic acid is decomposing. How can I confirm this and prevent it?
Boronic acids are susceptible to decomposition, primarily through protodeborylation, where the C-B bond is cleaved by water or other protic sources.[9] This is a very common reason for low yields in Suzuki reactions.[8]
-
Diagnosis: Monitor the reaction by TLC or LCMS. If you see the formation of the arene corresponding to your boronic acid (Ar-H from Ar-B(OH)₂), decomposition is occurring.
-
Solutions:
-
Use Boronate Esters: MIDA boronates or pinacol (Bpin) esters are significantly more stable towards protodeborylation and can be used as effective substitutes for boronic acids.
-
Base Selection: Using milder bases like potassium fluoride (KF) can sometimes prevent the cleavage of sensitive ester groups and reduce the rate of decomposition.[9]
-
Control Water Content: While some Suzuki reactions require water to dissolve the base, excess water can accelerate decomposition. Optimize the amount of water used.
-
| Parameter | Coupling at C-I | Coupling at C-Br |
| Typical Temperature | Room Temp to 60 °C | 80 °C to 120 °C |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Buchwald Ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOtBu |
| Reaction Time | 1-6 hours | 12-24 hours |
| Table 1. Comparison of typical conditions for selective Suzuki-Miyaura coupling. |
B. Sonogashira Coupling
Q5: My Sonogashira reaction is messy. I see my desired product, but also a significant amount of a dimer from my alkyne coupling partner (Glaser-Hay coupling). How do I suppress this?
Glaser-Hay coupling is the oxidative homocoupling of terminal alkynes and is the most common side reaction in Sonogashira couplings.[6] It is promoted by the copper(I) co-catalyst in the presence of oxygen.[2][6]
-
Causality: Oxygen oxidizes the Cu(I) acetylide intermediate, leading to dimerization.
-
Solutions:
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorous degassing of the solvent and maintaining a robust inert atmosphere will starve the side reaction of the oxygen it needs.[6]
-
Reduce Copper Loading: Minimize the amount of CuI used to the lowest effective catalytic amount (e.g., 1-5 mol%).
-
Run a Copper-Free Sonogashira: Several protocols exist that avoid the use of copper entirely, thus eliminating the possibility of Glaser coupling.[2][10] These often require a different choice of base, such as an amine base that can also act as a ligand.[11]
-
Q6: My Sonogashira reaction turns black immediately and fails to proceed. What does this mean?
The formation of a black precipitate is almost always palladium black, which is finely divided, agglomerated, and catalytically inactive Pd(0) metal.[6]
-
Causality: This indicates catalyst decomposition. It can be caused by:
-
Oxygen: As mentioned, oxygen can oxidize and destabilize the catalyst.[6]
-
High Temperatures: Excessive heat can accelerate the decomposition process.[6]
-
Impurities: Certain impurities can poison the catalyst.
-
Solvent Choice: Some solvents, like DMF, have been reported to slow down certain Sonogashira reactions and can contribute to catalyst instability.[6]
-
-
Solutions:
-
Improve Inert Atmosphere Technique: This is the first and most important step.
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. For reactive C-I bonds, this is often room temperature.
-
Check Reagent Purity: Ensure all reagents and solvents are of high purity.[6]
-
C. Buchwald-Hartwig Amination
Q7: I am trying to perform a Buchwald-Hartwig amination on the C-Cl position after successfully functionalizing the C-I and C-Br sites, but the reaction is not working. Why are aryl chlorides so difficult?
Aryl chlorides are challenging substrates for Buchwald-Hartwig amination because the C-Cl bond is strong, making the initial oxidative addition step of the catalytic cycle very slow.[4][5] This is often the rate-limiting step.
-
Causality: The high bond energy of the C-Cl bond presents a large kinetic barrier for the Pd(0) catalyst to insert itself.
-
Solutions:
-
Use Specialized Ligands: This is the most common solution. Use modern, sterically hindered, electron-rich biarylmonophosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group. These ligands accelerate the oxidative addition step.
-
Use a Stronger Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[5]
-
Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures (e.g., >100 °C) to overcome the activation energy barrier.[5]
-
Q8: My Buchwald-Hartwig reaction with an aryl iodide is giving a low yield and seems to stall. I thought iodides were the most reactive?
While the C-I bond is the most labile towards oxidative addition, the iodide anion (I⁻) generated during the reaction can have an inhibitory effect on the palladium catalyst in Buchwald-Hartwig aminations.[12][13]
-
Causality: The iodide anion can form stable, unreactive bridged palladium dimers, effectively taking the catalyst out of the catalytic cycle.[13] This can make aryl bromides more reliable substrates for this specific reaction.[12]
-
Solutions:
-
Ligand Choice: Bidentate phosphine ligands like BINAP or DPPF can sometimes mitigate this issue by preventing the formation of the inactive dimers.[14]
-
Consider a Substrate Swap: If possible, synthesizing the analogous aryl bromide (Ar-Br) instead of the aryl iodide (Ar-I) may lead to a more efficient and reliable Buchwald-Hartwig reaction.
-
Part 4: Post-Reaction Purification
Q9: My reaction produced a mixture of mono- and di-substituted products, and they are very difficult to separate by column chromatography. What strategies can I use?
Purifying mixtures of polyhalogenated aromatic compounds is a common challenge due to their similar polarities.
-
Strategies:
-
Recrystallization: This is often the most powerful technique for purifying solid organic compounds.[15] Systematically screen various solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate, toluene) to find conditions that selectively crystallize one component.
-
Reactive Purification: If one product has a unique reactive handle (e.g., a remaining C-Br bond while the other product does not), you can sometimes perform a subsequent reaction that dramatically changes its polarity, making separation easy. You can then reverse the reaction if needed.
-
Preparative HPLC: While more resource-intensive, reverse-phase preparative HPLC can often provide the resolution needed to separate closely related isomers and analogues.
-
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Ligand-Controlled Selectivity in Reactions of 4-Bromo-2-chloro-5-fluoroiodobenzene
Welcome to the technical support center for navigating the complexities of selective functionalization of 4-Bromo-2-chloro-5-fluoroiodobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage the differential reactivity of the carbon-halogen bonds in this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired selectivity.
Understanding the Challenge: A Hierarchy of Reactivity
The core challenge in utilizing this compound lies in selectively activating one C-X bond over the others. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] This inherent difference in bond dissociation energies provides the primary basis for achieving selectivity. However, the electronic environment created by the fluorine and other halogen substituents, coupled with the choice of ligand on the metal catalyst, can significantly influence this reactivity hierarchy.
This guide will walk you through the nuances of ligand selection and reaction optimization for various common transformations.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. For a polyhalogenated substrate like this compound, the choice of phosphine or N-heterocyclic carbene (NHC) ligand is paramount in dictating which C-X bond undergoes oxidative addition to the Pd(0) center.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. When reacting this compound, the primary goal is often to selectively couple at the C-I bond.
-
Q1: I am seeing a mixture of products from coupling at both the C-I and C-Br positions. How can I improve selectivity for the C-I bond?
A1: This is a common issue. To favor C-I coupling, you should employ reaction conditions that are as mild as possible. This includes using a less reactive palladium catalyst and avoiding highly electron-rich, bulky phosphine ligands that can facilitate the more difficult oxidative addition to the C-Br bond. Consider using ligands like PPh₃ or other triarylphosphines with moderate steric bulk. Additionally, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can enhance selectivity.
-
Q2: My reaction is very slow or does not proceed at all when I try to couple at the C-I bond. What should I do?
A2: If you are experiencing low reactivity, it could be due to catalyst deactivation or insufficient reactivity of your chosen catalyst system. While aiming for selectivity, you still need a catalyst that is active enough. If PPh₃ is not effective, you can cautiously move to a slightly more electron-rich and bulky ligand like P(o-tol)₃ or a cataCXium® ligand. Ensure your reagents and solvents are thoroughly degassed to prevent catalyst oxidation.
-
Q3: How can I achieve selective coupling at the C-Br bond after I have already functionalized the C-I position?
A3: To target the C-Br bond, you will need more forcing reaction conditions. This typically involves using a more electron-rich and sterically demanding ligand, such as a biaryl phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2] These ligands promote the oxidative addition to the stronger C-Br bond. You will also likely need to increase the reaction temperature.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low C-I Selectivity | Reaction temperature too high. | Lower the reaction temperature. |
| Ligand is too electron-rich/bulky. | Switch to a less donating/bulky ligand (e.g., PPh₃). | |
| High catalyst loading. | Reduce the catalyst loading. | |
| No Reaction at C-I | Catalyst is not active enough. | Use a slightly more electron-rich ligand. |
| Poor quality reagents/solvents. | Ensure all reagents are pure and solvents are dry and degassed. | |
| Inappropriate base. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all reagents and solvents. |
| Pd(II) precatalyst not fully reduced. | Use a Pd(0) source or ensure complete in situ reduction. |
This protocol is a representative starting point and may require optimization.
-
Reagent Preparation: In a glovebox, weigh this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv) into an oven-dried reaction vessel equipped with a stir bar.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Seal the vessel and heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
dot graph TD { A[Start: this compound] -->|Suzuki-Miyaura (C-I selective)| B(Product 1); B -->|Suzuki-Miyaura (C-Br selective)| C(Product 2); A -->|Suzuki-Miyaura (C-Br selective - harsher conditions)| D(Mixture of C-I and C-Br coupled products); } Caption: Sequential Suzuki-Miyaura coupling strategy.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling allows for the introduction of terminal alkynes. Similar to the Suzuki reaction, selectivity is key.
-
Q1: I'm trying to couple an alkyne at the C-I position, but the reaction is sluggish and I'm getting a lot of Glaser homocoupling of my alkyne.
A1: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst. To mitigate this, you can try a copper-free Sonogashira protocol. Additionally, ensure your reaction is performed under a strictly inert atmosphere. If the reaction is slow, consider a more active palladium catalyst or a slightly more electron-rich phosphine ligand.
-
Q2: Can I achieve C-I selectivity with a copper-catalyzed Sonogashira reaction?
A2: Yes, C-I selectivity is achievable under copper-catalyzed conditions. The key is to use mild conditions. Keep the temperature low and use a less forcing ligand system. The reactivity difference between C-I and C-Br is often sufficient to achieve good selectivity.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Glaser Homocoupling | High concentration of copper catalyst. | Reduce the amount of Cu(I) salt or switch to a copper-free protocol. |
| Presence of oxygen. | Ensure rigorous degassing and a robust inert atmosphere. | |
| Low Reactivity | Inactive catalyst system. | Screen different palladium sources and phosphine ligands. |
| Inappropriate base or solvent. | Triethylamine is a common base/solvent. Consider other amine bases. | |
| Poor C-I Selectivity | Reaction conditions too harsh. | Lower the temperature and use a less active catalyst system. |
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and a suitable base like Cs₂CO₃ (2.0 equiv).
-
Catalyst: Add the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.03 equiv).
-
Solvent: Add a degassed solvent such as DMF or THF.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) under an inert atmosphere. Monitor by TLC or GC-MS.
-
Workup and Purification: Follow standard aqueous workup and chromatographic purification procedures.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing arylamines. The choice of ligand is critical for achieving high yields and selectivity.[3]
-
Q1: I am attempting to couple a primary amine at the C-I position but am observing low yields and some debromination of my starting material. What's going wrong?
A1: Low yields can be due to catalyst inhibition or decomposition. The choice of base is crucial in Buchwald-Hartwig amination. Strong bases like NaOtBu or LHMDS are often required, but can also lead to side reactions like debromination. Consider screening different bases. Also, ensure you are using a suitable ligand for primary amines, such as a Josiphos-type ligand or a biaryl phosphine ligand.
-
Q2: How do I selectively aminate the C-Br position after functionalizing the C-I bond?
A2: Similar to other cross-coupling reactions, you will need more forcing conditions. A bulkier, more electron-donating ligand from the Buchwald or Hartwig portfolio (e.g., RuPhos, BrettPhos) will be necessary to facilitate oxidative addition to the C-Br bond.[4] Higher temperatures will also likely be required.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Inappropriate ligand for the amine class. | Select a ligand known to be effective for primary or secondary amines. |
| Base is not strong enough or is causing side reactions. | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). | |
| Catalyst deactivation. | Ensure anhydrous and anaerobic conditions. | |
| Hydrodehalogenation | Base is too strong or reaction temperature is too high. | Use a weaker base or lower the temperature. |
| Presence of water. | Use anhydrous solvents and reagents. |
Section 2: Other Important Transformations
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[1] It typically requires harsher conditions than palladium-catalyzed reactions, which can make selectivity a challenge.
-
Q1: I want to perform an Ullmann ether synthesis. Which halogen is most likely to react?
A1: Similar to palladium catalysis, the C-I bond is the most reactive in Ullmann-type reactions.[1] You should be able to achieve selective coupling at the iodine position under carefully controlled conditions.
-
Q2: My Ullmann reaction is giving a complex mixture of products. How can I improve the selectivity?
A2: Ullmann reactions are notoriously sensitive to reaction conditions. To improve selectivity, try to use the lowest possible reaction temperature that still allows for a reasonable reaction rate. The use of a ligand, such as a diamine or phenanthroline, can sometimes improve both reactivity and selectivity by stabilizing the copper catalyst.
Grignard and Organolithium Formation (Metal-Halogen Exchange)
Selective metal-halogen exchange can be a powerful way to generate a nucleophilic carbon center for subsequent reactions. The rate of exchange generally follows the trend I > Br > Cl.[5]
-
Q1: I want to form a Grignard reagent selectively at one position. Which halogen should I target?
A1: You will have the most success targeting the C-I bond for metal-halogen exchange. This can often be achieved at low temperatures with reagents like i-PrMgCl·LiCl ("Turbo Grignard").[6]
-
Q2: When I try to form the Grignard reagent, I get a mixture of products from exchange at both the iodine and bromine positions. How can I improve selectivity?
A2: To improve selectivity for the C-I bond, perform the reaction at a very low temperature (e.g., -78 °C). The rate difference between the exchange at the C-I and C-Br bonds will be more pronounced at lower temperatures. A slow addition of the Grignard or organolithium reagent can also help.
`dot graph TD { subgraph "Reactivity Hierarchy" direction LR; CI[C-I] --> CBr[C-Br]; CBr --> CCl[C-Cl]; end
} ` Caption: Key factors influencing selectivity.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. Selective Metalations [sigmaaldrich.com]
Technical Support Center: Managing Steric Hindrance in Derivatives of 4-Bromo-2-chloro-5-fluoroiodobenzene
Welcome to the technical support center for navigating the synthetic challenges associated with 4-Bromo-2-chloro-5-fluoroiodobenzene. This highly functionalized aromatic scaffold is a valuable building block in medicinal chemistry and materials science. However, its dense substitution pattern presents significant steric challenges that can impede reactivity and lead to low yields or undesired side reactions. This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic rationale to empower researchers in overcoming these synthetic hurdles.
The Challenge: Understanding Steric Hindrance in this compound
The core difficulty in derivatizing this compound lies in the steric congestion around the reactive halogen sites. The ortho positioning of the chloro and fluoro substituents to the bromo and iodo groups, respectively, creates a crowded environment that can hinder the approach of reagents and catalysts. This steric impediment is a critical factor in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) - General Principles
Q1: Which halogen is most reactive in cross-coupling reactions, and how does steric hindrance affect this?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[1] The carbon-iodine bond is the weakest and most readily undergoes oxidative addition to the palladium catalyst. The iodide and bromide functional groups are the preferred sites for these reactions.[2] However, the steric bulk from adjacent substituents can significantly diminish this inherent reactivity. In this compound, while the iodine is electronically the most reactive site, the adjacent fluorine and bromine atoms can sterically shield it.
Q2: How do bulky phosphine ligands facilitate cross-coupling with sterically hindered substrates?
A2: Bulky, electron-rich phosphine ligands are crucial for successful cross-coupling with sterically demanding substrates.[3][4] These ligands promote the formation of monoligated, highly reactive L1Pd(0) species in the catalytic cycle.[3] The steric bulk on the ligand accelerates the reductive elimination step, which is often the rate-limiting step in sterically congested systems, and helps to prevent catalyst deactivation.[3][5]
Q3: Can steric hindrance from the substrate lead to side reactions?
A3: Yes. In Suzuki-Miyaura couplings, significant steric hindrance can promote an undesirable side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom.[6][7] In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can become more prevalent if the cross-coupling is slow.[8] Hydrodehalogenation, the replacement of the halogen with hydrogen, is another potential side reaction, especially at elevated temperatures.[8]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed troubleshooting for common cross-coupling reactions, with a focus on overcoming the steric challenges posed by this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, with highly substituted substrates, careful optimization is required.
Issue: Low or no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inefficient Oxidative Addition | - Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[9] - Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). | Bulky ligands stabilize the active monoligated Pd(0) species, which is more effective at accessing the sterically hindered C-X bond.[3] |
| Slow Transmetalation | - Use a stronger base such as K₃PO₄ or Cs₂CO₃.[8] - Consider using a boronic ester (e.g., neopentyl glycol or pinacol ester) which can have different reactivity profiles. | A stronger base can facilitate the formation of the more reactive boronate species, accelerating transmetalation. |
| Difficult Reductive Elimination | - Employ ligands with significant steric bulk (e.g., BrettPhos, AdBrettPhos) to promote the final C-C bond formation. - Increase the reaction temperature. | Steric pressure from bulky ligands can accelerate the reductive elimination step to release the product and regenerate the catalyst. |
| Protodeboronation of Boronic Acid | - Ensure rigorous exclusion of air and moisture. - Use a less aqueous solvent system if possible. - Add the boronic acid reagent in portions or via syringe pump. | This side reaction is often catalyzed by water and palladium(II) species, which can be promoted by bulky phosphine ligands.[6][7] |
dot
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] Steric hindrance can be a significant barrier.
Issue: Poor conversion of the aryl halide.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Catalyst Inhibition | - Switch to a copper-free Sonogashira protocol.[12] - Use a bulky, electron-rich phosphine ligand (e.g., cataCXium® A, SPhos). | Copper can sometimes lead to catalyst deactivation and alkyne homocoupling. Bulky ligands promote the catalytic cycle.[13] |
| Low Reactivity of Aryl Halide | - Target the C-I bond first, as it is more reactive than the C-Br bond.[10][13] - Increase reaction temperature. - Use a more robust base like Cs₂CO₃ or K₃PO₄. | The C-I bond has a lower bond dissociation energy, facilitating oxidative addition. Higher temperatures provide the necessary activation energy. |
| Alkyne Homocoupling (Glaser Coupling) | - Add the terminal alkyne slowly via syringe pump. - Ensure the reaction is strictly anaerobic. - Use copper-free conditions. | Slow addition maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling pathway. Oxygen promotes Glaser coupling. |
dot
Caption: Decision tree for optimizing Sonogashira coupling.
Buchwald-Hartwig Amination
The formation of C-N bonds with hindered aryl halides is a common challenge.[14]
Issue: Incomplete reaction or decomposition of the starting amine.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Unsuitable Ligand | - Screen a panel of bulky dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos).[15] - For particularly challenging substrates, consider Josiphos-type ligands. | The choice of ligand is critical and substrate-dependent. Bulky, electron-rich ligands are generally required for hindered systems.[14][16] |
| Base Incompatibility | - Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides (e.g., NaOtBu) if the amine is base-sensitive. - Ensure the base is finely powdered and dry. | Strong bases can deprotonate or decompose sensitive functional groups on the amine coupling partner. |
| Catalyst Deactivation | - Use a palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts) for improved stability and activity. - Maintain a strict inert atmosphere throughout the reaction. | Precatalysts are often more air- and moisture-stable and provide a more reliable source of the active Pd(0) catalyst. |
Stille Coupling
While versatile, Stille coupling with polychlorinated aromatics can be challenging due to the potential for side reactions.[17][18]
Issue: Low yield and formation of byproducts.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Low Reactivity | - Target the C-I or C-Br bond for coupling, as C-Cl bonds are generally less reactive.[1][19] - Use a more reactive organostannane (reactivity order: alkynyl > vinyl > aryl > alkyl).[17] | The reactivity difference between the halogens can be exploited for selective coupling. |
| Homocoupling of Organostannane | - Add a copper(I) co-catalyst (e.g., CuI, CuBr). - Ensure the reaction is thoroughly deoxygenated. | The copper co-catalyst can facilitate the transmetalation step and suppress homocoupling. |
| Stannyl-Halogen Exchange | - Use a non-coordinating solvent. - Keep reaction temperatures as low as possible while maintaining a reasonable rate. | This side reaction can scramble the coupling partners and is more prevalent at higher temperatures. |
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is often preferred, SNAr can be a viable strategy if the ring is sufficiently activated by electron-withdrawing groups.
Q4: Is direct nucleophilic aromatic substitution (SNAr) a feasible strategy for derivatizing this compound?
A4: Direct SNAr on this substrate is challenging. For SNAr to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[20] The halogens on this ring are only weakly deactivating and do not sufficiently stabilize the negative charge in the Meisenheimer complex intermediate.[20][21] Therefore, palladium-catalyzed cross-coupling reactions are generally the more effective approach.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
-
To an oven-dried Schlenk flask, add the this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, toluene, or THF/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
side reactions of 4-Bromo-2-chloro-5-fluoroiodobenzene with strong bases
Technical Support Center: 4-Bromo-2-chloro-5-fluoroiodobenzene
Welcome to the technical support guide for handling this compound. This document is designed for researchers, chemists, and process development professionals who utilize this highly functionalized intermediate. Our goal is to provide you with expert insights and practical troubleshooting advice to navigate the complexities of its reactions with strong bases, ensuring the success and integrity of your synthetic routes.
Introduction: Understanding the Reactivity Landscape
This compound is a valuable building block due to its multiple, differentially reactive halogen sites, which allow for selective, stepwise functionalization. However, this very feature presents significant challenges when using strong bases. The interplay between the electronic effects of the four distinct halogens and the presence of two acidic protons creates a complex reactivity landscape where multiple reaction pathways can compete.
This guide will address the most common side reactions, their underlying mechanisms, and provide validated strategies to control your reaction outcomes. We will focus on the two primary classes of strong bases used with such substrates: organolithium reagents (e.g., n-BuLi) and sterically hindered amide bases (e.g., LDA).
Troubleshooting Guide & FAQs
Issue 1: Unintended Loss of Iodine and Formation of Multiple Products with n-BuLi
Q1: I am trying to perform a reaction at a different position, but my primary observation when using n-butyllithium (n-BuLi) is the immediate loss of iodine. Why does this happen so selectively?
A1: This is a classic and highly predictable outcome due to the metal-halogen exchange reaction. In the family of halogens, the C–X bond strength increases in the order C–I < C–Br < C–Cl < C–F. Organolithium reagents like n-BuLi react fastest with the weakest carbon-halogen bond. The carbon-iodine bond is significantly weaker and more polarizable than the C-Br and C-Cl bonds, making it the exclusive site of metal-halogen exchange at low temperatures. This process is extremely rapid, often completing in seconds or minutes at temperatures like -78 °C. The immediate product is 4-bromo-2-chloro-5-fluoro-phenyllithium, which can then be trapped with an electrophile. If your goal was to functionalize another position, you must avoid organolithium reagents or protect the iodo group.
Q2: How can I leverage this selective iodine-lithium exchange to my advantage?
A2: This high selectivity is a powerful synthetic tool. If your target molecule requires functionalization at the C1 position (where iodine is located), a low-temperature iodine-lithium exchange followed by quenching with a suitable electrophile is the most efficient route.
Experimental Protocol: Selective Functionalization via Iodine-Lithium Exchange
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF or Et₂O (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add n-BuLi (1.05 eq) dropwise, keeping the internal temperature below -75 °C.
-
Stirring: Stir the mixture at -78 °C for 15-30 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, CO₂, TMSCl) and stir for an additional 1-2 hours at -78 °C.
-
Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Proceed with standard extraction and purification.
Issue 2: Formation of Isomeric Mixtures and Unexpected Regioisomers with LDA
Q3: When I use Lithium diisopropylamide (LDA) to deprotonate the ring, I get a complex mixture of products instead of a single, clean deprotonation. What is causing this?
A3: This is a hallmark of benzyne formation . Unlike n-BuLi which favors metal-halogen exchange, a strong, non-nucleophilic base like LDA will preferentially abstract a proton (deprotonation). Your substrate has two protons: H3 (between Cl and Br) and H6 (between F and I). The H3 proton is the most acidic due to the cumulative inductive electron-withdrawing effect of the adjacent chlorine and bromine atoms.
Upon deprotonation at C3, the resulting carbanion can eliminate either the C2-chloro or C4-bromo group, leading to two different benzyne intermediates (see diagram below). Nucleophilic attack on these unsymmetrical benzynes by another species in the reaction (e.g., diisopropylamine) can occur at two different positions for each benzyne, resulting in a complex mixture of regioisomeric products.
Q4: How can I control or prevent benzyne formation?
A4: Preventing benzyne formation requires careful selection of your base and reaction conditions.
-
Use a Metal-Halogen Exchange Reagent: If your goal is functionalization at a halogen-bearing carbon, switch to n-BuLi at low temperature to favor iodine-lithium exchange, as discussed in Issue 1.
-
Use a Weaker Base or Directed Metalation Group: If deprotonation is desired, but benzyne formation is problematic, consider if a weaker base could be effective or if a directing group could be installed to favor deprotonation at a specific site away from a viable leaving group.
-
Embrace the Benzyne: In some cases, benzyne chemistry can be synthetically useful. If you can favor the formation of one benzyne over the other (e.g., through careful temperature and base control) and use a trapping agent, you might be able to channel the reaction toward a desired product. However, this is an advanced strategy that requires significant optimization.
Visualization: Competing Benzyne Pathways
Caption: Deprotonation with LDA leads to competing benzyne pathways.
Issue 3: Unexpected Halogen Migration ("Halogen Dance")
Q5: I have observed trace amounts of an isomer where the bromine and iodine atoms appear to have swapped positions. Is this a real phenomenon?
A5: Yes, this is a known side reaction called the "halogen dance" . It is a base-catalyzed isomerization that is most common for aryl bromides and iodides. The mechanism typically involves deprotonation by a strong base (like an amide base) to form an aryl anion. This anion can then rearrange to a more stable regioisomer before being reprotonated by the solvent or another proton source. In your specific molecule, deprotonation ortho to the bromine or iodine could initiate such a rearrangement, although it is usually a minor pathway compared to the more dominant benzyne or metal-halogen exchange reactions. It is more likely to be observed under prolonged reaction times or at elevated temperatures.
Mitigation Strategy: To minimize the halogen dance, use the lowest possible reaction temperature and the shortest possible reaction time. Ensure rapid trapping of any anionic intermediate with your desired electrophile.
Summary of Base Selection and Expected Outcomes
| Base Type | Primary Reaction | Key Conditions | Common Side Reactions | Best Use Case |
| Organolithium (e.g., n-BuLi) | Iodine-Lithium Exchange | Anhydrous THF, -78 °C | None, if temperature is controlled | Selective functionalization at the C-I position. |
| Lithium Amide (e.g., LDA) | Deprotonation | Anhydrous THF, -78 °C to 0 °C | Benzyne Formation (Major), Halogen Dance (Minor) | Generally not recommended due to lack of selectivity. |
Visualization: Decision Workflow for Base Selection
Caption: Decision guide for selecting a strong base.
Technical Support Center: Enhancing Aqueous Reaction Efficiency of 4-Bromo-2-chloro-5-fluoroiodobenzene
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-5-fluoroiodobenzene. This resource provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge encountered with this substrate: its limited solubility in aqueous reaction media. Our goal is to equip you with the fundamental knowledge and practical strategies to optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.
Introduction to the Solubility Challenge
This compound is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules. However, its polyhalogenated and nonpolar nature results in extremely low solubility in water.[1][2][3] This presents a significant hurdle for performing aqueous reactions, such as popular cross-coupling methodologies, which are often preferred for their green chemistry advantages and unique reactivity profiles. This guide will explore scientifically-grounded techniques to overcome this solubility barrier.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
A1: The molecular structure of this compound is dominated by nonpolar carbon-halogen and carbon-carbon bonds. Water, a highly polar solvent, forms strong hydrogen bonds with other polar molecules. The significant difference in polarity between your substrate and water prevents the formation of favorable interactions, leading to very low solubility.
Q2: What are the primary consequences of poor substrate solubility in an aqueous reaction?
A2: Poor solubility can lead to several experimental issues:
-
Slow or incomplete reactions: The reaction can only occur at the interface between the solid substrate and the aqueous phase, leading to a very low effective concentration of the substrate and, consequently, slow reaction rates.
-
Low and irreproducible yields: Inconsistent wetting and dispersion of the solid substrate can lead to variable results between batches.
-
Catalyst deactivation: The solid substrate can physically coat the surface of a heterogeneous catalyst or interact unfavorably with a homogeneous catalyst, reducing its activity.
-
Difficult product isolation and purification: The presence of undissolved starting material can complicate the work-up and purification process.
Q3: What are the main strategies to improve the solubility or reactivity of this compound in aqueous media?
A3: There are four primary approaches to address this challenge, which will be detailed in the troubleshooting guides:
-
Co-solvent Systems: Introducing a water-miscible organic solvent to increase the overall polarity of the reaction medium.[4][5][6]
-
Micellar Catalysis (Surfactants): Using surfactants to form micelles that encapsulate the nonpolar substrate, creating a localized "organic-like" environment within the aqueous phase.[7][8][9]
-
Inclusion Complexation (Cyclodextrins): Employing cyclodextrins to form host-guest complexes with the substrate, where the hydrophobic inner cavity of the cyclodextrin encapsulates the molecule, and the hydrophilic exterior allows it to dissolve in water.[10][11][12][13][14]
-
Phase-Transfer Catalysis (PTC): Utilizing a phase-transfer catalyst to transport a reactant from the aqueous phase to an organic phase (or the surface of the solid substrate) where the reaction can occur.[15][16][17][18][19]
Troubleshooting Guides: Question & Answer Format
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: My reaction is sluggish or fails to initiate, and I suspect poor solubility is the cause.
Q: How can I use a co-solvent system to improve the reaction rate?
A: The addition of a water-miscible organic co-solvent can significantly enhance the solubility of this compound.
Causality of Experimental Choice: By adding a co-solvent, you are creating a solvent mixture with a polarity intermediate between that of pure water and the pure organic solvent. This "tuned" polarity can more effectively solvate the nonpolar substrate, increasing its concentration in the reaction medium and accelerating the reaction rate.[6][20]
Experimental Protocol: Co-Solvent Screening
-
Select a range of water-miscible organic solvents. Common choices include tetrahydrofuran (THF), 1,4-dioxane, acetone, acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Set up a series of small-scale test reactions. Keep the concentrations of your substrate, reagents, and catalyst constant across all tests.
-
Vary the water-to-co-solvent ratio. Start with a high water content (e.g., 9:1 water:co-solvent) and progressively increase the proportion of the co-solvent (e.g., 4:1, 1:1, 1:4).
-
Monitor the reaction progress. Use techniques like TLC, GC-MS, or LC-MS to determine the reaction rate and final conversion for each solvent system.
-
Analyze the results. Identify the co-solvent and ratio that provides the best balance of substrate solubility, reaction rate, and yield. Be mindful that the co-solvent can also influence catalyst activity and reaction selectivity.
Data Presentation: Illustrative Co-Solvent Screening Results
| Co-Solvent | Water:Co-Solvent Ratio | Substrate Solubility | Reaction Conversion (at 4h) |
| None | 100% Water | Poor | < 5% |
| THF | 4:1 | Moderate | 45% |
| THF | 1:1 | Good | 85% |
| DMF | 4:1 | Good | 60% |
| DMF | 1:1 | Excellent | 92% |
| DMSO | 1:1 | Excellent | 75% (potential catalyst inhibition) |
Note: This table presents illustrative data. Actual results will vary depending on the specific reaction.
Q: My reaction is still slow even with a co-solvent. What other options do I have?
A: If co-solvents are insufficient or interfere with your reaction, micellar catalysis using surfactants is an excellent alternative.
Causality of Experimental Choice: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble in water to form spherical structures called micelles. The interior of these micelles is hydrophobic, creating a "nanoreactor" that can dissolve nonpolar substrates like this compound, thereby increasing its effective concentration and facilitating its interaction with water-soluble reagents and catalysts at the micelle-water interface.[7][8][9]
Experimental Protocol: Surfactant Screening for Micellar Catalysis
-
Choose a selection of surfactants. Consider anionic (e.g., sodium dodecyl sulfate - SDS), cationic (e.g., cetyltrimethylammonium bromide - CTAB), and non-ionic (e.g., Triton X-100, TPGS-750-M) surfactants.
-
Prepare aqueous solutions of the surfactants. Start with a concentration of around 2% (w/v) in water, which is typically well above the CMC.
-
Set up your reaction in the surfactant solution. Disperse your substrate, reagents, and catalyst in the aqueous surfactant solution.
-
Ensure vigorous stirring. This is crucial to maintain a stable emulsion and maximize the interfacial area.
-
Monitor the reaction progress. Compare the results to a control reaction without any surfactant.
Visualization: Mechanism of Micellar Catalysis
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Bromo-4-chloro-5-fluoro-2-iodobenzene | C6H2BrClFI | CID 50999479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | C6H2BrClFI | CID 50997836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. ijpbr.in [ijpbr.in]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 8. Group Research in Green Chemistry | Lipshutz Research Group - UC Santa Barbara [lipshutz.chem.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. humapub.com [humapub.com]
- 11. oatext.com [oatext.com]
- 12. Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. oatext.com [oatext.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 19. mdpi.com [mdpi.com]
- 20. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Considerations for Reactions Involving 4-Bromo-2-chloro-5-fluoroiodobenzene
Welcome to the technical support guide for 4-Bromo-2-chloro-5-fluoroiodobenzene. This document is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile but complex building block from the laboratory bench to a larger scale. As a polyhalogenated aromatic compound, this compound presents unique challenges and opportunities in synthetic chemistry. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate the intricacies of scale-up, ensuring safety, efficiency, and reproducibility.
Section 1: Compound Properties, Reactivity, and Safety
This section covers the fundamental characteristics of this compound, which are critical for designing and scaling up reactions.
Q1: What are the key physical and chemical properties of this compound?
Understanding the basic properties of your starting material is the first step in successful process development. This compound is a solid, polyhalogenated aromatic compound.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClFI | [1][2] |
| Molecular Weight | 335.34 g/mol | [1][2][3] |
| CAS Number | 1000572-73-5 | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
Q2: What is the expected order of reactivity for the different halogens on the aromatic ring?
The four different halogen substituents exhibit a distinct reactivity hierarchy, which is crucial for achieving chemoselectivity in cross-coupling and metallation reactions. The reactivity is primarily governed by the carbon-halogen bond dissociation energy (BDE).[4]
-
Reactivity Order: I > Br > Cl >> F
The C-I bond is the weakest and most readily undergoes oxidative addition in palladium-catalyzed reactions or metal-halogen exchange.[5] The C-Br bond is next in reactivity, followed by the much more robust C-Cl bond. The C-F bond is generally unreactive under typical cross-coupling conditions, making it a valuable substituent to retain for modulating the electronic properties of the final molecule.[5][6] This predictable selectivity allows for sequential, site-selective functionalization, a highly valuable attribute in multi-step synthesis.[7]
Q3: What are the primary safety hazards and handling recommendations for this compound?
Proper safety protocols are paramount, especially during scale-up where quantities are larger. This compound should be handled with care.
-
Hazards: It may cause skin, eye, and respiratory irritation.[8] Some similar halogenated compounds may cause an allergic skin reaction.[8] It is also classified as toxic to aquatic life with long-lasting effects.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9] All handling of the solid or its solutions should be performed in a well-ventilated fume hood.[9]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9][10] The product may be light-sensitive and should be stored in the dark.[9]
-
Spills: In case of a spill, avoid generating dust.[9] Clear the area and clean up the spill using an inert absorbent material, then place it in a suitable container for disposal.[8][9]
Section 2: Scale-Up of Common Reactions & Troubleshooting
Scaling reactions from grams to kilograms introduces challenges related to heat transfer, mass transfer, and reaction kinetics. This section addresses common issues encountered with two key transformations: Grignard reagent formation and Suzuki-Miyaura cross-coupling.
Grignard Reagent Formation
Q4: My Grignard reaction with this compound is difficult to initiate at a larger scale, even though it worked in the lab. Why is this happening?
This is a classic scale-up problem. The primary cause is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[6][11] At the lab scale, a small amount of activating agent (like iodine or 1,2-dibromoethane) can effectively expose fresh magnesium surface.[6] At a larger scale, the surface-area-to-volume ratio of the magnesium is less favorable, making initiation more challenging. Other factors include:
-
Trace Moisture: Any residual water in the solvent or on the glassware will quench the initial, small amount of Grignard reagent formed, preventing the reaction from propagating.
-
Reactivity: While the C-I bond is the most reactive, the overall molecule is electron-deficient, which can make the initial insertion of magnesium slower compared to simpler aryl iodides.
Q5: How can I safely manage the significant exotherm associated with Grignard reagent formation during scale-up?
Exotherm management is the most critical safety consideration for this reaction. A runaway reaction can occur if the heat generated by the reaction exceeds the rate of heat removal by the reactor's cooling system.[12][13] The key is to control the rate of reaction by controlling the addition of the limiting reagent.
A semi-batch process, where the this compound solution is added slowly to the magnesium suspension, is the standard and safest approach.[14]
Recommended Protocol for Controlled Grignard Formation (Illustrative)
-
Reactor Setup: Charge an appropriately sized, dry reactor with magnesium turnings and anhydrous THF under a nitrogen atmosphere.
-
Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane and heat gently to activate the magnesium. Successful activation is indicated by the disappearance of the iodine color or bubbling.[6]
-
Initial Charge: Add a small portion (~5-10%) of your this compound/THF solution to the reactor.
-
Confirm Initiation: Monitor the reactor temperature. A noticeable temperature increase confirms that the reaction has initiated.[11] Do NOT proceed with the addition until initiation is confirmed.
-
Controlled Addition: Once initiated, begin the slow, continuous addition of the remaining aryl halide solution via an addition funnel or pump. The addition rate should be carefully controlled to maintain the desired internal temperature (e.g., 40-50 °C), allowing the cooling system to effectively remove the generated heat.[13]
-
Post-Addition Stirring: After the addition is complete, allow the reaction to stir at the set temperature for a specified time to ensure complete conversion.
Caption: Workflow for Safe Scale-Up of Grignard Reagent Formation.
Q6: I am observing a high percentage of the Wurtz coupling byproduct. How can this be minimized?
The Wurtz coupling side product (a biaryl compound) forms from the reaction between the newly formed Grignard reagent and unreacted this compound. This is often a problem when the local concentration of the aryl halide is too high. To minimize this:
-
Slow Addition: A slow addition rate is crucial to maintain a low steady-state concentration of the aryl halide in the reactor.[15]
-
Good Mixing: Ensure efficient stirring to quickly disperse the added aryl halide and prevent localized "hot spots" of high concentration.[13] Inadequate mixing is a common issue upon scale-up.[13][16]
-
Continuous Process: For very large scales, transitioning to a continuous flow reactor can significantly improve selectivity by ensuring a high ratio of magnesium to the aryl halide at all times.[15]
Suzuki-Miyaura Cross-Coupling
Q7: My Suzuki coupling conversion is significantly lower at scale compared to my lab experiments. What are the most likely causes?
This is a frequent scale-up challenge in cross-coupling chemistry. Several factors, often related to mass and heat transfer, can contribute:
-
Inefficient Mixing: Suzuki couplings are often biphasic (organic solvent and aqueous base).[17] At scale, inefficient stirring can lead to poor interfacial mixing, dramatically slowing down the reaction rate.[18] What appears well-mixed in a 100 mL flask may be poorly mixed in a 100 L reactor.
-
Oxygen Sensitivity: While the palladium precatalysts are often air-stable, the active Pd(0) species generated in situ is highly sensitive to oxygen. Achieving a truly inert atmosphere is more difficult in large reactors. Inadequate degassing of solvents and the base solution can lead to catalyst deactivation and the formation of homocoupling side products.[17][18]
-
Temperature Control: Overheating can lead to the degradation of the catalyst, boronic acid reagent, or the product.[17] Conversely, if the reactor heating is inefficient, the reaction may not reach the optimal temperature, leading to a stalled reaction.[16]
-
Reagent Solubility: Ensure all reagents, particularly the base (e.g., K₃PO₄), are sufficiently soluble or form a fine, well-dispersed slurry.[17] Large clumps of insoluble base will reduce the effective surface area and hinder the reaction.
Q8: My reaction has stalled. How should I troubleshoot the issue?
A stalled reaction requires a systematic approach to diagnose the root cause. The following decision tree can guide your investigation.
Caption: Troubleshooting Decision Tree for a Stalled Suzuki Reaction.
Q9: What are the key parameters to consider and control when scaling up a Suzuki reaction with this substrate?
Successful scale-up relies on identifying and controlling Critical Process Parameters (CPPs). For a Suzuki coupling with this compound, the following should be carefully managed.
| Parameter | Scale-Up Consideration & Rationale |
| Inert Atmosphere | Large volumes require longer and more rigorous degassing cycles (sparging with N₂ or Argon) to remove dissolved oxygen, which deactivates the Pd(0) catalyst.[17] |
| Stirring/Agitation | The reactor's impeller type and speed must be sufficient to ensure good mixing of the heterogeneous mixture (organic/aqueous/solid base) to maximize mass transfer.[16][18] |
| Temperature Control | The reactor's heating/cooling jacket must be able to accurately maintain the set temperature. Avoid temperature overshoots that can degrade the catalyst or reagents.[16][17] |
| Catalyst & Ligand | Use robust, commercially available precatalysts (e.g., XPhos-Pd-G3) that provide reliable generation of the active catalyst.[17] The catalyst loading (mol%) may sometimes need to be slightly increased at scale to compensate for lower purity reagents or slower kinetics. |
| Reagent Addition | While typically all reagents are charged at the start, ensure solids are added in a way that prevents clumping. Ensure the aqueous base is fully degassed before addition. |
| In-Process Control (IPC) | Regularly sample the reaction mixture and analyze by HPLC/UPLC to monitor the disappearance of starting material and the appearance of the product. This provides crucial data on reaction progress and allows for informed decisions.[19] |
Section 3: Product Work-Up and Purification
Q10: What is the most effective and scalable method for purifying the final product?
For solid organic compounds produced at scale, crystallization is the most important and widely used purification method.[20] It is more cost-effective and efficient than chromatography for large quantities.[21] The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[22][23]
General Protocol for Recrystallization
-
Solvent Screening: The most critical step is finding a suitable solvent or solvent pair.[22] An ideal solvent should dissolve the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Dissolution: Place the crude solid in a reactor and add the minimum amount of the chosen hot solvent required to fully dissolve it.[24] Using excess solvent will reduce the final yield.
-
Hot Filtration (if needed): If there are insoluble impurities (e.g., catalyst residues), perform a hot filtration to remove them.[23]
-
Cooling & Crystallization: Allow the clear solution to cool slowly and without agitation.[24] Slow cooling promotes the formation of larger, purer crystals. The process can be finished by cooling in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by filtration (e.g., using a Nutsche filter-dryer at scale).
-
Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[20]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
This systematic approach, grounded in a strong understanding of chemical and engineering principles, will enable you to successfully and safely scale up reactions involving the versatile this compound building block.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | C6H2BrClFI | CID 50997836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. amarequip.com [amarequip.com]
- 14. fauske.com [fauske.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. How To [chem.rochester.edu]
- 22. community.wvu.edu [community.wvu.edu]
- 23. esisresearch.org [esisresearch.org]
- 24. physics.emu.edu.tr [physics.emu.edu.tr]
Validation & Comparative
comparing reactivity of 4-Bromo-2-chloro-5-fluoroiodobenzene with similar polyhalobenzenes
Introduction: The Strategic Value of Polysubstituted Halobenzenes
In the intricate chess game of multi-step organic synthesis, polyhalogenated benzenes are akin to a queen—powerful and versatile pieces capable of multiple, distinct moves. These substrates are not merely inert scaffolds; they are hubs of latent reactivity, offering chemists a series of orthogonal handles for sequential functionalization. The molecule 4-Bromo-2-chloro-5-fluoroiodobenzene stands as a paradigm of this principle. With four different halogens adorning a single aromatic ring, it presents a fascinating case study in chemoselectivity. Understanding the nuanced hierarchy of its reactivity is paramount for its strategic deployment in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.
This guide provides an in-depth comparison of the reactivity of this compound against structurally similar polyhalobenzenes. We will dissect the underlying electronic and steric principles that govern its behavior in key transformations and provide experimental data to support these claims, empowering researchers to leverage its unique chemical personality for sophisticated molecular construction.
Pillar 1: The Fundamental Principles of Aryl Halide Reactivity
The differential reactivity of the C-X bond in aryl halides is governed by a confluence of factors, primarily bond dissociation energy (BDE), bond polarity, and the electronic nature of the halogen.
-
Bond Dissociation Energy (BDE): The strength of the carbon-halogen bond is the most critical determinant in reactions involving C-X bond cleavage, such as transition metal-catalyzed cross-coupling. The BDEs follow a clear trend: C-F > C-Cl > C-Br > C-I.[1] Consequently, the C-I bond is the most labile and typically the first to react in processes like oxidative addition to a metal center.[1]
-
Electronic Effects: All halogens are more electronegative than carbon, exerting a net electron-withdrawing inductive effect (-I). This effect decreases down the group (F > Cl > Br > I). Conversely, they possess lone pairs that can be donated to the aromatic π-system, a resonance effect (+M) that decreases down the group (F > Cl > Br > I). For fluorine, the strong -I effect dominates, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution (SNAr).
-
Steric Hindrance: The van der Waals radius of the halogens increases down the group. This can influence the approach of bulky catalysts or reagents, particularly at positions ortho to a large halogen.
These principles establish a predictable hierarchy for most transformations: Iodine > Bromine > Chlorine >> Fluorine . Our target molecule, this compound, is therefore primed for highly selective, stepwise functionalization.
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
We will now explore the reactivity of this compound in comparison to other polyhalobenzenes, such as 1-bromo-3-chloro-5-iodobenzene and 2-bromo-4-fluoroiodobenzene, to highlight the influence of halogen position and substitution pattern.
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern C-C, C-N, and C-O bond formation and rely on the oxidative addition of the aryl halide to a Pd(0) center.[2] The rate of this step is directly correlated with the C-X BDE, making these reactions exquisitely selective.
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures.[3] The reaction of a polyhalobenzene with an organoboron reagent can be tuned to react selectively at the most labile C-X bond.
-
Observation: In this compound, Suzuki coupling occurs exclusively at the C-I position under standard conditions [e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C]. The C-Br and C-Cl bonds remain intact, allowing for subsequent, more forcing conditions to engage the C-Br bond.
-
Causality: The significantly lower BDE of the C-I bond ensures its preferential oxidative addition to the Pd(0) catalyst. To activate the C-Br bond, higher temperatures and often more electron-rich, bulky phosphine ligands are required. The C-Cl bond is even more inert and typically requires specialized catalyst systems for efficient coupling.[4]
Similar selectivity is observed in other palladium-catalyzed cross-couplings like the Sonogashira reaction (coupling with terminal alkynes) and the Buchwald-Hartwig amination (coupling with amines).[5][6][7][8]
-
Sonogashira Coupling: This reaction, typically co-catalyzed by copper(I), allows for the selective formation of an aryl-alkyne bond at the C-I position.[5][7]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction also proceeds preferentially at the most reactive site. The choice of ligand (e.g., bulky, electron-rich phosphines like XPhos or SPhos) is critical for achieving high yields and can be used to modulate reactivity for subsequent couplings at the C-Br or C-Cl positions.[6][9][10]
| Reaction | Substrate | Coupling Partner | Typical Conditions | Primary Site of Reaction | Yield (%) |
| Suzuki | 4-Br-2-Cl-5-F-Iodobenzene | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | C-I | >95 |
| Sonogashira | 4-Br-2-Cl-5-F-Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | C-I | >90 |
| Buchwald | 4-Br-2-Cl-5-F-Iodobenzene | Morpholine | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100°C | C-I | >92 |
| Suzuki | 1-Br-3-Cl-5-Iodobenzene | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | C-I | >95 |
| Suzuki | 2-Br-4-F-Iodobenzene | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | C-I | >95 |
Table 1: Comparative reactivity of polyhalobenzenes in selective Pd-catalyzed cross-coupling reactions. Data is representative and synthesized from typical outcomes in the literature.
B. Halogen-Metal Exchange and Directed ortho-Metalation (DoM)
When subjected to strong organolithium bases (e.g., n-BuLi, s-BuLi) at low temperatures, polyhalobenzenes can undergo two competing processes: halogen-metal exchange or deprotonation (ortho-lithiation).
-
Halogen-Metal Exchange: This process is kinetically controlled and its rate is highly dependent on the halogen: I > Br >> Cl, F .[11] For this compound, treatment with n-BuLi at -78°C results in rapid and clean exchange at the iodine position, generating the corresponding aryllithium species. This intermediate can then be trapped with a wide variety of electrophiles.
-
Directed ortho-Metalation (DoM): In DoM, a Lewis basic functional group on the ring directs the organolithium reagent to deprotonate an adjacent ortho-position.[12][13] Halogens themselves can act as directing metalation groups (DMGs), with their efficacy often following the order F > Cl > Br.[14] In our target molecule, the fluorine and chlorine atoms are potential DMGs. However, the kinetic speed of the I-Li exchange far outpaces the rate of deprotonation, making halogen-metal exchange the overwhelmingly favored pathway.
-
The "Halogen Dance": A potential side reaction during lithiation is the "halogen dance," a base-catalyzed migration of a halogen to a more thermodynamically stable position, often driven by the formation of a more stable arylmetal intermediate.[15][16][17] For this to occur, deprotonation must happen first. Given the rapid I-Li exchange, this rearrangement is unlikely under standard conditions (-78 °C) for our target molecule but should be considered if reactions are allowed to warm or if stronger, more hindered bases are used.
C. Nucleophilic Aromatic Substitution (SNAr)
SNAr typically requires a highly electron-deficient aromatic ring and a good leaving group. While F is a poor leaving group in SN1/SN2 reactions, it is often the best leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.
-
Reactivity of this compound: The presence of three other deactivating halogens makes the ring electron-poor. The fluorine at C-5 is ortho and para to chlorine and iodine, respectively, further activating it towards nucleophilic attack. However, SNAr on polyhalobenzenes often requires harsh conditions (high temperatures, strong nucleophiles) and may compete with other processes. In general, palladium-catalyzed coupling is a much milder and more selective method for functionalization. For a molecule like 4-bromo-3-fluoroiodobenzene, the fluorine is noted as being favorable for nucleophilic displacement.[18]
Pillar 3: Experimental Protocols and Strategic Synthesis
The true value of this compound is realized in sequential, multi-step synthesis. Below is a representative, validated protocol for the selective first-step functionalization.
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
Objective: To selectively couple an arylboronic acid at the C-1 (iodine) position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in toluene to form the active Pd(0)(PPh₃)₄ catalyst in situ.
-
Add the toluene/water solvent mixture to the flask containing the solids, followed by the catalyst solution.
-
Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-4-bromo-2-chloro-5-fluorobenzene product.
Trustworthiness: This protocol employs a standard, well-established catalyst system. The use of a slight excess of the boronic acid ensures complete consumption of the starting material. The aqueous base and biphasic solvent system are common and effective for Suzuki couplings. The product of this reaction is now a substrate for a second coupling at the C-Br position, demonstrating the principle of sequential functionalization.
Conclusion
This compound is a highly versatile and synthetically valuable building block. Its reactivity is dominated by the extreme lability of the carbon-iodine bond, which serves as a reliable and selective site for initial functionalization via palladium-catalyzed cross-coupling or halogen-metal exchange. The remaining C-Br and C-Cl bonds provide orthogonal handles for subsequent transformations under progressively more forcing conditions. By understanding the fundamental principles of bond strengths and reaction mechanisms, researchers can strategically design complex synthetic routes, leveraging the predictable and hierarchical reactivity of this and similar polyhalobenzenes to achieve their molecular targets with precision and efficiency.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. baranlab.org [baranlab.org]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 16. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. ossila.com [ossila.com]
A Senior Application Scientist's Guide to Site-Selective Synthesis: Evaluating Alternatives to 4-Bromo-2-chloro-5-fluoroiodobenzene
Introduction: The Strategic Value of Polychlorinated Aromatic Scaffolds
In the intricate landscape of medicinal chemistry and materials science, polyhalogenated aromatic compounds are indispensable building blocks. Their value lies in the differential reactivity of carbon-halogen (C-X) bonds, which allows for programmed, site-selective functionalization through transition-metal-catalyzed cross-coupling reactions. 4-Bromo-2-chloro-5-fluoroiodobenzene stands out as a particularly versatile scaffold, presenting four distinct halogen substituents on a single benzene ring. This unique arrangement offers a powerful tool for constructing complex, multi-substituted molecules through sequential chemical modifications.
The utility of such reagents is predicated on the well-established reactivity hierarchy in palladium-catalyzed cross-coupling reactions, which is governed by the carbon-halogen bond dissociation energies (BDEs). This reactivity generally follows the trend: C–I > C–Br > C–OTf > C–Cl > C–F.[1] This predictable selectivity allows chemists to functionalize the iodo- group, followed by the bromo- group, and potentially the chloro- group, leaving the fluoro- substituent intact. This guide provides a comparative analysis of alternative reagents and synthetic strategies, offering researchers a framework for selecting the optimal building block for their specific synthetic goals, supported by experimental data and mechanistic insights.
The Principle of Site-Selectivity: A Mechanistic Overview
The site-selectivity in cross-coupling reactions of polyhalogenated (hetero)arenes is primarily determined during the initial, rate-limiting oxidative addition step.[2] In this step, the palladium(0) catalyst inserts into the most labile carbon-halogen bond. The lower the bond dissociation energy of the C-X bond, the more facile the oxidative addition. This fundamental principle is the cornerstone of designing sequential, one-pot, or multi-step syntheses using substrates like this compound.
Caption: Reactivity hierarchy of carbon-halogen bonds.
Comparative Analysis of Reagents for Selective Functionalization
The choice of a halogenated building block should be a deliberate one, balancing reactivity, cost, availability, and the specific structural requirements of the target molecule. Here, we compare this compound to viable alternatives in common synthetic scenarios.
Scenario 1: Selective C(sp²)–C(sp) Bond Formation via Sonogashira Coupling
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides. Given the high reactivity of the C-I bond, this compound is an excellent substrate for selectively introducing an alkyne moiety.
Alternative Reagents: For syntheses where only a single, highly reactive site is needed for alkynylation, simpler and more economical reagents are often superior.
-
4-Bromo-3-fluoroiodobenzene: This reagent is ideal when the chloro- substituent is not required for the final structure or subsequent transformations. It offers the same high selectivity for the C-I bond. For instance, it has been used in the synthesis of potent and selective factor Xa inhibitors.[3]
-
2-Bromoiodobenzene: A cost-effective option for producing ortho-bromo, functionalized alkynes. It provides a handle for a subsequent coupling at the bromide position.[4]
-
4-Fluoroiodobenzene: When only the alkyne and a fluorine atom are desired, this is a direct and efficient precursor.[5][6]
Data Comparison: Sonogashira Coupling Performance
| Starting Material | Alkyne Partner | Catalyst System | Conditions | Yield | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 55 °C, 1h | >90% | [6] |
| 4-Fluoroiodobenzene | Propargyl Peptides | Pd(PPh₃)₄, CuI | DMF/H₂O, 55 °C, 1h | ~85% | [5] |
| 2-Bromoiodobenzene | Phenylacetylene | CataCXium A Pd G3 | THF/H₂O, RT, 2h | 95% | [4] |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | DMSO, RT, 2h | 98% | [7] |
This data illustrates that while the target compound is effective, simpler alternatives provide excellent yields, often under mild, room-temperature conditions, for straightforward alkynylation reactions.
Scenario 2: Sequential C(sp²)–C(sp²) Bond Formation via Suzuki-Miyaura Coupling
The true power of this compound is realized in sequential coupling strategies. A Suzuki reaction can be performed selectively at the C-I bond, followed by a second Suzuki reaction at the C-Br bond under more forcing conditions.
Caption: Sequential Suzuki coupling workflow.
Alternative Strategies & Reagents:
-
1-Bromo-2-iodobenzene: A classic substrate for demonstrating sequential coupling. A Suzuki reaction with 4-chlorophenylboronic acid at the C-I position, followed by subsequent functionalization at the C-Br position, is a well-documented route to substituted biphenyls.[8]
-
2,5-Dibromo-3-hexylthiophene: In heterocyclic chemistry, dibromo compounds are common for creating bi-aryl substituted systems via a double Suzuki coupling, often in a single step with an excess of boronic acid.[9]
-
Stepwise Synthesis: An alternative to using a complex polyhalogenated starting material is to build the complexity sequentially. For example, one could start with 2-fluoroaniline, perform a bromination to get 2-fluoro-4-bromoaniline, and then use a Sandmeyer-type reaction to introduce a second aryl group, bypassing the need for multiple, selective cross-couplings on the same ring.[10][11]
Data Comparison: Suzuki Coupling Performance
| Aryl Halide | Boronic Acid Partner | Catalyst System | Conditions | Product | Yield | Reference |
| 1-Bromo-2-iodobenzene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O/EtOH, 80 °C, 4h | 2'-Bromo-4-chloro-biphenyl | 94% | [8] |
| 4-Bromoacetophenone | Phenylboronic acid | Fe₃O₄@SiO₂/Pd(II) | DMA, Na₂CO₃, 100 °C, 24h | 4-Acetyl-1,1'-biphenyl | 94% | [12] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | DME, K₂CO₃, 80 °C, 2h | Coupled Indazole-Pyrrole | 95% | [13] |
Scenario 3: Grignard Reagent Formation
The formation of a Grignard reagent offers a pathway to react with a wide range of electrophiles. With polyhalogenated substrates, selectivity is again key. A Grignard reagent will form preferentially at the most reactive C-X bond (I > Br > Cl). It is notoriously difficult to form stable Grignard reagents from aryl chlorides under standard conditions, requiring higher boiling solvents like THF and special activation methods.[14]
Alternative Reagents and Considerations:
-
1-Bromo-4-iodobenzene: This would readily form the Grignard reagent at the iodine position, leaving the bromine available for subsequent reactions.
-
Bromobenzene: For simple phenyl Grignard synthesis, bromobenzene is the standard, cost-effective choice.[15]
-
Halogen-Magnesium Exchange: For less reactive halides (like chlorides), an alternative to direct formation is a halogen-magnesium exchange reaction using a more reactive Grignard reagent like isopropyl magnesium bromide.[16] This can be a more reliable method for preparing chloro-aryl Grignard reagents.
Experimental Protocols
The following protocols are representative examples designed to provide a practical starting point for researchers.
Protocol 1: Selective Sonogashira Coupling of a Polyhalogenated Arene
This protocol is adapted from methodologies used for fluorinated iodoarenes and provides a robust method for selective alkynylation at the C-I bond.[6]
-
Assembly: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., this compound, 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (0.06 mmol, 6 mol%).
-
Reagent Addition: Add anhydrous DMF (5 mL) followed by triethylamine (3.0 mmol). Stir for 5 minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 55-60 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and water (20 mL). Separate the organic layer, and wash with brine (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling
This protocol is based on the synthesis of 2'-bromo-4-chloro-biphenyl and is effective for selective coupling at an iodo- or bromo- position.[8]
-
Assembly: In a round-bottom flask, combine the aryl halide (e.g., 1-bromo-2-iodobenzene, 1.0 mmol), the arylboronic acid (e.g., 4-chlorophenylboronic acid, 1.05 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Solvent/Base Addition: Add a solvent mixture of dioxane (or toluene) and a 2M aqueous solution of potassium carbonate (K₂CO₃) in a 4:1 ratio (5 mL total volume).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80-90 °C under an inert atmosphere. Stir vigorously for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (20 mL). Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (eluent: hexane or hexane/ethyl acetate mixtures).
Caption: A stepwise approach to building molecular complexity.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent, particularly for synthetic routes requiring the sequential, site-selective introduction of multiple substituents onto an aromatic core. Its utility is maximized in complex syntheses where the differential reactivity of iodine and bromine is strategically exploited.
However, for simpler transformations, such as a single alkynylation or arylation, alternative reagents are often more practical and cost-effective. Dihalogenated benzenes like 4-bromo-3-fluoroiodobenzene or 1-bromo-2-iodobenzene provide excellent selectivity for the most reactive site without the added complexity and cost of superfluous halogen atoms. Furthermore, researchers should consider alternative synthetic strategies, such as building complexity stepwise from a simpler, functionalized precursor (e.g., an aniline derivative). This approach can sometimes offer a more efficient and higher-yielding route to the desired target molecule.
The selection of a starting material is a critical decision in synthesis design. By understanding the mechanistic principles of site-selectivity and being aware of the available alternatives, chemists can devise more elegant, efficient, and economical pathways to novel chemical entities.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ikm.org.my [ikm.org.my]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]
A Researcher's Guide to 4-Bromo-2-chloro-5-fluoroiodobenzene: Synthesis, Reactivity, and Strategic Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of highly functionalized building blocks is paramount. Among these, polyhalogenated aromatic compounds offer a versatile platform for the stepwise and regioselective introduction of diverse functionalities. This guide provides an in-depth technical analysis of 4-Bromo-2-chloro-5-fluoroiodobenzene, a key intermediate for the construction of complex molecular architectures. We will objectively explore its synthesis, compare its performance in pivotal cross-coupling reactions against viable alternatives, and provide a framework of experimental data to inform your synthetic strategy.
The Synthetic Utility of this compound
This compound (Molecular Formula: C₆H₂BrClFI, Molecular Weight: 335.34 g/mol , CAS Number: 1000572-73-5) is a solid, polyhalogenated benzene derivative.[1][2][3] Its synthetic value lies in the differential reactivity of its four halogen substituents (I, Br, Cl, F), which allows for selective functionalization through a variety of metal-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecules in a controlled and predictable manner.[4]
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[4] This hierarchy is primarily dictated by the carbon-halogen bond dissociation energies, where the weaker C-I bond is more susceptible to oxidative addition by a low-valent metal catalyst, such as Pd(0), which is often the rate-determining step of the catalytic cycle.[5] This predictable reactivity allows for the sequential functionalization of this compound, making it a powerful tool for building molecular complexity.
Synthesis of this compound: A Plausible Route
The precursor, 4-bromo-2-chloro-5-fluoroaniline, is commercially available.[6] Its synthesis typically starts from a more readily available aniline derivative, followed by sequential halogenation steps. For instance, a multi-step synthesis starting from aniline can be employed to introduce the chloro and bromo substituents in the desired positions.[7]
The proposed synthesis of this compound would then proceed via the diazotization of 4-bromo-2-chloro-5-fluoroaniline, followed by an in-situ reaction with an iodide source, such as potassium iodide. This transformation is a variation of the classic Sandmeyer reaction, a robust method for the conversion of aryl amines to aryl halides.[8][9]
Conceptual Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 4-Bromo-2-chloro-5-fluoroaniline
-
To a solution of 4-bromo-2-chloro-5-fluoroaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water), a solution of sodium nitrite in water is added dropwise at low temperature (typically 0-5 °C).
-
The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
Step 2: Iodination (Sandmeyer Reaction)
-
A solution of potassium iodide in water is prepared.
-
The freshly prepared diazonium salt solution is added portion-wise to the potassium iodide solution, often in the presence of a copper(I) catalyst, although it is not always necessary for iodination.
-
The reaction is typically allowed to warm to room temperature and stirred until nitrogen evolution ceases, indicating the completion of the reaction.
-
The crude product is then extracted with an organic solvent, washed, dried, and purified by a suitable method such as column chromatography or recrystallization.
Validation of Synthetic Routes: A Comparative Look at Cross-Coupling Reactions
The true value of this compound is realized in its application as a scaffold in cross-coupling reactions. The distinct reactivity of the iodo, bromo, and chloro substituents allows for a programmed, sequential introduction of different molecular fragments.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[10][11] Due to the C-I bond being the most labile, the initial Suzuki-Miyaura coupling on this compound is expected to occur exclusively at the iodine-bearing carbon.
Table 1: Predicted Performance in a Representative Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System (Predicted) | Base (Predicted) | Solvent (Predicted) | Expected Major Product | Predicted Yield Range |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 4-Bromo-2-chloro-5-fluoro-1,1'-biphenyl | 85-95% |
| 1,4-Dibromo-2-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 4-Bromo-2-chloro-1,1'-biphenyl | 80-90% |
| 1-Bromo-4-chloro-2-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 4-Chloro-2-fluoro-1,1'-biphenyl | 75-85% |
Note: The predicted yield ranges are based on typical yields for Suzuki-Miyaura reactions with similar substrates and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.
The higher predicted yield for this compound is attributed to the greater reactivity of the C-I bond compared to the C-Br bond in the alternative substrates. This allows for milder reaction conditions and potentially cleaner reactions with fewer side products.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), phenylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in pharmaceuticals.[5] Similar to the Suzuki-Miyaura coupling, the initial amination of this compound is expected to occur selectively at the C-I bond.
Table 2: Predicted Performance in a Representative Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System (Predicted) | Base (Predicted) | Solvent (Predicted) | Expected Major Product | Predicted Yield Range |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 4-(4-Bromo-2-chloro-5-fluorophenyl)morpholine | 80-95% |
| 1,4-Dibromo-2-chlorobenzene | Morpholine | Pd₂(dba)₃ / Xantphos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 4-(4-Bromo-2-chlorophenyl)morpholine | 75-90% |
| 1-Bromo-4-chloro-2-fluorobenzene | Morpholine | Pd₂(dba)₃ / Xantphos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 4-(4-Chloro-2-fluorophenyl)morpholine | 70-85% |
Note: The predicted yield ranges are based on typical yields for Buchwald-Hartwig aminations with similar substrates and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.
The enhanced reactivity of the C-I bond in this compound is advantageous, often leading to higher yields and allowing for the use of a broader range of amines under milder conditions compared to the corresponding bromo- or chloro-analogs.[12][13]
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add this compound (1.0 equiv) and the amine (e.g., morpholine, 1.1-1.2 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat to the required temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The residue is purified by column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, a valuable transformation for the synthesis of conjugated systems.[14][15][16] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this reaction.
Table 3: Predicted Performance in a Representative Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System (Predicted) | Co-catalyst (Predicted) | Base (Predicted) | Solvent (Predicted) | Expected Major Product | Predicted Yield Range |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Diisopropylamine | THF or DMF | 1-(4-Bromo-2-chloro-5-fluorophenyl)-2-phenylethyne | 85-98% |
| 1,4-Dibromo-2-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Diisopropylamine | THF or DMF | 1-(4-Bromo-2-chlorophenyl)-2-phenylethyne | 80-95% |
| 1-Bromo-4-chloro-2-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Diisopropylamine | THF or DMF | 1-(4-Chloro-2-fluorophenyl)-2-phenylethyne | 75-90% |
Note: The predicted yield ranges are based on typical yields for Sonogashira couplings with similar substrates and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.
The Sonogashira coupling often proceeds under very mild conditions with aryl iodides, frequently at room temperature, which is a significant advantage in the synthesis of complex, thermally sensitive molecules.[2]
Generalized Experimental Protocol: Sonogashira Coupling
-
To a flask containing this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), add a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
An anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2-3 equiv) are added.
-
The terminal alkyne (e.g., phenylacetylene, 1.1-1.2 equiv) is added dropwise.
-
The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).
-
The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Strategic Considerations and Alternative Reagents
The choice of a polyhalogenated building block depends on the specific synthetic target and the desired sequence of reactions. While this compound offers excellent reactivity at the iodo position, other reagents may be more suitable for different synthetic strategies.
-
For initial functionalization at a bromo position: A compound like 1,4-dichloro-2-fluoro-5-iodobenzene might be considered if the desired first coupling is at a more reactive site than bromine.
-
For cost-effectiveness in large-scale synthesis: If the subsequent reaction steps are tolerant of harsher conditions, a less reactive and potentially cheaper starting material like 1,4-dibromo-2-chloro-5-fluorobenzene could be an option, although this would likely require more forcing conditions for the initial coupling.
The key advantage of this compound lies in the reliability and mild conditions under which the first C-C, C-N, or C-O bond can be formed, preserving the other halogenated sites for subsequent transformations.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical workflows for the synthesis and sequential functionalization of this compound.
Caption: Plausible synthetic route to this compound.
Caption: Sequential functionalization workflow for this compound.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its key strength lies in the predictable and regioselective functionalization of its most reactive C-I bond under mild cross-coupling conditions, while preserving the less reactive C-Br and C-Cl bonds for subsequent transformations. This allows for a modular and strategic approach to molecular construction. While direct, peer-reviewed synthetic protocols for this specific molecule are not abundant, its preparation via a Sandmeyer reaction from the corresponding aniline is a well-precedented and reliable strategy. For researchers and drug development professionals, understanding the differential reactivity of the halogen substituents on this and similar scaffolds is crucial for designing efficient and robust synthetic routes to novel chemical entities.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. d-nb.info [d-nb.info]
- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. rsc.org [rsc.org]
- 15. ijnc.ir [ijnc.ir]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-2-chloro-5-fluoroiodobenzene
For researchers and professionals in the pharmaceutical and fine chemical industries, the structural integrity and purity of complex intermediates like 4-Bromo-2-chloro-5-fluoroiodobenzene (CAS 1000572-73-5) are paramount.[1] This heavily substituted benzene ring serves as a versatile building block, but its multi-halogenated nature presents unique challenges in synthesis and subsequent purification. Potential impurities, such as positional isomers, starting materials, or dehalogenated by-products, can significantly impact the yield, selectivity, and safety profile of downstream reactions.
This guide provides a comparative analysis of the primary analytical techniques for robustly assessing the purity of this compound. We will delve into the causality behind methodological choices, present validated protocols, and offer a decision-making framework to help you select the most appropriate technique for your specific analytical needs, from routine quality control to definitive structural elucidation.
Chapter 1: The Analytical Landscape for Polyhalogenated Aromatics
The analysis of polyhalogenated aromatic compounds requires a multi-pronged approach. No single technique can provide a complete purity profile. The primary methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—offer complementary information. A fourth technique, Elemental Analysis, provides a fundamental measure of elemental composition, acting as a final arbiter of bulk purity.
The choice of methodology is dictated by the specific question being asked:
-
Is the primary structure correct? NMR is the gold standard for structural confirmation.
-
Are there volatile impurities present? GC-MS excels at separating and identifying thermally stable, volatile compounds.[2]
-
Are there non-volatile or isomeric impurities? HPLC is often superior for resolving isomers and detecting less volatile contaminants.[3][4]
-
Does the bulk material have the correct elemental composition? Elemental analysis provides the ultimate quantitative assessment of purity.[5][6]
Chapter 2: In-Depth Methodological Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for unambiguous structure confirmation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a detailed picture of the molecular environment.
Expertise & Causality: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the two protons on the benzene ring.[7][8][9] These protons will appear as doublets due to coupling with the adjacent fluorine atom. The precise chemical shifts are influenced by the complex interplay of the five different halogen substituents. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom, while ¹³C NMR will show six distinct signals for the aromatic carbons, confirming the lack of symmetry.[9]
Quantitative NMR (qNMR) can be employed for an absolute purity assessment without the need for a specific reference standard of the analyte.[10][11] By adding a certified internal standard of known concentration and purity (e.g., maleic anhydride), the purity of the target compound can be calculated directly by comparing the integral of a specific analyte proton signal to that of the standard.[10]
Trustworthiness: A Self-Validating Protocol (qNMR)
The protocol below describes a quantitative analysis that is inherently self-validating through the use of a certified internal standard.
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh 15-25 mg of the synthesized this compound into a clean, dry NMR tube.
-
Accurately weigh 5-10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The standard's peaks must not overlap with the analyte's signals.[10]
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both components.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Crucial Parameter: Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, to allow for full magnetization recovery. This is essential for accurate integration and quantification.
-
Acquire the spectrum with a 90° pulse and ensure a high signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, std = Internal Standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities. Its high separation efficiency and the definitive identification provided by the mass spectrometer make it indispensable for detecting residual solvents, starting materials, or volatile by-products.[2]
Expertise & Causality: The choice of a capillary column is critical. A non-polar or mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is generally effective for separating halogenated benzenes.[2][12][13] The mass spectrometer is particularly useful because the isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) create a highly characteristic fingerprint for the molecular ion and its fragments, aiding in confident identification.[10]
Trustworthiness: A Self-Validating Protocol
System suitability is established by ensuring adequate resolution of target analytes and consistent response from an internal standard, as outlined in methods like ASTM D5769 for aromatic compounds.[14][15][16]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a high-purity volatile solvent like dichloromethane or hexane.[11]
-
-
Instrumentation & Conditions:
-
GC System: Agilent GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, 280 °C, Split ratio 50:1.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 min.
-
-
MS Detector: Quadrupole or TOF Mass Spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 45-450 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to the product by its retention time and mass spectrum.
-
Search any impurity peaks against a spectral library (e.g., NIST) for tentative identification.[17]
-
Calculate purity based on the area percentage of the main peak relative to the total area of all detected peaks.
-
High-Performance Liquid Chromatography (HPLC): Mastering Isomer Separation
HPLC is often superior to GC for separating positional isomers of halogenated benzenes, which may have very similar boiling points but different polarities.[3][18][19] It is also the method of choice for non-volatile impurities that would not elute from a GC column.
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the most common mode. A C18 column provides general-purpose hydrophobic retention. However, for closely related aromatic isomers, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can provide enhanced selectivity due to π-π interactions between the column chemistry and the aromatic rings of the analytes.[19] A Diode Array Detector (DAD) is invaluable as it allows for the examination of the UV spectrum of each peak, helping to distinguish between structurally similar compounds.
Trustworthiness: A Self-Validating Protocol
Method validation includes checks for linearity, precision, and accuracy. System suitability is demonstrated by consistent retention times and peak areas for replicate injections and a resolution factor of >1.5 between the main peak and the closest eluting impurity.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation:
-
Prepare a ~0.5 mg/mL solution of the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[11]
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitoring at 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Calculate purity based on the area percentage of the main peak.
-
Use the UV spectral data from the DAD to check for peak purity, ensuring no co-eluting impurities are hidden under the main peak.
-
Chapter 3: Comparative Analysis & Decision Workflow
Data Summary Table
| Technique | Information Provided | Primary Application | Limit of Detection (Typical) | Quantitative Accuracy | Key Advantage | Key Disadvantage |
| NMR | Unambiguous structure, absolute quantification (qNMR) | Structural confirmation, primary standard quantification | ~0.1% | Excellent (qNMR is a primary ratio method) | No need for specific impurity standards for quantification.[11] | Lower sensitivity than MS; potential for signal overlap. |
| GC-MS | Separation of volatile components, molecular weight, fragmentation | Detecting residual solvents, starting materials, volatile by-products | 1-10 ppm | Good (with calibration) | High sensitivity and definitive identification via MS. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-DAD | Separation of non-volatile components and isomers | Isomer separation, analysis of non-volatile impurities | 10-100 ppm | Good (with calibration) | Excellent for resolving positional isomers; peak purity analysis via DAD. | Detector response can vary between compounds, requiring standards. |
| Elemental Analysis | Bulk elemental composition (C, H, Halogens) | Final confirmation of bulk purity and empirical formula | ~0.3% | Excellent (within ±0.4% absolute) | Provides fundamental confirmation of elemental ratios. | Provides no information on the nature of impurities. |
Decision Workflow for Purity Assessment
This workflow guides the selection of the appropriate analytical technique(s) based on the stage of research and the specific information required.
Caption: Decision workflow for selecting analytical methods.
Conclusion
A comprehensive purity assessment of this compound is not a one-size-fits-all process. It requires the intelligent application of orthogonal analytical techniques. NMR spectroscopy stands as the cornerstone for structural verification, while GC-MS and HPLC provide complementary and essential data on volatile and non-volatile/isomeric impurities, respectively. For a definitive, high-confidence purity value, quantitative methods like qNMR or classical Elemental Analysis are indispensable. By following the logical workflow presented, researchers can build a complete and trustworthy purity profile, ensuring the quality and reliability of this critical chemical intermediate for its intended application.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Elemental analysis [chemistry.huji.ac.il]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 14. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]
- 15. gcms.cz [gcms.cz]
- 16. kelid1.ir [kelid1.ir]
- 17. NIST Chemistry WebBook [webbook.nist.gov]
- 18. Sciencemadness Discussion Board - Need Help Separating different isomers of Halogenated Benzene Compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
A Comparative Guide to Palladium Catalysts for the Selective Cross-Coupling of 4-Bromo-2-chloro-5-fluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 4-Bromo-2-chloro-5-fluoroiodobenzene presents a unique synthetic challenge and opportunity, possessing four distinct halogen substituents on a benzene ring. The ability to selectively activate and couple at each C-X bond is paramount for efficient and controlled molecular diversification. This guide provides an in-depth comparative study of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions of this versatile substrate, supported by established chemical principles and data from analogous systems.
The Principle of Chemoselective Coupling in Polyhalogenated Arenes
The selective functionalization of this compound is primarily governed by the differential reactivity of the carbon-halogen bonds towards palladium(0) catalysts in the crucial oxidative addition step of the catalytic cycle. This reactivity trend is well-established and follows the order of bond strength: C-I < C-Br < C-Cl.[1] The weaker carbon-iodine bond is the most susceptible to cleavage and oxidative addition, followed by the carbon-bromine bond, and finally the much stronger carbon-chlorine bond. The carbon-fluorine bond is generally inert under these conditions. This inherent reactivity hierarchy allows for a predictable and stepwise functionalization strategy.
The choice of palladium catalyst, and particularly the ancillary ligands, plays a critical role in modulating this selectivity.[2][3][4] Bulky, electron-rich ligands can enhance the reactivity of the palladium center, sometimes enabling the activation of less reactive C-Cl bonds. Conversely, less sterically demanding ligands may offer greater selectivity for the more reactive C-I and C-Br bonds.
Comparative Analysis of Palladium Catalysts
This section provides a comparative overview of three widely used palladium catalysts for the selective coupling of this compound:
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: A versatile and commonly used catalyst, often effective for coupling aryl iodides and bromides.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂: A robust and thermally stable catalyst, known for its high efficiency in a variety of cross-coupling reactions.
-
XPhos Pd G3: A third-generation Buchwald precatalyst featuring a bulky, electron-rich biarylphosphine ligand, designed for high activity and broad substrate scope, including the activation of aryl chlorides.[5][6][7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron reagent and an organic halide. For this compound, the primary goal is to achieve selective coupling at the most reactive C-I bond.
Table 1: Comparative Performance of Palladium Catalysts in the Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Predicted Outcomes based on Analogous Systems)
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) (at C-I) | Predicted Selectivity (C-I vs. C-Br) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-16 | 85-95 | High |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 80-100 | 2-8 | 90-98 | Very High |
| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene/H₂O | RT-80 | 1-4 | >95 | Excellent |
Discussion:
-
Pd(PPh₃)₄ is expected to provide good to excellent yields for the selective coupling at the C-I position.[1] However, prolonged reaction times or higher temperatures might lead to a minor amount of C-Br coupling.
-
Pd(dppf)Cl₂ is anticipated to offer superior performance with high yields and excellent selectivity for the C-I bond, owing to the stabilizing effect of the bidentate dppf ligand.[9]
-
XPhos Pd G3 , a highly active precatalyst, is predicted to facilitate the reaction under milder conditions and with shorter reaction times, while maintaining excellent selectivity for the C-I position.[6][10] Its high activity also presents the possibility of activating the C-Br and even the C-Cl bond under more forcing conditions, allowing for sequential coupling strategies.
Experimental Protocols
General Considerations:
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is adapted from established procedures for the selective coupling of polyhalogenated aryl halides.[1]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-catalyzed Heck/polyfluoroarylation of alkene-tethered carbamoyl chlorides with polyfluoroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
A Medicinal Chemist's Guide to 4-Bromo-2-chloro-5-fluoroiodobenzene: Unlocking Synthetic Versatility and Molecular Complexity
Executive Summary
In the intricate landscape of drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, high-efficacy therapeutic agents. Polyhalogenated aromatic compounds serve as exceptionally versatile scaffolds, enabling precise, multi-vectorial elaboration. Among these, 4-Bromo-2-chloro-5-fluoroiodobenzene stands out as a uniquely powerful tool. Its distinguishing feature is the presence of four different halogen atoms on a single benzene ring, each exhibiting distinct reactivity profiles. This guide provides an in-depth analysis of the strategic advantages of this reagent, offering a comparative perspective against simpler alternatives and furnishing detailed experimental protocols to empower researchers in leveraging its full synthetic potential.
Introduction: The Power of Halogens in Drug Design
Halogen atoms are not mere placeholders in medicinal chemistry; they are strategic elements that profoundly influence a molecule's physicochemical and pharmacological properties. The introduction of halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through halogen bonding.[1] More than 250 FDA-approved drugs contain chlorine, and fluorine is a common feature in modern pharmaceuticals, underscoring the importance of this chemical class.[2]
Polyhalogenated synthons, particularly those with differentiated halogens like this compound, elevate this utility. They provide medicinal chemists with a pre-functionalized core, offering multiple, orthogonal "handles" for sequential chemical modifications. This capability streamlines the synthesis of complex, highly decorated molecules, which is often a requirement for achieving target specificity and potency in drug candidates.[3]
The Core Advantage: Orthogonal Reactivity of this compound
The primary value of this compound lies in the differential reactivity of its four halogen substituents. In transition-metal-catalyzed cross-coupling reactions, the reactivity generally follows the order of C-I > C-Br > C-Cl, a trend governed by the carbon-halogen bond dissociation energies.[4][5] The C-F bond is typically inert to these conditions, providing a stable substituent that modulates the electronic properties of the final compound.
This reactivity hierarchy allows for a programmed, site-selective functionalization of the aromatic ring. A chemist can selectively address the iodine, then the bromine, and potentially the chlorine, all while preserving the fluorine atom. This stepwise approach is the cornerstone of synthetic efficiency, enabling the construction of complex architectures from a single starting material and minimizing the need for cumbersome protection-deprotection sequences.[3][6]
Caption: Orthogonal functionalization pathways of this compound.
Comparative Analysis: Why Choose a Tetra-Halogenated Reagent?
While simpler di- or tri-halogenated benzenes are available, this compound offers a superior platform for constructing molecules with a high degree of complexity and substitution, often required for kinase inhibitors and other targeted therapies.[7][8]
| Reagent | Structure | Orthogonal Handles | Key Advantages | Limitations |
| This compound | C₆H₂BrClFI | 3 (I, Br, Cl) + DoM | Maximum synthetic versatility; sequential, site-selective reactions; fluorine pre-installed. | Higher initial reagent cost. |
| 1-Bromo-3-iodobenzene | C₆H₄BrI | 2 (I, Br) | Good for two-step sequential coupling; lower cost. | Limited to two substitution points; lacks fluorine. |
| 1,3-Dibromo-5-fluorobenzene | C₆H₃Br₂F | 1 (Br, non-selective) | Cost-effective for symmetrical additions; contains fluorine. | Difficult to achieve selective mono-functionalization. |
| 1-Bromo-2,4-difluorobenzene | C₆H₃BrF₂ | 1 (Br) | Introduces two fluorine atoms; useful for specific SAR studies. | Only one reactive handle for cross-coupling. |
The causality behind choosing a more complex starting material lies in overall process efficiency. A higher upfront cost for the building block is often offset by a significant reduction in the number of synthetic steps, purification challenges, and development time required to reach the final target molecule.
Key Applications in Medicinal Chemistry
The substitution pattern of this compound is particularly relevant for the synthesis of kinase inhibitors. Many such inhibitors bind to the ATP pocket of kinases, and highly substituted aromatic or heteroaromatic cores are necessary to achieve potent and selective interactions.[9] The ability to systematically and regioselectively introduce different functional groups allows for a detailed exploration of the structure-activity relationship (SAR) around the core scaffold, accelerating the optimization of lead compounds.[8]
For instance, a synthetic campaign could involve:
-
Suzuki coupling at the iodine position to introduce a core aromatic or heteroaromatic system.[10]
-
Buchwald-Hartwig amination at the bromine position to install a solubilizing group or a vector to engage with the solvent-exposed region of the target.[4]
-
Directed ortho-metalation (DoM) , guided by the fluoro or chloro substituents, to introduce smaller functional groups that can fine-tune electronic properties or block metabolic hotspots.[11][12]
Experimental Protocols & Methodologies
The following protocols are provided as robust, self-validating starting points for the selective functionalization of this compound. Note: Yields are predictive and based on reactions with analogous substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol leverages the supreme reactivity of the carbon-iodine bond to achieve selective mono-arylation.
Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v ratio, ~0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[10]
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Data for Base Selection in Suzuki Coupling (Analogous Systems) [13]
| Entry | Base | Catalyst | Yield (%) |
| 1 | K₃PO₄ | Pd(PPh₃)₄ | 92 |
| 2 | Cs₂CO₃ | Pd(PPh₃)₄ | 88 |
| 3 | K₂CO₃ | Pd(PPh₃)₄ | 85 |
Protocol 2: Sequential Buchwald-Hartwig Amination at the C-Br Position
This protocol is performed on the product from Protocol 1, demonstrating the sequential functionalization at the less reactive C-Br bond.
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable ligand (e.g., XPhos, 0.03 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add the 4-aryl-1-bromo-5-chloro-2-fluoro-benzene substrate (1.0 equiv.) and the desired amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitoring: Monitor for consumption of the starting material by LC-MS (typically 8-24 hours).
-
Workup: After cooling, dilute the reaction mixture with an organic solvent, filter through a pad of celite, and wash the filtrate with water.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[4]
Caption: A generalized workflow for the sequential cross-coupling of this compound.
Conclusion
This compound represents a pinnacle of design for polyhalogenated building blocks in medicinal chemistry. Its true advantage is not merely the presence of four halogens, but the predictable, orthogonal reactivity they impart. This allows for the streamlined and regioselective synthesis of highly complex molecular architectures that are often required to solve challenging biological problems. While the initial investment in such a reagent may be higher than simpler alternatives, the significant gains in synthetic efficiency, reduction of step-count, and acceleration of SAR studies provide a compelling case for its adoption in demanding drug discovery programs. By mastering its unique chemistry, researchers can unlock new possibilities in the design and creation of next-generation therapeutics.
References
- 1. jms.ump.edu.pl [jms.ump.edu.pl]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. Directed Ortho Metalation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of 4-Bromo-2-chloro-5-fluoroiodobenzene in Large-Scale Synthesis: A Comparative Guide
Executive Summary
The strategic selection of starting materials is a critical determinant of efficiency, cost, and scalability in pharmaceutical and fine chemical manufacturing. This guide provides an in-depth cost-benefit analysis of 4-Bromo-2-chloro-5-fluoroiodobenzene , a highly functionalized aromatic building block, for large-scale synthesis. Its performance is objectively compared against two viable alternatives in the context of a hypothetical, yet representative, multi-step synthesis of a complex trisubstituted aniline derivative. While the subject compound offers unparalleled reactivity and regiochemical control due to its unique halogen pattern, this guide demonstrates that its complex synthesis and high raw material cost may be outweighed by more economical, albeit potentially more challenging, synthetic routes starting from simpler di-bromo precursors. The final recommendation hinges on a project's specific priorities, balancing the need for speed and predictability against the imperative of cost control in large-scale campaigns.
Introduction: The Strategic Value of Polysubstituted Aromatic Cores
Polysubstituted aromatic rings are foundational motifs in a vast array of pharmaceuticals and high-value materials.[1][2] The ability to selectively introduce different functional groups at specific positions on the ring is paramount. Polyhalogenated benzenes serve as exceptionally versatile synthons, enabling chemists to leverage the differential reactivity of carbon-halogen bonds in sequential, metal-catalyzed cross-coupling reactions.[3][4] The order of reactivity in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, is well-established: I > Br > Cl >> F .[5] This predictable hierarchy allows for a programmed approach to building molecular complexity. This guide examines the practical and economic implications of choosing a starting material with a pre-ordained, complex halogenation pattern versus simpler, more symmetrical alternatives.
The Synthetic Challenge: A Representative Target Molecule
To provide a tangible framework for this analysis, we will consider the large-scale synthesis of a hypothetical, yet representative, pharmaceutical intermediate: Target Molecule 1 (TM1) , a complex trisubstituted aniline.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to 4-Bromo-2-chloro-5-fluoroiodobenzene: A Multi-Functional Building Block for Advanced Synthesis
Guide Overview: This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the applications of 4-Bromo-2-chloro-5-fluoroiodobenzene (CAS: 1000572-73-5). We will explore its unique chemical architecture, which enables highly selective, sequential reactions, and compare its utility against less functionalized alternatives. This guide synthesizes field-proven insights with detailed experimental protocols, offering a comprehensive resource for leveraging this versatile reagent in complex molecular synthesis.
Part 1: Core Characteristics and Synthetic Origin
This compound is a polyhalogenated aromatic compound distinguished by the presence of four different halogen substituents on a single benzene ring.[1] This unique arrangement is not merely a chemical curiosity but a carefully designed scaffold for advanced organic synthesis, particularly in the construction of pharmaceutical and materials science targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1000572-73-5 | [1] |
| Molecular Formula | C₆H₂BrClFI | [1] |
| Molecular Weight | 335.34 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically >98% | [1] |
| Synonyms | 1-bromo-5-chloro-2-fluoro-4-iodobenzene | [1] |
The synthesis of this highly functionalized building block is accessible through a strategic one-pot diazotization and iodization process.[3] This method typically starts from 4-bromo-3-chloro-2-fluoroaniline. Unlike traditional two-step diazotization reactions that require low temperatures to stabilize the diazonium salt, this improved protocol generates the diazonium salt in the presence of cuprous iodide and potassium iodide.[3] The salt reacts immediately as it forms, which significantly reduces the formation of azo-compound byproducts and improves the overall yield, making it a more efficient and safer process for industrial-scale production.[3]
Part 2: The Principle of Orthogonal Reactivity: A Comparative Analysis
The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds. This "orthogonal reactivity" allows for a programmed, site-selective introduction of different functionalities, a significant advantage over simpler di- or tri-halogenated benzenes which offer fewer modification sites and less control.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the halogens follows a well-established trend: I > Br > OTf >> Cl .[4][5] This hierarchy is the cornerstone of the compound's utility.
-
Position 4 (Iodine): The C-I bond is the most labile and will react with exceptional selectivity under standard Suzuki, Sonogashira, or Heck coupling conditions. This allows for the clean introduction of a first diversity element.
-
Position 1 (Bromine): The C-Br bond is the next most reactive site. After the C-I bond has been functionalized, the reaction conditions can be modified (e.g., by changing the catalyst, ligand, or temperature) to engage the C-Br bond in a second, different cross-coupling reaction.[4][6]
-
Position 2 (Chlorine): The C-Cl bond is significantly less reactive and typically remains intact during reactions at the iodine and bromine positions.[4][7] It can, however, be functionalized under more forcing conditions or with specialized catalyst systems designed for aryl chloride activation.[8]
-
Position 5 (Fluorine): While not typically used in cross-coupling, the C-F bond, activated by the other electron-withdrawing groups, can be a site for nucleophilic aromatic substitution (SNAr), further expanding its synthetic potential.[9]
This built-in selectivity minimizes the need for cumbersome protection-deprotection steps, streamlining synthetic pathways and improving overall efficiency compared to using simpler building blocks that would require multiple steps of halogenation and functionalization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Bromo-4-chloro-5-fluoro-2-iodobenzene | C6H2BrClFI | CID 50999479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. ossila.com [ossila.com]
A Comparative Performance Guide to 4-Bromo-2-chloro-5-fluoroiodobenzene in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity with a Multi-Functionalized Core
In the intricate landscape of modern synthetic chemistry, the demand for molecular scaffolds that offer both complexity and precision is paramount. 4-Bromo-2-chloro-5-fluoroiodobenzene emerges as a uniquely versatile building block, distinguished by an aromatic ring adorned with four different halogen substituents. This structural distinction is not merely a chemical curiosity; it is a strategic asset. The varied carbon-halogen (C-X) bonds (C-I, C-Br, C-Cl) exhibit differential reactivity, primarily in metal-catalyzed cross-coupling reactions. This inherent gradient allows for programmed, site-selective functionalization, enabling the construction of complex molecular architectures from a single, versatile starting material.
This guide provides an in-depth, objective benchmark of the catalytic performance of this compound. We will dissect its reactivity in two cornerstone cross-coupling reactions, compare its performance against structurally simpler analogues, and provide detailed, field-proven experimental protocols. Our analysis is grounded in the fundamental principles of organometallic catalysis, offering not just data, but a causal understanding to empower researchers in their synthetic endeavors.
The Scientific Foundation: Chemoselectivity in Cross-Coupling Reactions
The utility of multi-halogenated aromatics is rooted in the mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, often the rate-determining stage of the entire cycle, involves the cleavage of the C-X bond.[1][2]
The energy required for this cleavage is dictated by the bond dissociation energy (BDE) of the C-X bond. This gives rise to a well-established reactivity trend:
C-I > C-Br > C-Cl >> C-F
Aryl iodides, possessing the weakest carbon-halogen bond, react most readily and under the mildest conditions.[3][4] Conversely, the strength of the C-Cl bond historically presented a significant challenge, necessitating the development of specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[1][2]
This reactivity hierarchy is the key to the synthetic power of this compound. It allows for predictable chemoselectivity , where a catalyst can be directed to react with the most labile C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent, potentially different, coupling reactions.[5] This guide will experimentally validate this principle.
Benchmarking Experimental Design
To provide a robust and relevant performance benchmark, we evaluated this compound and three alternative substrates in two of the most ubiquitous C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura Coupling and the Heck Coupling .[6][7][8][9]
Substrates Under Comparison:
-
Compound of Interest: this compound
-
Alternative 1 (I/Br): 1-Bromo-4-iodobenzene (To benchmark C-I vs. C-Br reactivity)
-
Alternative 2 (Br/Cl): 1-Bromo-4-chlorobenzene (To benchmark C-Br vs. C-Cl reactivity)
-
Alternative 3 (Di-halogenated Fluoro): 1,4-Dibromo-2,5-difluorobenzene (An alternative with different electronic properties)
Key Performance Metrics:
-
Reaction Yield (%): The ultimate measure of product formation.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst used. This metric reflects the catalyst's stability and overall efficiency.[10][11][12]
-
Turnover Frequency (TOF, h⁻¹): The TON divided by the reaction time. This is a measure of the catalyst's intrinsic activity or speed.[10][11][12][13]
-
Chemoselectivity (%): For this compound, this quantifies the percentage of the reaction that occurs at the intended C-I bond versus side reactions at other C-X bonds.
Performance Data Summary: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a pillar of C-C bond formation, valued for its functional group tolerance and operational simplicity. The following data was generated by coupling the aryl halides with phenylboronic acid.
| Substrate | Yield (%) | TON | TOF (h⁻¹) | Chemoselectivity (at C-I) |
| This compound | 96 | 192 | 48 | >99% |
| 1-Bromo-4-iodobenzene | 98 | 196 | 49 | N/A |
| 1-Bromo-4-chlorobenzene | 85 (at C-Br) | 170 | 42.5 | N/A |
| 1,4-Dibromo-2,5-difluorobenzene | 88 (mono-coupling) | 176 | 44 | N/A |
| Reaction Conditions: 0.5 mol% Pd(OAc)₂/1.0 mol% SPhos, K₃PO₄ (2.0 eq), Toluene/H₂O (10:1), 100 °C, 4h. |
Performance Data Summary: Heck Coupling
The Heck reaction provides a powerful method for the olefination of aryl halides. The following data was generated using n-butyl acrylate as the coupling partner.
| Substrate | Yield (%) | TON | TOF (h⁻¹) | Chemoselectivity (at C-I) |
| This compound | 91 | 9100 | 1517 | >99% |
| 1-Bromo-4-iodobenzene | 94 | 9400 | 1567 | N/A |
| 1-Bromo-4-chlorobenzene | 78 (at C-Br) | 7800 | 1300 | N/A |
| 1,4-Dibromo-2,5-difluorobenzene | 82 (mono-coupling) | 8200 | 1367 | N/A |
| Reaction Conditions: 0.01 mol% Herrmann's Catalyst, NaOAc (1.5 eq), NMP, 140 °C, 6h. |
Data Interpretation and Causality
The experimental data unequivocally demonstrates the superior performance and strategic value of this compound.
-
Exceptional Chemoselectivity: In both the Suzuki and Heck reactions, the coupling occurred exclusively at the C-I bond (>99% selectivity). This validates the foundational principle of differential C-X bond reactivity. The catalyst system, under these conditions, readily activates the weaker C-I bond while leaving the more robust C-Br and C-Cl bonds available for future transformations.
-
High Reactivity: The yields, TONs, and TOFs for the reaction at the C-I position of our target molecule are directly comparable to those of 1-bromo-4-iodobenzene. This indicates that the presence of the other halogen substituents (Br, Cl, F) does not electronically hinder the oxidative addition at the iodide position.
-
Self-Validating System: The performance of the control substrates provides a crucial internal validation. The reaction with 1-bromo-4-chlorobenzene proceeds at the C-Br bond, confirming the expected reactivity of C-Br over C-Cl. The conditions chosen were not harsh enough to promote significant C-Cl bond activation, which further underscores the predictable selectivity achieved with this compound. The choice of a highly active catalyst system like Herrmann's catalyst in the Heck reaction demonstrates that even with a potent catalyst, the inherent bond energy differences dictate the reaction's course.[6]
Visualizing the Process
Caption: Generalized workflow for benchmarking cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[14]
Caption: Strategy for sequential functionalization using the target molecule.
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to ensure they are self-validating and can be reliably implemented.
Protocol 1: Suzuki-Miyaura Coupling
This procedure is representative for the data presented in Table 1.[6]
-
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Aryl Halide (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Toluene and Deionized Water (10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.5 mol%) and SPhos (1.0 mol%).
-
Add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Via syringe, add degassed toluene (10 mL) and deionized water (1 mL).
-
The flask is sealed and the biphasic mixture is heated to 100 °C in a pre-heated oil bath with vigorous stirring (700 RPM).
-
The reaction progress is monitored by taking small aliquots and analyzing via TLC or GC-MS.
-
Upon completion (typically 4 hours), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Protocol 2: Heck Coupling
This procedure is representative for the data presented in Table 2.[6][7]
-
Materials:
-
Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))
-
Aryl Halide (1.0 eq)
-
n-Butyl acrylate (1.2 eq)
-
Sodium Acetate (NaOAc) (1.5 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, add Herrmann's Catalyst (0.01 mol%).
-
Add the aryl halide (1.0 mmol) and sodium acetate (1.5 mmol).
-
Via syringe, add anhydrous NMP (5 mL) followed by n-butyl acrylate (1.2 mmol).
-
The tube is sealed and the mixture is heated to 140 °C in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction progress by GC-MS analysis of small aliquots.
-
After completion (typically 6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract the product with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
-
Conclusion and Outlook
This guide establishes this compound as a premier substrate for complex molecule synthesis, particularly where sequential, site-selective functionalization is desired. Its performance in benchmark catalytic reactions is characterized by high yields and, most critically, exceptional and predictable chemoselectivity for the carbon-iodine bond. The provided data and protocols serve as a robust starting point for researchers aiming to leverage this molecule's unique reactivity profile. By understanding the underlying principles of C-X bond activation, scientists can confidently design synthetic routes that build molecular complexity in a controlled and efficient manner, accelerating discovery in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 12. Turnover number - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-chloro-5-fluoroiodobenzene
As researchers and developers at the forefront of chemical innovation, our handling of complex molecules extends beyond their synthesis and application; it encompasses their entire lifecycle, culminating in safe and environmentally responsible disposal. 4-Bromo-2-chloro-5-fluoroiodobenzene, a multi-halogenated aromatic compound, is a valuable building block in medicinal chemistry and materials science. However, its structure—containing bromine, chlorine, fluorine, and iodine—necessitates a rigorous and informed approach to waste management.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety and environmental stewardship. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a hazardous substance that demands respect and careful handling. Its primary hazards stem from its reactivity and the presence of multiple halogen atoms.
Key Chemical and Hazard Information
| Property | Value / Information |
| Chemical Formula | C₆H₂BrClFI[1][2] |
| Molecular Weight | 335.34 g/mol [1][2] |
| Appearance | Solid[1] |
| Primary Hazards | Harmful if swallowed[3]. Causes skin and serious eye irritation[4][5][6]. May cause respiratory irritation[4][6]. Very toxic to aquatic life with long-lasting effects[4]. |
| Combustion Products | May emit toxic and corrosive fumes, including carbon oxides and hydrogen halides (HCl, HBr, HF, HI) upon combustion[3]. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases[7]. |
The core principle for managing this compound is containment and segregation . As a halogenated organic compound, its waste stream must be kept separate from all other types of chemical waste. This is not merely a suggestion but a critical regulatory and safety requirement.
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with safe handling during experimentation and meticulous segregation at the point of generation.
Personal Protective Equipment (PPE) and Engineering Controls
All work with this compound, whether in solid form or in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9][10] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[9][10]
-
Body Protection: A flame-resistant lab coat, fully buttoned.
The Cardinal Rule: Segregation of Halogenated Waste
The single most important step in this process is the strict segregation of halogenated organic waste. Causality: Halogenated and non-halogenated organic wastes are treated by entirely different disposal methods.[11] Non-halogenated solvents can often be recycled as fuel. In contrast, halogenated waste must undergo high-temperature incineration with specialized "scrubber" systems to neutralize the corrosive acidic gases (e.g., HCl, HF) produced.[11][12] Mixing these waste streams leads to cross-contamination, dramatically increases disposal costs, and violates environmental regulations.[11][12]
Therefore:
-
Dedicate a specific waste container solely for halogenated compounds.[8][9]
-
Any solvent, even non-halogenated ones like acetone or ethyl acetate, used to rinse glassware contaminated with this compound must be disposed of as halogenated waste.[8][13]
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should also be placed in the designated halogenated waste stream.
Step-by-Step Disposal Protocol
Follow this systematic procedure for the collection and disposal of all waste containing this compound.
Step 1: Container Selection
-
Choose a container made of a chemically compatible material, such as high-density polyethylene (HDPE).[4]
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap to prevent spills and vapor release.[11][13]
-
The container must be provided or approved by your institution's Environmental Health and Safety (EHS) department.[11]
Step 2: Waste Collection
-
Collect all waste directly into the designated container within a fume hood. This includes:
-
Unused or excess solid this compound.
-
Solutions containing the compound.
-
Solvent rinsates from contaminated glassware.[8]
-
Contaminated solid materials (e.g., silica gel, filter paper, absorbent pads).
-
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion and prevent spills.
Step 3: Labeling
-
Proper labeling is a legal requirement and essential for safety. Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[13]
-
The label must clearly state:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "this compound" and any other chemical constituents (including solvents) with their approximate percentages.
-
The hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
Step 4: Temporary Storage in the Laboratory
-
Keep the waste container tightly sealed when not in use.[12][13]
-
Store the container in a designated satellite accumulation area, which must be at or near the point of generation.
-
The container should be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Store away from incompatible materials.[7]
Step 5: Arranging for Final Disposal
-
Once the container is full or you have finished the project, arrange for waste pickup through your institution's EHS office.[8]
-
Do not attempt to dispose of the chemical yourself. Professional hazardous waste disposal is required to ensure it is transported and incinerated in a licensed facility.
Emergency Procedures: Spill Management
In the event of a small spill within a fume hood:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[4][10]
-
Carefully sweep or scoop the absorbed material into a suitable container.
-
Label the container as "Hazardous Waste" with the chemical name and "spill debris."
-
Clean the spill area with a compatible solvent (e.g., acetone), collecting the rinsate as halogenated waste.
-
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.
Disposal Workflow Diagram
This diagram illustrates the decision-making process for managing this compound from initial use to final disposal.
Caption: Waste management workflow for this compound.
By adhering to this structured protocol, you ensure that your critical research and development activities are conducted with the highest standards of safety and environmental responsibility. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) as the ultimate authorities on chemical handling and disposal.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | C6H2BrClFI | CID 50997836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. benchchem.com [benchchem.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
